4-ACETYL-7-AZAINDOLE
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-2-4-10-9-8(7)3-5-11-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREYCLZAMNJBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CNC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the 7-Azaindole Scaffold
An In-Depth Technical Guide to 4-Acetyl-7-Azaindole: A Key Heterocyclic Building Block
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in biologically active compounds.[1][2] Its structural similarity to purines and indoles allows it to function as a bioisostere, effectively mimicking these endogenous molecules to interact with a wide array of biological targets.[3][4] A key feature of the 7-azaindole core is its ability to act as both a hydrogen bond donor (via the pyrrole N-H) and acceptor (via the pyridine N7), enabling a powerful bidentate binding interaction with the hinge region of many protein kinases.[5] This property has cemented its role in the development of numerous kinase inhibitors, including the FDA-approved B-Raf inhibitor, vemurafenib.[5]
This guide focuses on a specific, strategically functionalized derivative: this compound. The introduction of an acetyl group at the C4 position of the pyridine ring offers a unique handle for synthetic elaboration and modulates the electronic properties of the core structure. For researchers and drug development professionals, understanding the chemical properties, structure, and synthetic accessibility of this compound is critical for leveraging its potential in designing next-generation therapeutics.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine bicyclic system with an acetyl substituent at the 4-position. The presence of the electron-withdrawing acetyl group and the pyridine nitrogen significantly influences the molecule's reactivity and physical properties.
Caption: Chemical structure of this compound.
The structure consists of a fused five-membered pyrrole ring and a six-membered pyridine ring. The acetyl group is attached to the carbon atom adjacent to the bridgehead carbon on the pyridine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 915415-16-6 | |
| Molecular Formula | C₉H₈N₂O | |
| InChI Key | LREYCLZAMNJBSI-UHFFFAOYSA-N | |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Purity | ≥97% (typical commercial grade) | |
| Storage Temp. | Room Temperature |
Spectroscopic Profile (Predicted)
Detailed experimental spectra for this compound are not widely published. However, a robust spectroscopic profile can be predicted based on the known spectra of the 7-azaindole parent and the influence of an acetyl substituent on aromatic systems.[6]
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~11.0 - 12.0 | br s | N1-H | The pyrrole N-H proton is acidic and often broad. |
| ~8.4 - 8.6 | d | H-6 | The proton ortho to the pyridine nitrogen (N7) is significantly deshielded. |
| ~7.8 - 8.0 | d | H-5 | Coupled to H-6. Deshielded by the adjacent acetyl group. |
| ~7.6 - 7.8 | d | H-2 | Pyrrole proton adjacent to the nitrogen. |
| ~6.8 - 7.0 | d | H-3 | Pyrrole proton coupled to H-2. |
| ~2.8 | s | -COCH₃ | The methyl protons of the acetyl group typically appear as a sharp singlet. |
¹³C NMR Spectroscopy: Key predicted signals include the carbonyl carbon (~195-200 ppm), carbons of the pyridine ring (~120-150 ppm), and carbons of the pyrrole ring (~100-130 ppm).
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad peak is expected around 3100-3300 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption characteristic of the ketone carbonyl is predicted in the range of 1670-1690 cm⁻¹.
-
C=C / C=N Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region corresponding to the aromatic rings.
Synthesis of this compound
Direct Friedel-Crafts acylation of 7-azaindole typically occurs at the electron-rich C3 position of the pyrrole ring. Therefore, synthesis of the 4-acetyl isomer requires a more nuanced strategy, often involving the pre-functionalization of the pyridine ring.[7][8] A robust method involves activating the 4-position via N-oxidation, followed by halogenation and a subsequent coupling or conversion reaction.[9]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via 4-Chloro-7-azaindole
This protocol is a representative methodology based on established procedures for the functionalization of 7-azaindoles.[1][9]
Step 1: Synthesis of 7-Azaindole N-Oxide
-
Reagents & Setup: Dissolve 7-azaindole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Oxidation: Slowly add hydrogen peroxide (30% aq. solution, ~1.5 eq) to the stirring solution. The addition should be controlled to manage the exothermic reaction.
-
Reaction: Heat the mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Acetic acid acts as both a solvent and a catalyst. The N-oxide intermediate is crucial as it withdraws electron density from the C4 position, making it electrophilic and prone to substitution.
-
-
Workup: After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 4-Chloro-7-azaindole
-
Reagents & Setup: Place the dried 7-azaindole N-oxide (1.0 eq) in a flask under an inert atmosphere (e.g., nitrogen or argon). Add phosphorus oxychloride (POCl₃, ~5-10 eq) as both the reagent and solvent.
-
Chlorination: Heat the mixture to reflux (around 100-110°C) for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Causality: POCl₃ is a powerful chlorinating and dehydrating agent. It reacts with the N-oxide to introduce a chlorine atom at the C4 position.
-
-
Workup: Cool the reaction mixture and very slowly quench it by pouring it onto crushed ice. This step is highly exothermic and must be done with extreme caution in a fume hood. Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) until the product precipitates.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Reagents & Setup: To a solution of 4-chloro-7-azaindole (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add tributyl(1-ethoxyvinyl)tin (a Stille coupling partner, ~1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (~0.05 eq).
-
Coupling Reaction: Degas the mixture and heat to reflux under an inert atmosphere for 8-12 hours.
-
Causality: The palladium catalyst facilitates the Stille cross-coupling between the C4-Cl bond and the organotin reagent. The 1-ethoxyvinyl group serves as a masked acetyl group.
-
-
Hydrolysis: After the coupling is complete, cool the reaction and treat with aqueous acid (e.g., 1M HCl). Stir for 1-2 hours to hydrolyze the enol ether to the ketone.
-
Purification: Neutralize the mixture, extract with an organic solvent, and purify the final product by column chromatography to yield this compound.
Applications in Research and Drug Development
The 7-azaindole scaffold is a privileged fragment for kinase inhibition, and this compound serves as a highly valuable building block in this context.[4][5]
Caption: Bidentate hydrogen bonding of the 7-azaindole core.
-
Kinase Inhibitor Synthesis: The acetyl group at the C4 position can serve multiple roles. It can be a key pharmacophoric element, forming specific interactions within a kinase active site. Alternatively, it can be a synthetic handle for further elaboration, for example, through reduction to an alcohol, conversion to an oxime, or use in aldol-type condensations to build more complex side chains.[10]
-
Fragment-Based Drug Discovery (FBDD): this compound is an ideal fragment for FBDD screening campaigns. Its modest complexity and molecular weight fit the "rule of three," while the acetyl group provides a clear vector for chemical growth and optimization once a binding hit is identified.[11]
-
Modulation of Physicochemical Properties: Compared to the unsubstituted parent, the acetyl group increases polarity and can influence solubility and cell permeability. This allows for fine-tuning of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.[4]
-
Antiviral and Antimicrobial Research: Substituted azaindoles have shown a broad range of biological activities beyond oncology, including potential as antiviral and antimicrobial agents.[10][12] The 4-acetyl derivative provides a novel scaffold for exploring these therapeutic areas.
Conclusion
This compound is a strategically important heterocyclic compound that combines the privileged 7-azaindole core with a versatile acetyl functional group. Its synthesis, while requiring a multi-step approach to achieve the correct regiochemistry, is accessible through established organometallic and heterocyclic chemistry principles. For scientists in drug discovery, this molecule represents a valuable building block for constructing sophisticated kinase inhibitors and other potential therapeutics, offering multiple avenues for synthetic elaboration and property modulation. A thorough understanding of its chemical properties and reactivity is essential for unlocking its full potential in the development of novel medicines.
References
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 10. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Acetyl-7-Azaindole
Abstract
4-Acetyl-7-azaindole is a crucial heterocyclic building block in contemporary drug discovery, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents. Its strategic importance lies in the unique electronic properties conferred by the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, offering versatile points for molecular elaboration. This guide provides a comprehensive overview of the viable synthetic pathways to this compound, with a focus on strategies that address the inherent challenges of regioselectivity in the functionalization of the 7-azaindole scaffold. We will delve into the mechanistic underpinnings of these routes, providing detailed experimental protocols and a comparative analysis to empower researchers in their synthetic endeavors.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety is a prominent pharmacophore, recognized for its ability to mimic the indole nucleus while introducing a hydrogen bond acceptor in the form of the pyridine nitrogen.[1] This bioisosteric replacement can lead to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, making it a highly sought-after scaffold in medicinal chemistry.[1] The introduction of an acetyl group at the C4 position of the pyridine ring further expands the synthetic utility of this core, providing a handle for a wide array of chemical transformations in the development of novel therapeutics.
The Challenge of Regioselectivity in 7-Azaindole Functionalization
Direct electrophilic substitution on the 7-azaindole ring, such as the classical Friedel-Crafts acylation, presents a significant regioselectivity challenge. The inherent electronic nature of the bicyclic system favors substitution at the electron-rich C3 position of the pyrrole ring.[2] Consequently, direct acylation methods are generally unsuitable for the synthesis of C4-acylated derivatives, leading to complex product mixtures and low yields of the desired isomer.
To overcome this obstacle, a more nuanced and strategic approach is required. This guide will focus on a robust and regioselective two-stage strategy: the initial synthesis of a 4-halo-7-azaindole intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the acetyl group.
Recommended Synthetic Pathway: A Two-Stage Approach
The most reliable and scalable synthesis of this compound involves a two-stage process, which is outlined below. This pathway leverages the well-established chemistry of 7-azaindole N-oxides to achieve the desired C4-functionalization.
Caption: Proposed two-stage synthesis of this compound.
Stage 1: Synthesis of 4-Chloro-7-azaindole via N-Oxide Formation
The initial step involves the oxidation of the pyridine nitrogen of 7-azaindole to form the corresponding N-oxide. This transformation is pivotal as it deactivates the pyridine ring towards electrophilic attack and activates the C4 and C6 positions for nucleophilic substitution. Subsequent treatment with a halogenating agent, such as phosphorus oxychloride (POCl₃), regioselectively installs a chlorine atom at the C4 position.[3]
Caption: Mechanism of N-oxide directed C4-chlorination.
Step 1: Synthesis of 7-Azaindole-N-oxide [3]
-
To a solution of 7-azaindole in a suitable organic solvent (e.g., THF, EGME), add hydrogen peroxide (1.1-1.3 molar equivalents) at 5-15 °C.
-
Stir the reaction mixture for 2-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, the N-oxide can be isolated by standard work-up procedures, often involving precipitation or extraction.
Step 2: Synthesis of 4-Chloro-7-azaindole [3]
-
Dissolve the 7-azaindole-N-oxide in acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 5-10 molar equivalents).
-
After stirring for 20-60 minutes at 80-100 °C, add diisopropylethylamine (DIPEA, 0.1-0.15 molar equivalents) as a catalyst.
-
Continue heating at 80-100 °C for 2-8 hours.
-
After completion, carefully quench the reaction with water at low temperature (-5 to 0 °C).
-
Adjust the pH to 8.5-9.5 to precipitate the product.
-
Collect the solid by filtration and purify by recrystallization to obtain 4-chloro-7-azaindole.
Stage 2: Palladium-Catalyzed Acylative Cross-Coupling
With the 4-chloro-7-azaindole in hand, the final step is the introduction of the acetyl group via a palladium-catalyzed cross-coupling reaction. While several methods exist for this transformation, the Stille coupling using an organotin reagent or the Suzuki coupling with a boronic acid derivative are among the most reliable.[4][5] For this guide, we will focus on the Stille coupling as a representative example due to the commercial availability of the requisite acetylstannane reagent.
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Note: This protocol is a generalized procedure based on established Stille coupling methodologies. Optimization of the catalyst, ligand, and reaction conditions may be necessary to achieve optimal yields.
-
To a solution of 4-chloro-7-azaindole in a suitable solvent (e.g., dioxane, toluene) under an inert atmosphere, add tributyl(1-ethoxyvinyl)tin.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if required.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous HCl.
-
Stir the mixture to effect hydrolysis of the enol ether to the ketone.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Analysis of Synthetic Strategies
| Parameter | Two-Stage Pathway (N-Oxide & Cross-Coupling) | Direct Friedel-Crafts Acylation |
| Regioselectivity | High, directed to the C4 position. | Poor, favors the C3 position.[2] |
| Yield | Moderate to good overall yield. | Low to negligible for the C4 isomer. |
| Scalability | Amenable to scale-up with established procedures. | Difficult to scale due to product separation challenges. |
| Substrate Scope | Broad, applicable to various substituted 7-azaindoles. | Limited by the electronic nature of the substrate. |
| Reaction Conditions | Requires multiple steps and potentially hazardous reagents. | Typically a one-pot reaction, but often with harsh Lewis acids. |
| Purification | Generally straightforward purification of intermediates and final product. | Complex purification due to multiple isomers and byproducts. |
Conclusion
The synthesis of this compound is best achieved through a strategic, multi-step approach that circumvents the inherent regioselectivity challenges of direct functionalization. The pathway involving the formation of a 7-azaindole-N-oxide intermediate, followed by C4-chlorination and a subsequent palladium-catalyzed acylative cross-coupling, offers a reliable and scalable route to this valuable building block. This method provides excellent control over the regiochemical outcome and is amenable to the synthesis of a diverse range of C4-substituted 7-azaindole analogs. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to successfully incorporate this compound into their drug discovery programs.
References
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Acetyl-7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 4-Acetyl-7-Azaindole in Medicinal Chemistry
This compound, a derivative of the privileged 7-azaindole scaffold, is a molecule of significant interest in contemporary drug discovery. The 7-azaindole core is a well-established bioisostere of indole and purine, enabling it to mimic these critical biological motifs while offering modulated physicochemical properties.[1][2] The introduction of an acetyl group at the 4-position further refines the molecule's electronic and steric profile, potentially influencing its target engagement, pharmacokinetic properties, and overall suitability as a drug candidate.
The strategic placement of the nitrogen atom in the pyridine ring of the azaindole core alters the molecule's hydrogen bonding capacity, polarity, and metabolic stability compared to its indole counterpart.[3] This guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, offering a foundational understanding for researchers engaged in its synthesis, characterization, and application in medicinal chemistry programs. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from closely related analogs, the parent 7-azaindole scaffold, and established principles of physical organic chemistry to provide a robust technical overview.
Molecular Structure and Basic Properties
This compound, systematically named 1-(1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, possesses the chemical formula C₉H₈N₂O and a molecular weight of 160.18 g/mol . It typically presents as a pale-yellow to yellow-brown solid and is stored at room temperature.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.18 g/mol | |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| CAS Number | 915415-16-6 |
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures based on data from analogous compounds and the known effects of N-acetylation on aromatic systems.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insights into the chemical environment of each proton and carbon atom within the molecule.
Expected ¹H NMR Spectral Data (in CDCl₃, relative to TMS):
The introduction of the acetyl group at the 4-position is expected to influence the chemical shifts of the aromatic protons, particularly those in close proximity.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~2.6 | s | -COCH₃ | Typical chemical shift for an acetyl methyl group attached to an aromatic ring. |
| ~7.0-7.2 | m | H-3, H-5 | Aromatic protons on the pyrrole and pyridine rings. |
| ~7.8-8.0 | m | H-2, H-6 | Aromatic protons deshielded by adjacent nitrogen atoms and the acetyl group. |
| >10.0 | br s | N-H | The pyrrole N-H proton typically appears as a broad singlet at a high chemical shift. |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~25 | -COCH₃ | Acetyl methyl carbon. |
| ~100-145 | Aromatic Carbons | Carbons of the 7-azaindole ring system. |
| >190 | C=O | Carbonyl carbon of the acetyl group, appearing significantly downfield. |
Protocol for ¹H NMR Spectroscopy:
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Medium, Broad | N-H stretching of the pyrrole ring. |
| ~3100-3000 | Medium | Aromatic C-H stretching. |
| ~1660-1680 | Strong | C=O stretching of the acetyl group. |
| ~1600-1450 | Medium to Strong | C=C and C=N stretching of the aromatic rings. |
| ~1400-1300 | Medium | C-H bending of the methyl group. |
| ~800-700 | Strong | Out-of-plane C-H bending. |
The most prominent and diagnostic peak in the IR spectrum of this compound will be the strong carbonyl (C=O) stretch of the acetyl group. The position of this band provides information about the electronic environment of the carbonyl group.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. For the parent 7-azaindole, the maximum absorption wavelength (λmax) is reported at 288 nm.[5] The addition of the acetyl group, a chromophore, is expected to cause a bathochromic (red) shift in the λmax.
Expected UV-Vis Absorption:
-
λmax: Expected to be slightly greater than 288 nm in a non-polar solvent.
-
Solvatochromism: The position of the λmax is likely to be sensitive to the polarity of the solvent due to changes in the electronic distribution in the ground and excited states.
Crystal Structure and Solid-State Properties
Solubility and Partition Coefficient: Key Determinants of Bioavailability
Aqueous and Organic Solubility
The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. The parent 7-azaindole exhibits solubility in solvents such as chloroform and methanol.[7] A detailed study on 7-azaindole solubility in various pure and binary solvent mixtures has been conducted, providing a valuable reference.[8]
Expected Solubility Profile of this compound:
-
Aqueous Solubility: The introduction of the polar acetyl group may slightly increase aqueous solubility compared to unsubstituted 7-azaindole. However, the overall molecule remains largely hydrophobic.
-
Organic Solubility: Good solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method):
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The azaindole core generally leads to a lower logP compared to the corresponding indole due to the presence of the additional nitrogen atom.[3]
Predicted logP:
-
The predicted pKa for the parent 7-azaindole is approximately 7.69.[7] The acetyl group is an electron-withdrawing group, which is expected to decrease the basicity of the pyridine nitrogen, thus lowering the pKa of this compound.
-
The logP of this compound is anticipated to be in a range suitable for drug-like molecules, likely between 1 and 3.
Thermal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of a compound.
-
TGA: Would determine the decomposition temperature of this compound. A single-step weight loss would indicate a clean decomposition, while multiple steps might suggest the loss of solvent or a more complex degradation pathway.
-
DSC: Would reveal the melting point of the compound as a sharp endothermic peak. It could also identify any polymorphic transitions or other thermal events prior to melting.
Conclusion
This compound is a strategically important molecule with a rich physicochemical profile that underpins its potential in medicinal chemistry. This guide has provided a comprehensive overview of its key characteristics, drawing upon data from related compounds and established scientific principles. A thorough experimental investigation of the properties outlined herein is a critical step in the advancement of any drug discovery program centered on this promising scaffold. The provided protocols offer a robust framework for such characterization, ensuring data integrity and facilitating informed decision-making in the pursuit of novel therapeutics.
References
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 8. repositorio.uam.es [repositorio.uam.es]
Spectroscopic Interpretation of 4-Acetyl-7-Azaindole: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-acetyl-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a bioisostere of indole, the 7-azaindole scaffold offers unique physicochemical properties that are advantageous for designing novel therapeutic agents.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of this compound, enabling its unambiguous identification and characterization.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered according to IUPAC conventions. This numbering system will be used consistently throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a non-polar deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the acetyl methyl protons. The presence of the electron-withdrawing acetyl group at the C4 position and the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the ring protons.[3][4]
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~7.5 - 7.7 | d | ~3.5 |
| H3 | ~7.2 - 7.4 | d | ~3.5 |
| H5 | ~7.8 - 8.0 | d | ~4.5 |
| H6 | ~8.4 - 8.6 | d | ~4.5 |
| NH (N1-H) | ~9.0 - 11.0 | br s | - |
| CH₃ (C9) | ~2.6 - 2.8 | s | - |
Interpretation:
-
Aromatic Protons (H2, H3, H5, H6): The protons on the pyrrole ring (H2 and H3) are expected to appear as doublets due to coupling with each other. The protons on the pyridine ring (H5 and H6) will also appear as doublets. The electron-withdrawing nature of the acetyl group at C4 will deshield the adjacent proton H5, causing it to resonate at a downfield chemical shift. Similarly, the nitrogen atom at position 7 will deshield the adjacent H6 proton.
-
NH Proton: The proton on the pyrrole nitrogen (N1-H) is expected to be a broad singlet and will appear significantly downfield. Its chemical shift can be highly dependent on solvent and concentration.[3]
-
Acetyl Protons (CH₃): The three equivalent protons of the methyl group will appear as a sharp singlet in the upfield region of the spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the nine carbon atoms. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.[5]
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~120 - 125 |
| C3 | ~115 - 120 |
| C3a | ~130 - 135 |
| C4 | ~140 - 145 |
| C5 | ~125 - 130 |
| C6 | ~150 - 155 |
| C7a | ~145 - 150 |
| C8 (C=O) | ~190 - 195 |
| C9 (CH₃) | ~25 - 30 |
Interpretation:
-
Carbonyl Carbon (C8): The carbonyl carbon of the acetyl group is the most deshielded and will appear significantly downfield.
-
Aromatic Carbons (C2-C7a): The carbons of the bicyclic aromatic system will resonate in the typical aromatic region. The carbons directly attached to the nitrogen atom (C6 and C7a) and the carbon bearing the acetyl group (C4) are expected to be the most downfield among the ring carbons.
-
Methyl Carbon (C9): The methyl carbon of the acetyl group will appear in the upfield region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
The acquisition of a ¹³C NMR spectrum generally requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Caption: Workflow for ¹³C NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern. For this compound (C₉H₈N₂O), the expected exact mass is approximately 160.0637 g/mol .
Predicted Mass Spectrometry Data for this compound
| m/z (predicted) | Ion |
| 160 | [M]⁺ |
| 145 | [M - CH₃]⁺ |
| 117 | [M - CH₃CO]⁺ |
Interpretation:
The primary fragmentation pathway for acetylated indoles and related heterocycles involves the loss of the acetyl group.[6] The molecular ion peak ([M]⁺) is expected at m/z 160. A prominent fragment should be observed at m/z 145, corresponding to the loss of a methyl radical (•CH₃). Subsequent loss of carbon monoxide (CO) from this fragment would lead to the ion at m/z 117, which represents the protonated 7-azaindole ring.
Caption: Predicted fragmentation pathway of this compound in mass spectrometry.
Experimental Protocol: Mass Spectrometry
Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like this compound.
Caption: Workflow for mass spectrometry analysis of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, C=C, and C=N bonds.
Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3400 - 3200 | N-H stretch | Medium, broad |
| ~3100 - 3000 | Aromatic C-H stretch | Medium |
| ~1680 - 1660 | C=O stretch (acetyl) | Strong |
| ~1600 - 1450 | Aromatic C=C and C=N stretches | Medium to strong |
Interpretation:
-
N-H Stretch: A broad absorption band in the high-frequency region is characteristic of the N-H stretching vibration of the pyrrole ring.
-
Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic rings.[7]
-
C=O Stretch: A strong, sharp absorption band in the region of 1680-1660 cm⁻¹ is the most characteristic feature of the spectrum and is due to the carbonyl group of the acetyl moiety.[8]
-
Aromatic Ring Stretches: A series of bands in the 1600-1450 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is a convenient technique for obtaining IR spectra of solid samples.
Caption: Workflow for ATR-IR analysis of this compound.
Conclusion
The spectroscopic techniques of NMR, MS, and IR provide a powerful toolkit for the comprehensive characterization of this compound. This guide has detailed the predicted spectroscopic data and the rationale behind these predictions, grounded in fundamental principles and comparative data from related structures. By following the outlined experimental protocols and using this guide as a reference, researchers can confidently identify and characterize this compound, facilitating its use in further research and development endeavors.
References
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. scirp.org [scirp.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. Application of ATR Infrared Spectroscopy in Wood Acetylation [jast.modares.ac.ir]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
The 7-Azaindole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has cemented its status as a "privileged structure" in medicinal chemistry, transitioning from a niche heterocyclic motif to a cornerstone in the design of targeted therapeutics. Its unique combination of physicochemical properties, bioisosteric relationships with key biological recognition elements, and versatile synthetic handles has propelled its integration into a multitude of drug candidates. This guide provides a comprehensive technical overview of the 7-azaindole core, elucidating the scientific rationale behind its widespread use, detailing its synthesis and applications, and offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its pivotal role in kinase inhibition, exemplified by the FDA-approved drug Vemurafenib, and delve into its expanding footprint in other therapeutic arenas, including neuroinflammation and infectious diseases.
The 7-Azaindole Core: Physicochemical Properties and Bioisosteric Logic
The strategic value of the 7-azaindole scaffold lies in its nuanced structural and electronic features, which distinguish it from its parent indole structure.
A Superior Bioisostere
Bioisosterism, the substitution of an atom or group with another that produces a molecule with similar biological activity, is a fundamental strategy in drug design. The 7-azaindole scaffold is an exemplary bioisostere of both indole and the purine nucleus of ATP.[1][2]
-
Indole Bioisostere: The replacement of the C-7 carbon of indole with a nitrogen atom introduces a hydrogen bond acceptor (the pyridine nitrogen) without significantly altering the overall size and shape of the molecule.[3] This substitution has profound effects on the molecule's properties. It can increase aqueous solubility, modulate lipophilicity (LogP), and introduce a new vector for specific molecular interactions.[3][4] Furthermore, the azaindole core can alter the metabolic profile of a compound, potentially blocking sites of oxidative metabolism that are liabilities in the parent indole, thereby improving pharmacokinetic properties.[4]
-
Purine Mimicry: The arrangement of the pyrrole NH (hydrogen bond donor) and the pyridine N7 (hydrogen bond acceptor) in the 7-azaindole ring system mimics the hydrogen bonding pattern of the adenine base in ATP.[5][6] This makes the scaffold an exceptional "hinge-binder" for protein kinases, a feature that has been extensively exploited in the development of kinase inhibitors.[5][6]
Comparative Physicochemical Data
The introduction of the nitrogen atom at the 7-position significantly impacts key physicochemical parameters relevant to drug development.
| Property | Indole | 7-Azaindole | Rationale for Change |
| LogP | ~2.1 | ~1.5 | Increased polarity due to the pyridine nitrogen reduces lipophilicity.[3] |
| Aqueous Solubility | Low | Higher | The nitrogen atom acts as a hydrogen bond acceptor, improving interactions with water.[3][4] |
| pKa (of Pyrrole N-H) | ~17 | ~16 | The electron-withdrawing nature of the pyridine ring increases the acidity of the pyrrole proton. |
| Hydrogen Bonding | Donor only (NH) | Donor (NH) & Acceptor (N7) | The dual hydrogen bonding capability is a key advantage in target binding.[5] |
The 7-Azaindole Scaffold in Kinase Inhibition: A Privileged Hinge-Binder
The most prominent application of the 7-azaindole scaffold is in the design of protein kinase inhibitors. The human kinome, comprising over 500 enzymes, is a major target class for drug discovery, particularly in oncology.
Mechanism of Action: The Bidentate Hydrogen Bond
The vast majority of kinase inhibitors are ATP-competitive, binding to the ATP pocket in the catalytic domain of the kinase. A critical interaction for anchoring these inhibitors is the formation of hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase. The 7-azaindole scaffold is exceptionally well-suited for this role. Its geometry allows the pyrrole N-H to act as a hydrogen bond donor to a backbone carbonyl of one hinge residue, while the pyridine N7 atom simultaneously acts as a hydrogen bond acceptor for a backbone N-H of another hinge residue.[5][6] This bidentate interaction provides a strong and specific anchor for the inhibitor, contributing significantly to its potency.
Case Study: Vemurafenib (Zelboraf®)
The success of the 7-azaindole scaffold is epitomized by Vemurafenib, an FDA-approved inhibitor of the BRAF V600E mutant kinase for the treatment of metastatic melanoma.[7] Developed through fragment-based drug discovery, the 7-azaindole core was identified as an excellent starting point for its hinge-binding capability.[8] Structure-based drug design was then used to elaborate the scaffold, adding substituents that occupy adjacent pockets in the ATP binding site to enhance potency and selectivity for the mutant over the wild-type kinase.[9]
Structure-Activity Relationship (SAR) and Binding Modes
X-ray crystallography has revealed that 7-azaindole derivatives can adopt different binding orientations within the kinase hinge, primarily classified as "normal" and "flipped".[5][7]
-
Normal Mode: The most common orientation, where the pyrrole N-H bonds with the backbone carbonyl of the GK+1 residue (residue following the gatekeeper) and the pyridine N7 accepts a hydrogen bond from the backbone N-H of the GK+3 residue.
-
Flipped Mode: The 7-azaindole ring is rotated 180 degrees, reversing the hydrogen bond donor and acceptor roles with the hinge residues.
The preferred binding mode can be influenced by subtle changes in the inhibitor's substituents, highlighting the importance of structural biology in guiding SAR studies.
Quantitative Comparison of 7-Azaindole Based Kinase Inhibitors
The versatility of the 7-azaindole scaffold is evident in the wide range of kinases it has been used to target.
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference |
| Vemurafenib | BRAF V600E | 31 | [9] |
| GSK1070916A | Aurora B | 3.2 | [1] |
| 7-azaindole derivative 97 | JAK2 | 1 | [10] |
| 7-azaindole derivative 164 | CDK1 / CDK2 | 7 / 3 | [10] |
| C-3 aryl-7-azaindole 94 | JAK2 | 260 | [10] |
| PI3Kγ Inhibitor 12 | PI3Kγ | 3.4 | [11] |
| Erk5 Inhibitor 5j | Erk5 | 4.56 (µg/mL) | [3] |
Expanding Horizons: 7-Azaindole in Other Therapeutic Areas
While its impact on kinase inhibition is profound, the utility of the 7-azaindole scaffold extends to a growing number of other target classes and diseases.
-
Neuroinflammation and CNS Disorders: The scaffold is present in molecules designed to modulate targets involved in neuroinflammatory pathways. For instance, URMC-099, a 7-azaindole derivative, shows neuroprotective and anti-inflammatory effects by inhibiting mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2).[3]
-
Antiviral and Antibacterial Agents: Derivatives of 7-azaindole have been investigated as potential treatments for infectious diseases. They have shown activity against HIV by inhibiting the non-nucleoside reverse transcriptase (NNRT)[3], and against influenza by targeting the PB2 subunit of the viral polymerase.[12] There is also a history of research into their potential as antibacterial agents against various Gram-positive and Gram-negative bacteria.[2][13][14]
-
Other Targets: The scaffold has been incorporated into inhibitors of a diverse range of other enzymes and receptors, including phosphoinositide 3-kinases (PI3Ks), Rho-associated coiled-coil containing protein kinases (ROCK), and poly(ADP-ribose)polymerase (PARP).[3][7][9]
Synthetic Strategies: Accessing the 7-Azaindole Core
The successful application of the 7-azaindole scaffold is underpinned by robust and flexible synthetic methodologies that allow for its construction and subsequent functionalization.
Common synthetic routes include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira and Suzuki-Miyaura couplings are powerful tools for constructing the 7-azaindole core.[15][16] Typically, a 2-amino-3-halopyridine is coupled with a terminal alkyne (Sonogashira) or a vinylboronate (Suzuki), followed by an intramolecular cyclization to form the pyrrole ring.[15][16]
-
Chichibabin Reaction: This method involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA) to directly form the 2-substituted 7-azaindole.[17]
-
Functionalization of the Core: Once the 7-azaindole nucleus is formed, it can be further elaborated at various positions. The C3 position is readily functionalized via electrophilic substitution or metal-catalyzed cross-coupling of a 3-halo-7-azaindole.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following protocol is a representative example for the synthesis of a 3-aryl-7-azaindole, a common structural motif in many bioactive compounds. This procedure is self-validating by nature, as successful coupling is confirmed by standard analytical techniques.
Objective: To synthesize a 3-aryl-7-azaindole via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-Benzenesulfonyl-3-iodo-7-azaindole
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2, 0.05 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.1 equivalents)
-
Potassium phosphate (K3PO4, 3.0 equivalents)
-
Toluene and water (e.g., 10:1 ratio)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-benzenesulfonyl-3-iodo-7-azaindole (1.0 eq), the arylboronic acid (1.5 eq), and K3PO4 (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)2 (0.05 eq) and SPhos (0.1 eq) in a small amount of the reaction solvent.
-
Inerting the System: Evacuate and backfill the reaction flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the toluene/water solvent mixture to the flask via syringe, followed by the pre-mixed catalyst solution.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the N-protected 3-aryl-7-azaindole.
-
Deprotection: The benzenesulfonyl protecting group can be removed under basic conditions (e.g., NaOH in methanol/water) to yield the final 3-aryl-7-azaindole.
Conclusion and Future Perspectives
The 7-azaindole scaffold has proven to be an exceptionally versatile and valuable core in medicinal chemistry. Its ability to act as a bioisostere for both indole and purine has been a key driver of its success, leading to improvements in potency, selectivity, and pharmacokinetic profiles. While its role as a premier hinge-binding motif in kinase inhibitors is well-established and continues to yield new clinical candidates, its application in other therapeutic areas is a rapidly expanding frontier.
Future research will likely focus on exploring novel synthetic methodologies to access more complex and diverse 7-azaindole derivatives, further probing its potential against a wider range of biological targets, and leveraging its unique properties to tackle challenges in drug delivery and formulation. For the medicinal chemist, the 7-azaindole scaffold remains a powerful tool in the armamentarium for designing the next generation of targeted therapies.
References
- 1. quora.com [quora.com]
- 2. research.unl.pt [research.unl.pt]
- 3. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 8. docs.chemaxon.com [docs.chemaxon.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 13. Gallery | Graphviz [graphviz.org]
- 14. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Azaindole synthesis [organic-chemistry.org]
- 17. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of 7-Azaindole Derivatives: A Technical Guide to Unraveling Their Biological Activities
Introduction: The Privileged Scaffold of 7-Azaindole in Modern Drug Discovery
The 7-azaindole core, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1][2] Its unique structural and electronic properties, particularly the pyridine nitrogen's ability to act as a hydrogen bond acceptor and the pyrrole NH as a donor, allow for potent and specific interactions with various enzymatic targets.[3][4] This guide provides an in-depth technical exploration of the key biological activities of 7-azaindole derivatives, offering researchers and drug development professionals a comprehensive resource to navigate the evaluation of these promising therapeutic agents. We will delve into their anticancer, anti-inflammatory, and neuroprotective potential, presenting detailed experimental protocols and mechanistic insights to empower the next wave of discovery in this exciting field.
I. Anticancer Activity: Targeting the Engines of Malignancy
7-Azaindole derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key kinases and other enzymes that drive tumor growth and survival.[5][6] This section will explore their activity as inhibitors of BRAF and Aurora kinases, as well as their role in disrupting DNA damage repair through PARP inhibition.
A. BRAF Kinase Inhibition: A Targeted Approach in Melanoma and Other Cancers
Mutations in the BRAF gene, particularly the V600E mutation, are key drivers in a significant portion of melanomas and other cancers.[6][7] These mutations lead to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation.[7] 7-Azaindole derivatives, most notably Vemurafenib, have been successfully developed as potent and selective inhibitors of mutant BRAF.[3][5][6]
Vemurafenib and similar 7-azaindole-based inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the BRAF kinase domain.[3][7] The 7-azaindole scaffold forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of adenine in ATP.[2][3] This binding event stabilizes an inactive conformation of the kinase, preventing its phosphorylation of downstream targets like MEK and ERK, thereby halting the pro-proliferative signaling cascade.[7]
Signaling Pathway Diagram: BRAF/MAPK Pathway Inhibition by 7-Azaindole Derivatives
Caption: Inhibition of the BRAF/MAPK signaling pathway by a 7-azaindole derivative.
B. Aurora Kinase Inhibition: Disrupting Mitotic Progression
Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate various stages of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[8] Their overexpression is common in many cancers, making them attractive therapeutic targets.[8] Several 7-azaindole derivatives have been developed as potent inhibitors of Aurora kinases.[5][8]
Similar to their action on BRAF, 7-azaindole derivatives act as ATP-competitive inhibitors of Aurora kinases.[8] By occupying the ATP-binding site, they prevent the phosphorylation of key mitotic substrates. Inhibition of Aurora A can lead to defects in centrosome separation and spindle formation, while inhibition of Aurora B can result in improper chromosome alignment and failed cytokinesis.[8] Ultimately, this disruption of mitosis leads to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway Diagram: Aurora Kinase Inhibition in Mitosis
Caption: Inhibition of Aurora kinases A and B by a 7-azaindole derivative disrupts mitosis.
C. PARP Inhibition: Exploiting Synthetic Lethality in DNA Repair
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks.[9] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-mediated double-strand break repair, inhibiting PARP can lead to synthetic lethality. 7-Azaindole derivatives have been investigated as PARP inhibitors.[5]
7-Azaindole-based PARP inhibitors not only block the catalytic activity of PARP but can also trap the enzyme on the DNA at the site of a single-strand break.[10] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the collapse of replication forks and the formation of double-strand breaks. In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, resulting in cell death.[10]
Experimental Workflow: Evaluating Anticancer Activity
Caption: A generalized workflow for assessing the anticancer potential of 7-azaindole derivatives.
Experimental Protocols: A Self-Validating System for Anticancer Evaluation
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 7-azaindole derivative. Include the following controls:
-
Negative Control (Untreated Cells): Cells treated with vehicle (e.g., DMSO) only, representing 100% cell viability.[11]
-
Positive Control (Known Cytotoxic Agent): Cells treated with a known cytotoxic drug to confirm assay sensitivity.[11]
-
Blank Control: Wells containing only cell culture medium to measure background absorbance.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis and Interpretation:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[13] A lower IC50 value indicates higher cytotoxic potency.
-
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal. A decrease in luminescence indicates kinase inhibition.
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the 7-azaindole derivative.
-
Assay Plate Setup: In a 96-well plate, add the kinase and the serially diluted inhibitor.
-
Pre-incubation: Incubate to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add the ATP/substrate mixture to start the kinase reaction.
-
Reaction Termination and Detection: Stop the reaction and add a reagent that converts the remaining ATP to a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
-
Data Analysis and Interpretation:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[14] Comparing the IC50 values across different kinases can determine the selectivity of the inhibitor. It is important to note that IC50 values can be influenced by assay conditions, and for a more rigorous comparison, the inhibitor constant (Ki) should be determined.[14][15]
-
This assay measures the ability of a compound to inhibit PARP activity within cells.
-
Principle: This assay often involves inducing DNA damage to activate PARP and then measuring the levels of poly(ADP-ribose) (PAR), the product of PARP activity, using an antibody-based method like an ELISA or Western blot.[10]
-
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the 7-azaindole derivative for a defined period.
-
DNA Damage Induction: Induce DNA damage using an agent like hydrogen peroxide.
-
Cell Lysis: Lyse the cells to extract proteins.
-
PAR Detection: Quantify the levels of PAR using an ELISA or Western blot with an anti-PAR antibody.
-
-
Data Analysis and Interpretation:
-
A reduction in the PAR signal in treated cells compared to untreated, DNA-damaged cells indicates PARP inhibition.[10] The potency of inhibition can be quantified by generating a dose-response curve and calculating the IC50.
-
II. Anti-Inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases, and the targeted modulation of inflammatory pathways is a key therapeutic strategy. 7-azaindole derivatives have shown potential as anti-inflammatory agents, particularly through the antagonism of chemokine receptors like CCR2.[5][16]
A. CCR2 Antagonism: Blocking Monocyte Recruitment
The chemokine receptor CCR2 and its primary ligand CCL2 play a critical role in the recruitment of monocytes to sites of inflammation.[16] Dysregulation of the CCL2/CCR2 axis is implicated in various inflammatory conditions, including rheumatoid arthritis and multiple sclerosis.[16]
Certain 7-azaindole derivatives act as antagonists of CCR2, binding to an allosteric site on the receptor.[17] This binding event induces a conformational change in the receptor that prevents its activation by CCL2, thereby inhibiting downstream signaling pathways that lead to monocyte chemotaxis and migration.[17]
Signaling Pathway Diagram: CCR2 Antagonism by 7-Azaindole Derivatives
Caption: A 7-azaindole derivative acting as a CCR2 antagonist blocks CCL2-mediated signaling.
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
While the primary focus is on anti-inflammatory activity, some 7-azaindole derivatives also exhibit antimicrobial properties. This protocol is for determining the minimum inhibitory concentration (MIC) of a compound against bacteria.
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth.
-
Step-by-Step Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the 7-azaindole derivative in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Controls:
-
Growth Control: Wells containing only broth and bacteria to ensure the bacteria are viable.
-
Sterility Control: Wells containing only broth to check for contamination.
-
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
-
Data Analysis and Interpretation:
III. Neuroprotective Potential: A Glimmer of Hope for Alzheimer's Disease
Neurodegenerative diseases, such as Alzheimer's, present a significant challenge to modern medicine. The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease.[5] Intriguingly, 7-azaindole derivatives have been explored for their potential to inhibit this aggregation process.[5]
A. Inhibition of Amyloid-Beta Aggregation
The misfolding and aggregation of Aβ peptides into soluble oligomers and insoluble fibrils are thought to be central to the neurotoxicity observed in Alzheimer's disease.
The precise mechanism by which 7-azaindole derivatives inhibit Aβ aggregation is still under investigation. However, it is hypothesized that these compounds may interact with Aβ monomers or early-stage oligomers, preventing their conformational change into beta-sheet-rich structures that are prone to aggregation. This interference with the self-assembly process could reduce the formation of toxic Aβ species.
Conclusion and Future Perspectives
The 7-azaindole scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of biologically active compounds. From potent and selective kinase inhibitors for cancer therapy to novel antagonists of chemokine receptors for inflammatory diseases and potential modulators of Aβ aggregation for neurodegenerative disorders, the therapeutic potential of 7-azaindole derivatives is vast and continues to expand.
The in-depth technical guide provided here offers a framework for researchers to rigorously evaluate the biological activities of novel 7-azaindole derivatives. By employing self-validating experimental systems and a thorough understanding of the underlying mechanisms of action, the scientific community can continue to unlock the full therapeutic potential of this privileged scaffold. Future research will likely focus on the development of next-generation 7-azaindole derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as the exploration of their utility in combination therapies to overcome drug resistance and enhance therapeutic efficacy. The journey of the 7-azaindole scaffold in medicine is far from over, and its continued exploration promises to yield new and effective treatments for a wide range of human diseases.
References
- 1. MTT Assay | AAT Bioquest [aatbio.com]
- 2. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors [mdpi.com]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay positive and negative control - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 13. clyte.tech [clyte.tech]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bsac.org.uk [bsac.org.uk]
- 20. Quality control of antimicrobial susceptibility tests | PPT [slideshare.net]
- 21. gcsmc.org [gcsmc.org]
The Ascendancy of 4-Substituted 7-Azaindoles: A Technical Guide for Drug Discovery
Abstract
The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its ability to mimic the natural purine and indole systems while offering unique physicochemical properties.[1][2] Substitution at the 4-position of this heterocyclic core has proven to be a particularly fruitful strategy in the design of potent and selective therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and biological significance of 4-substituted 7-azaindole derivatives. We will explore the causality behind synthetic choices, delve into the structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for key transformations.
Introduction: The Strategic Importance of the 7-Azaindole Core
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of indole, where a nitrogen atom replaces the C7-H group of the indole ring.[1] This seemingly subtle change has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability, making it an attractive scaffold for drug design.[1][2] The pyridine nitrogen introduces a hydrogen bond acceptor, which can facilitate crucial interactions with biological targets, particularly the hinge region of protein kinases.[1]
While functionalization at various positions of the 7-azaindole ring has been explored, substitution at the C4-position offers a direct vector into the solvent-exposed region of many enzyme active sites, allowing for the modulation of potency, selectivity, and pharmacokinetic properties.[3][4] This guide will focus specifically on the synthesis and application of these C4-substituted analogs.
Synthetic Strategies for 4-Substituted 7-Azaindoles: A Chemist's Perspective
The synthesis of 4-substituted 7-azaindoles can be broadly categorized into two approaches: construction of the bicyclic system with the C4-substituent already in place, or late-stage functionalization of a pre-formed 7-azaindole core. The latter has gained considerable traction due to the commercial availability of 7-azaindole and the development of powerful cross-coupling and C-H activation methodologies.[3]
Late-Stage Functionalization: Precision Chemistry on the Azaindole Core
The direct introduction of substituents at the C4-position of 7-azaindole is a highly desirable and atom-economical approach.
A common and effective strategy to activate the C4-position for substitution is through N-oxidation of the pyridine ring. This enhances the electrophilicity of the C4 and C6 positions.
A widely adopted method involves the oxidation of 7-azaindole to its N-oxide, followed by reaction with a phosphorus oxyhalide to install a halogen at the 4-position.[5][6] This 4-halo-7-azaindole is a versatile intermediate for a variety of subsequent cross-coupling reactions.
Experimental Protocol: Synthesis of 4-Chloro-7-azaindole
Step 1: N-Oxidation of 7-Azaindole
-
To a solution of 7-azaindole in an appropriate organic solvent (e.g., THF, ethylene glycol monomethyl ether), add hydrogen peroxide.[5][6]
-
Maintain the reaction temperature between 5-15°C for 2-5 hours.[5]
-
Upon completion, the N-oxide of 7-azaindole is obtained, which can be carried forward to the next step.[5]
Step 2: Chlorination of 7-Azaindole-N-oxide
-
To the 7-azaindole N-oxide, add phosphorus oxychloride (POCl₃) at room temperature.
-
Heat the reaction mixture to 90°C for 24 hours.
-
After cooling to room temperature, distill off the excess POCl₃ under vacuum.
-
The crude product is then purified to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.
The 4-halo-7-azaindole intermediate is a linchpin for introducing a diverse array of substituents via palladium-catalyzed cross-coupling reactions. These methods offer excellent functional group tolerance and are foundational in modern medicinal chemistry.[3][7]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various amino groups at the C4-position.[7][8] This is particularly relevant for synthesizing kinase inhibitors, where an amino linkage can interact with the hinge region of the kinase.[1]
-
Suzuki and Stille Couplings: These reactions facilitate the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: This reaction is used to introduce alkyne functionalities, which can serve as handles for further chemical modifications.[7]
-
C-O Coupling: The formation of C-O bonds with phenols allows for the synthesis of 4-aryloxy-7-azaindole derivatives.[7]
Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization of the starting material.[9][10] While C-H activation of the 7-azaindole core has been more extensively studied at the C2 and C3 positions of the pyrrole ring, recent advances have demonstrated the feasibility of regioselective functionalization of the pyridine ring.[9][11] Rhodium-catalyzed oxidative annulation is one such example, offering a pathway to complex fused 7-azaindole derivatives.[9]
Biological Activities and Structure-Activity Relationships (SAR)
4-Substituted 7-azaindole derivatives have demonstrated a broad spectrum of biological activities, with a significant number of compounds being investigated as kinase inhibitors for the treatment of cancer and other diseases.[1][2][4][12]
Kinase Inhibition
The 7-azaindole scaffold is an excellent "hinge-binder" for many protein kinases. The N7 nitrogen of the pyridine ring and the N1-H of the pyrrole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1] Substitution at the C4-position allows for the exploration of the solvent-exposed region of the ATP-binding pocket, enabling the optimization of potency and selectivity.
| Target Kinase | Key Substituents at C4 | Observed Activity | Reference(s) |
| c-Met | Substituted anilines | Potent and selective inhibition | [13] |
| FLT3 | Isoquinolinesulfonamide analogs | Sub-nanomolar inhibition | [14] |
| ROCK | Thiazole-containing moieties | Excellent potency and selectivity | [15] |
| FGFR4 | Acrylamide-containing groups | Covalent and selective inhibition | [16] |
| DYRK1A | Various heterocyclic groups | Potent inhibition | [2] |
This table is a representative summary and not exhaustive.
A general SAR trend observed across multiple kinase inhibitor series is that a C4-amino linkage to an aromatic or heteroaromatic group is often beneficial for potent inhibitory activity.[8][13] The nature of this appended group is critical for achieving selectivity against different kinases.
Anticancer Activity
The potent kinase inhibitory activity of many 4-substituted 7-azaindole derivatives translates into significant anticancer effects.[4][17][18] These compounds have been shown to inhibit the proliferation of various cancer cell lines and, in some cases, overcome drug resistance.[18][19] The anticancer activity is often mediated by the inhibition of key signaling pathways involved in cell growth, survival, and angiogenesis.[18] For instance, derivatives have been developed as inhibitors of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[18]
Other Therapeutic Applications
The versatility of the 4-substituted 7-azaindole scaffold extends beyond oncology. Derivatives have been investigated for a range of other therapeutic applications, including:
-
Antiparasitic agents: As inhibitors of Trypanosoma brucei growth.[8]
-
Anti-inflammatory agents: Through the inhibition of ROCK and other kinases involved in inflammatory pathways.[1][15]
-
Neurological disorders: By targeting kinases such as GSK-3β, which are implicated in neurodegenerative diseases.[20]
Future Perspectives and Conclusion
The 4-substituted 7-azaindole core is firmly established as a valuable scaffold in drug discovery. The continued development of novel and efficient synthetic methodologies, particularly in the realm of C-H functionalization, will undoubtedly expand the accessible chemical space for this privileged heterocycle. A deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will enable the design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. The journey of 4-substituted 7-azaindoles from versatile chemical building blocks to life-saving therapeutics is a testament to the power of synthetic chemistry and rational drug design.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 6. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pjps.pk [pjps.pk]
- 22. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Acetyl-7-Azaindole: A Strategic Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of the Privileged 7-Azaindole Scaffold
In the landscape of contemporary medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged" structure, particularly within the realm of fragment-based drug discovery (FBDD).[1][2] Its remarkable success is largely attributed to its bioisosteric relationship with purines, enabling it to act as an effective hinge-binding motif for a multitude of protein kinases.[3][4] This has paved the way for the development of several clinically successful kinase inhibitors, including the BRAF inhibitor Vemurafenib.[3] The strategic introduction of substituents onto this core scaffold allows for the fine-tuning of physicochemical properties and the exploration of diverse chemical space, making it a versatile starting point for novel therapeutic agents.[5] This guide focuses on a specific, yet strategically significant, derivative: 4-acetyl-7-azaindole. We will delve into its core attributes, its nuanced role in fragment screening and lead optimization, and provide a technical framework for its application in drug discovery programs.
The Core: Understanding this compound
Physicochemical Properties and Strategic Significance
This compound is a pale-yellow to yellow-brown solid with a molecular weight of 160.18 g/mol .[6] The introduction of the acetyl group at the 4-position of the 7-azaindole core has profound implications for its use as a fragment.
| Property | Value/Description | Significance in FBDD |
| Molecular Weight | 160.18 g/mol | Adheres to the "Rule of Three" for fragments, ensuring efficient exploration of chemical space. |
| Calculated LogP | ~1.1 | Indicates good solubility, a critical factor for high-concentration screening common in FBDD. |
| Hydrogen Bond Donors | 1 (pyrrole N-H) | Retains a key hydrogen bond donor for interacting with protein targets. |
| Hydrogen Bond Acceptors | 2 (pyridine N and acetyl O) | The acetyl group introduces an additional hydrogen bond acceptor, creating new interaction possibilities. |
| Rotatable Bonds | 1 | Low conformational flexibility, which is desirable for fragments to reduce entropic loss upon binding. |
The acetyl group itself is a valuable functional handle in drug design. Acetylation can enhance the stability of a molecule and modulate its polarity.[7][8] By masking a more polar hydroxyl group, for instance, an acetyl group can improve a compound's ability to cross cellular membranes, potentially increasing bioavailability.[8] In the context of this compound, the acetyl group provides a balance of polarity and lipophilicity, making it an attractive fragment for screening against a wide range of biological targets.
Synthesis of the this compound Core
The synthesis of 4-substituted 7-azaindoles can be achieved through various synthetic routes. A common strategy involves the functionalization of a pre-formed 7-azaindole ring system. For instance, palladium-catalyzed cross-coupling reactions are frequently employed to introduce substituents at the 4-position.[9] One potential route to this compound could involve the following conceptual steps:
Caption: Conceptual synthetic workflow for this compound.
Another approach involves starting with a substituted pyridine and constructing the pyrrole ring.[10][11] For example, a cascade C-N cross-coupling/Heck reaction of an appropriately substituted aminopyridine with an alkenyl bromide can yield substituted azaindoles.[11] The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis.
Application in Fragment-Based Drug Discovery
The Role of the 4-Acetyl Group in Target Interaction
The 7-azaindole core is renowned for its ability to form two hydrogen bonds with the hinge region of many kinases.[3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor. The 4-acetyl group in this compound introduces several key features that can be exploited in FBDD:
-
Additional Interaction Point: The carbonyl oxygen of the acetyl group provides an additional hydrogen bond acceptor, which can engage with nearby amino acid residues in the target protein, potentially increasing binding affinity and specificity.
-
Vector for Growth: The acetyl group serves as a strategic vector for fragment elaboration. It can be chemically modified in a variety of ways to "grow" the fragment into a more potent lead compound.
-
Modulation of Electronics: The electron-withdrawing nature of the acetyl group can influence the electronic properties of the azaindole ring system, which may affect its binding characteristics and reactivity.
Biophysical Screening and Hit Validation
Due to the typically weak affinities of fragments, sensitive biophysical techniques are essential for screening and hit validation. A robust screening cascade is crucial for identifying genuine binders and eliminating false positives.
Caption: A typical biophysical screening cascade for FBDD.
Experimental Protocol: Thermal Shift Assay (TSA)
-
Protein Preparation: Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer.
-
Fragment Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the fragment to the desired screening concentrations.
-
Assay Plate Preparation: Add the protein solution and a fluorescent dye (e.g., SYPRO Orange) to the wells of a 96- or 384-well PCR plate.
-
Fragment Addition: Add the this compound solution to the assay wells. Include appropriate controls (e.g., protein and dye only, protein with DMSO).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/minute).
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. A shift in the melting temperature (Tm) of the protein in the presence of the fragment indicates binding.
A positive hit from the primary screen should be validated using an orthogonal method, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Isothermal Titration Calorimetry (ITC), to confirm direct binding and determine the binding affinity.
From Fragment to Lead: Elaboration Strategies
Once this compound is identified and validated as a hit, the next crucial step is to elaborate it into a more potent and drug-like molecule. The 4-acetyl group provides a versatile chemical handle for several fragment-to-lead strategies.
Fragment Growing
The methyl group of the acetyl moiety can be functionalized to introduce new chemical groups that can interact with adjacent pockets on the protein surface.
Example Protocol: Aldol Condensation
-
Deprotonation: Treat this compound with a suitable base (e.g., lithium diisopropylamide) at low temperature to generate the enolate.
-
Reaction with an Electrophile: Add an aldehyde or ketone to the reaction mixture.
-
Workup: Quench the reaction and purify the resulting aldol addition product.
-
Dehydration (optional): The aldol product can be dehydrated to form an α,β-unsaturated ketone, providing a rigidified linker.
Fragment Linking
If another fragment is found to bind in a nearby pocket, the 4-acetyl group can be used as an anchor point to link the two fragments together.[12][13]
Caption: Conceptual diagram of fragment linking.
Example Protocol: Reductive Amination
-
Amine Introduction: React the this compound with an amine-containing linker in the presence of a reducing agent (e.g., sodium cyanoborohydride).
-
Purification: Purify the resulting secondary or tertiary amine.
-
Coupling to Second Fragment: Couple the other end of the linker to the second fragment using appropriate chemistry.
Bioisosteric Replacement
The acetyl group can be replaced with other functional groups to fine-tune the properties of the molecule.[14][15] This can be particularly useful for improving metabolic stability or altering the hydrogen bonding pattern.
| Acetyl Group | Potential Bioisosteres | Rationale |
| -COCH3 | -CN, -SO2CH3, oxadiazole | Mimic the size, shape, and electronic properties of the acetyl group while offering different metabolic profiles and interaction capabilities.[16][17] |
Case Study: Kinase Inhibition
The 7-azaindole scaffold is a well-established kinase hinge-binder.[5] A hypothetical screening campaign against a protein kinase could identify this compound as a hit. X-ray crystallography might reveal that the 7-azaindole core binds to the hinge region, while the 4-acetyl group is oriented towards the solvent-exposed region. This would present an ideal opportunity for fragment growing to improve potency and selectivity.
Structure-Activity Relationship (SAR) Exploration:
A series of analogs could be synthesized by modifying the acetyl group. For example, replacing the methyl group with larger alkyl or aryl substituents could probe for additional hydrophobic interactions. Converting the ketone to an oxime or hydrazone could introduce new hydrogen bonding opportunities. This systematic exploration of the chemical space around the 4-acetyl position would be guided by structural biology and biophysical data to rationally design more potent inhibitors.
Conclusion and Future Perspectives
This compound represents a strategically valuable fragment for drug discovery. It combines the proven hinge-binding capabilities of the 7-azaindole scaffold with the versatile chemical handle of an acetyl group. This allows for a multitude of fragment-to-lead optimization strategies, including fragment growing, linking, and bioisosteric replacement. As the demand for novel therapeutics continues to grow, the intelligent design and application of such well-characterized fragments will be paramount to the success of future drug discovery endeavors. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their own FBDD campaigns.
References
- 1. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 915415-16-6 [sigmaaldrich.com]
- 7. slchemtek.com [slchemtek.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment Linking Strategies for Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragment Linking and Optimization of Inhibitors of the Aspartic Protease Endothiapepsin: Fragment‐Based Drug Design Facilitated by Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. drughunter.com [drughunter.com]
- 16. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
Reactivity and stability of the 4-acetyl-7-azaindole molecule
An In-depth Technical Guide to the Reactivity and Stability of 4-Acetyl-7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure and a versatile bioisostere of the natural indole nucleus. Its incorporation into drug candidates can significantly modulate physicochemical properties such as solubility, pKa, and hydrogen bonding capacity, thereby enhancing target binding and improving pharmacokinetic profiles.[1][2] This guide focuses on a key derivative, this compound, a building block of increasing importance, particularly in the development of kinase inhibitors.[2][3] We will provide a detailed exploration of the molecule's structural features, chemical stability under various stress conditions, and a comprehensive map of its reactivity. This document is intended to serve as a practical resource for scientists engaged in the synthesis, optimization, and development of novel therapeutics based on this valuable scaffold.
Molecular Structure and Physicochemical Properties
The unique reactivity and stability profile of this compound originates from its distinct electronic architecture. The molecule fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring. The acetyl group at the C4 position acts as a moderate electron-withdrawing group, further influencing the electron distribution across the bicyclic system.
The pyridine nitrogen at position 7 (N7) is basic and readily participates in hydrogen bonding as an acceptor. Conversely, the pyrrole nitrogen at position 1 (N1) is acidic and serves as a hydrogen bond donor. This amphipathic nature is critical for its role as a "hinge-binder" in many kinase inhibitors, mimicking the adenine region of ATP.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 915415-16-6 | |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | [4] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| pKa (Pyridine N7) | ~4.5 | Estimated based on 7-azaindole (pKa=4.59). The acetyl group has a minor electronic effect.[5] |
| pKa (Pyrrole N1-H) | ~16-17 | Estimated based on indole derivatives. |
| cLogP | ~1.1 - 1.5 | Calculated. The introduction of the nitrogen atom and acetyl group generally lowers lipophilicity compared to a substituted indole.[1] |
| Aqueous Solubility | Low to Moderate | The azaindole core generally improves solubility over indole, but this is compound-specific.[2] |
Chemical Stability Profile
Understanding the stability of this compound is paramount for designing robust synthetic routes and ensuring the integrity of the final active pharmaceutical ingredient (API).
pH Stability
The molecule exhibits moderate stability across a range of pH values but is susceptible to degradation under harsh acidic or basic conditions.
-
Acidic Conditions (pH < 2): The primary site of protonation is the basic pyridine nitrogen (N7). Under strong acidic conditions and elevated temperatures, the acetyl group may be susceptible to hydrolysis, although this is generally slow. The pyrrole ring itself can undergo acid-catalyzed polymerization or degradation, a known liability for indole-type systems.
-
Neutral Conditions (pH 6-8): The molecule is generally stable under neutral pH conditions at ambient temperature.
-
Basic Conditions (pH > 10): Strong basic conditions can deprotonate the N1-H of the pyrrole ring. While the resulting anion is relatively stable, prolonged exposure to strong bases at high temperatures can lead to decomposition pathways. The acetyl group's α-protons are also labile, potentially leading to side reactions like self-condensation.
Thermal and Photochemical Stability
-
Thermal Stability: this compound is a solid with good thermal stability, suitable for reactions conducted at temperatures up to 100-120°C. Higher temperatures may lead to decomposition, which should be evaluated on a case-by-case basis using techniques like thermogravimetric analysis (TGA).
-
Photostability: The 7-azaindole chromophore absorbs UV radiation and can be photosensitive.[6] In solution, particularly in protic solvents, it can undergo excited-state proton transfer, which can lead to the formation of tautomers or other photoproducts over time.[6] For drug development, formal photostability testing according to ICH guidelines is essential. It is recommended to store the material and its solutions protected from light.
Oxidative and Reductive Stability
-
Oxidative Stability: The molecule is sensitive to strong oxidizing agents. The pyridine ring can be oxidized at the N7 position to form the corresponding N-oxide. This transformation is often used strategically in synthesis to activate the pyridine ring for further functionalization.[7][8] The pyrrole ring is also susceptible to oxidation, which can lead to ring-opening or polymerization.
-
Reductive Stability: The acetyl group is readily reduced to an ethyl or alcohol functionality using standard reducing agents (e.g., NaBH₄, H₂/Pd-C). The aromatic core is more robust, but under forcing conditions (e.g., Birch reduction or high-pressure hydrogenation), the pyridine ring can be reduced.
A Guide to the Chemical Reactivity
The reactivity of this compound is governed by the interplay between its electron-rich pyrrole moiety, electron-deficient pyridine moiety, and the versatile acetyl group.
Caption: Key reactive centers of the this compound molecule.
Reactions at the Pyrrole Ring
-
N1-H Functionalization: The pyrrole nitrogen is the most common site for initial modification. Its deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates a nucleophilic anion that readily reacts with various electrophiles.
-
N-Alkylation/Arylation: Reaction with alkyl halides, benzyl halides, or activated aryl halides.
-
N-Protection: Essential for directing reactivity to other positions. Common protecting groups include Boc (di-tert-butyl dicarbonate), SEM (2-(trimethylsilyl)ethoxymethyl chloride), and tosyl (TsCl).
-
-
C3 Electrophilic Substitution: The C3 position is the most electron-rich carbon and is highly susceptible to electrophilic attack.
-
Halogenation: Readily achieved with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to install useful synthetic handles for cross-coupling reactions.
-
Vilsmeier-Haack Reaction: Treatment with POCl₃ and DMF introduces a formyl group at C3, creating 3-formyl-4-acetyl-7-azaindole.
-
Mannich Reaction: Reaction with formaldehyde and a secondary amine yields a "gramine" analogue, a versatile intermediate.
-
Reactions at the Pyridine Ring
-
N7-Oxidation: As previously mentioned, oxidation of the pyridine nitrogen with agents like m-CPBA produces the N-oxide. This is a crucial strategic move that activates the C4 and C6 positions for subsequent nucleophilic aromatic substitution (SₙAr) reactions.[7][8]
-
Palladium-Catalyzed Cross-Coupling: While the pyridine ring is generally electron-deficient, halogenated derivatives (e.g., at C4, C5, or C6) are excellent substrates for a wide array of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5][9] These methods are fundamental to building molecular complexity.
Reactions of the 4-Acetyl Group
The acetyl group offers a rich platform for chemical transformations.
-
Carbonyl Chemistry:
-
Reduction: Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol.
-
Reductive Amination: The ketone can be converted to an amine via reaction with an amine or ammonia in the presence of a reducing agent (e.g., NaBH₃CN).
-
-
Enolate Chemistry: The α-protons of the methyl group are acidic and can be removed with a strong base like lithium diisopropylamide (LDA) to form an enolate. This nucleophile can then react with various electrophiles.
-
Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones.
-
Claisen Condensation: Reaction with esters to form β-diketones.
-
Experimental Protocols & Methodologies
The following protocols are provided as validated starting points for common transformations. Researchers should always perform appropriate safety assessments and small-scale trials before scaling up.
Protocol 1: N1-Protection with SEM-Cl
This protocol protects the pyrrole nitrogen, preventing side reactions and often improving solubility.
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) at 0°C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the resulting mixture at 0°C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until completion.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N1-SEM protected product.
Protocol 2: C3-Bromination
This protocol installs a bromine atom at the most nucleophilic position, creating a key intermediate for cross-coupling.
-
Dissolve N1-protected this compound (1.0 eq) in anhydrous acetonitrile or THF (0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS, 1.05 eq) in one portion.
-
Stir the reaction at 0°C for 1-2 hours. Monitor progress by LC-MS. Note: The reaction is typically fast.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The crude product can often be used directly in the next step or purified by column chromatography if necessary.
Caption: A typical synthetic workflow using this compound.
Conclusion
This compound is a molecule of significant strategic value in contemporary drug discovery. Its stability profile, while requiring careful consideration of pH and light exposure, is robust enough for a wide range of synthetic applications. The molecule's true strength lies in its predictable and versatile reactivity. The distinct electronic nature of the pyrrole and pyridine rings, combined with the functionality of the acetyl group, provides medicinal chemists with multiple, orthogonal handles for molecular elaboration. By understanding and leveraging the principles outlined in this guide, researchers can effectively utilize this compound as a powerful platform for the rational design and synthesis of next-generation therapeutics.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Acetyl-7-azaindole | C9H8N2O | CID 12284393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
The Intrinsic Beacon: A Technical Guide to the Fluorescent Properties of 7-Azaindole and Its Analogs for Advanced Research and Drug Development
Preamble: Beyond Tryptophan's Shadow
For decades, the intrinsic fluorescence of tryptophan has served as a workhorse for probing protein structure and dynamics. However, its complex photophysics, including multi-exponential decay kinetics and susceptibility to quenching, often complicates data interpretation. This has spurred the exploration of tryptophan analogs that offer cleaner photophysical profiles and unique environmental sensitivities. Among these, 7-azaindole, the chromophore of 7-azatryptophan, has emerged as a particularly powerful and versatile fluorescent probe.[1][2]
This technical guide provides a comprehensive exploration of the core fluorescent properties of 7-azaindole and its analogs. It is designed for researchers, scientists, and drug development professionals who seek to leverage these unique fluorophores to gain deeper insights into biological systems. We will delve into the fundamental photophysics, explore the profound influence of the local environment, and provide detailed experimental protocols to empower your research.
The Photophysical Distinction: What Sets 7-Azaindole Apart?
The substitution of a nitrogen atom for the C-H group at the 7-position of the indole ring fundamentally alters the electronic landscape of the molecule, bestowing upon 7-azaindole a set of unique photophysical characteristics.[1]
Red-Shifted Spectra for Enhanced Selectivity
A key advantage of 7-azaindole is its absorption and emission spectra, which are red-shifted compared to tryptophan.[2] This spectral separation allows for the selective excitation and detection of 7-azatryptophan even in the presence of multiple tryptophan residues within a protein, minimizing background interference and simplifying experimental design.[2]
The Phenomenon of Excited-State Proton Transfer (ESPT)
Perhaps the most fascinating and exploitable property of 7-azaindole is its propensity to undergo excited-state proton transfer (ESPT). Upon photoexcitation, the acidity of the pyrrolic nitrogen (N1) and the basicity of the pyridinic nitrogen (N7) increase. In protic solvents or when forming hydrogen-bonded dimers, this facilitates the transfer of a proton from N1 to N7, leading to the formation of a tautomer with a significantly red-shifted emission.[1] This dual emission, with one band from the normal form and another from the tautomer, provides a ratiometric readout of the local environment's proton transfer capabilities.
In alcoholic solvents, this tautomerization is readily observed, resulting in a bimodal fluorescence spectrum. For instance, in methanol, 7-azaindole exhibits emission maxima at approximately 374 nm (normal form) and 505 nm (tautomer).[2] In aqueous solutions, the process is more complex, with evidence suggesting that only a fraction of the 7-azaindole population is appropriately solvated to undergo efficient proton transfer.[2]
Diagram: Excited-State Proton Transfer (ESPT) in a 7-Azaindole Dimer
Caption: ESPT mechanism in a 7-azaindole dimer.
Environmental Sensitivity: 7-Azaindole as a Reporter of its Surroundings
The fluorescence of 7-azaindole is exquisitely sensitive to its local environment, making it a powerful tool for probing solvent polarity, hydrogen bonding interactions, and incorporation into macromolecules.
Solvatochromism
The position of the emission maximum of 7-azaindole is highly dependent on the polarity of the solvent. This solvatochromic shift arises from the change in the dipole moment of the molecule upon excitation and the subsequent reorientation of solvent molecules around the excited fluorophore. This property can be exploited to report on the polarity of binding sites in proteins or the local environment within a lipid membrane.
The Impact of Analogs: Fine-Tuning the Photophysics
Chemical modification of the 7-azaindole scaffold allows for the fine-tuning of its fluorescent properties. A notable example is 1-methyl-7-azaindole . Methylation of the N1 position blocks the ESPT pathway.[2] This seemingly small modification has profound consequences: a dramatically increased fluorescence quantum yield and a significantly longer fluorescence lifetime compared to the parent compound.[1][2] This makes 1-methyl-7-azaindole and its corresponding amino acid, 1-methyl-7-azatryptophan, highly valuable probes for applications requiring bright and long-lived fluorescence, such as fluorescence polarization and time-resolved studies.
Photophysical Data in Various Solvents
The following table summarizes key photophysical parameters for 7-azaindole and 1-methyl-7-azaindole in different solvent environments. This data highlights the significant influence of the solvent and N1-methylation on the fluorescence properties.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) |
| 7-Azaindole | Water (pH 7) | 288 | 386 | 0.023[1] | 910 ps[1] |
| 7-Azaindole | Methanol | - | 374, 505 (dual) | - | - |
| 1-Methyl-7-azaindole | Water | - | - | 0.55[1][2] | 21 ns[1][2] |
| 7-Azaindole | Cyclohexane | 285 | 304 | - | - |
Experimental Workflows: A Practical Guide
To harness the full potential of 7-azaindole and its analogs, a solid understanding of the key experimental techniques is essential. This section provides detailed, step-by-step protocols for two fundamental fluorescence measurements.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The comparative method is a reliable and widely used technique for its determination.
Diagram: Workflow for Comparative Fluorescence Quantum Yield Measurement
Caption: Step-by-step workflow for quantum yield determination.
Protocol: Fluorescence Quantum Yield Measurement
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range to your 7-azaindole analog. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for the UV/blue region.
-
Solvent Matching: Whenever possible, use the same solvent for both the standard and the sample to minimize errors arising from differences in refractive index.
-
Preparation of Solutions:
-
Prepare stock solutions of the standard and the unknown sample in the chosen spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the unknown. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the unknown.
-
Note the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, set the excitation wavelength to be the same for both the standard and the unknown.
-
Record the corrected fluorescence emission spectrum for each dilution. Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
-
Data Analysis:
-
For each recorded fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the unknown.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the unknown sample (ΦF,X) using the following equation:
ΦF,X = ΦF,S * (GradX / GradS) * (ηX2 / ηS2)
Where:
-
ΦF,S is the quantum yield of the standard.
-
GradX and GradS are the gradients for the unknown and standard, respectively.
-
ηX and ηS are the refractive indices of the solvents for the unknown and standard, respectively.
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.
Protocol: Time-Correlated Single Photon Counting (TCSPC)
-
Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a mode-locked laser), a sample holder, emission wavelength selection (monochromator or filter), a single-photon sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.
-
Instrument Response Function (IRF):
-
Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as detected by the system.
-
-
Sample Measurement:
-
Place the sample solution in the sample holder. The concentration should be adjusted to have a low absorbance at the excitation wavelength.
-
Collect the fluorescence decay data by detecting single photons and timing their arrival relative to the excitation pulse. Data is accumulated over many excitation cycles to build up a histogram of photon arrival times.
-
-
Data Analysis (Deconvolution):
-
The measured fluorescence decay is a convolution of the true fluorescence decay of the sample and the IRF.
-
Use specialized software to perform a deconvolution analysis. The experimental data is fitted to a multi-exponential decay model to extract the true fluorescence lifetime(s) of the sample.
-
Applications in Drug Discovery and Beyond
The unique fluorescent properties of 7-azaindole and its analogs have led to their widespread application in various fields of research and drug development.
-
Probing Protein Structure and Dynamics: 7-Azatryptophan can be biosynthetically incorporated into proteins, serving as a localized probe of its environment. Changes in its fluorescence lifetime, quantum yield, and emission maximum can report on protein folding, conformational changes, and ligand binding.
-
Investigating Nucleic Acid Interactions: 7-Azaindole can be incorporated into DNA oligonucleotides as a fluorescent base analog to study DNA structure, dynamics, and protein-DNA interactions.[3]
-
High-Throughput Screening: The bright and photostable fluorescence of some 7-azaindole analogs makes them suitable for use in high-throughput screening assays to identify potential drug candidates that modulate the activity of a target protein.
-
Fluorescent Sensors: The sensitivity of 7-azaindole's fluorescence to its environment allows for the design of fluorescent sensors for various analytes, including metal ions and pH.
Conclusion: A Bright Future for a Versatile Fluorophore
7-Azaindole and its analogs offer a compelling alternative to traditional fluorescent probes, providing researchers with a powerful toolkit to investigate complex biological systems. Their unique photophysical properties, particularly the phenomenon of excited-state proton transfer and their sensitivity to the local environment, open up new avenues for experimental design and data interpretation. As our understanding of their photophysics continues to grow and new synthetic strategies for their incorporation into biomolecules are developed, the future for these intrinsic beacons in research and drug discovery is undoubtedly bright.
References
A Technical Guide to the Procurement and Qualification of 4-acetyl-7-azaindole for Research and Development
Abstract: 4-acetyl-7-azaindole is a pivotal heterocyclic building block in medicinal chemistry, particularly recognized for its role as a precursor in the synthesis of kinase inhibitors and other pharmacologically active agents. The integrity of drug discovery and development programs hinges on the quality and consistency of such starting materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the commercial landscape of this compound. It details strategies for supplier identification, outlines a robust due diligence protocol for supplier and material qualification, and presents a step-by-step standard operating procedure for in-house verification of incoming materials. The objective is to empower scientific teams to source high-quality reagents, ensuring the reliability and reproducibility of their research outcomes.
Introduction to this compound: A Key Building Block
This compound, with CAS Number 915415-16-6, belongs to the azaindole family of compounds. Azaindoles are bioisosteres of indoles, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1][2] This substitution significantly modulates the molecule's physicochemical properties, including its lipophilicity, pKa, and hydrogen bonding capacity, making it a "privileged structure" in medicinal chemistry.[2]
The 7-azaindole scaffold, in particular, has garnered substantial interest in drug discovery.[3] Its unique electronic properties and ability to form specific hydrogen bond interactions have made it a cornerstone in the design of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.[2] this compound serves as a crucial intermediate, providing a reactive handle for further chemical modifications and the construction of more complex, biologically active molecules.[4][5] Given its foundational role, the procurement of this reagent with high and consistent purity is not merely a logistical step but a critical parameter for experimental success. Variations in purity or the presence of uncharacterized impurities can lead to inconsistent biological data, failed synthetic steps, and ultimately, delays in research timelines.
Navigating the Commercial Landscape: Identifying Potential Suppliers
The market for specialized chemical reagents like this compound is diverse, comprising large chemical manufacturers, specialized synthesis labs, and catalog distributors. Initial identification of suppliers can be performed using online chemical databases and supplier platforms.
A survey of the market reveals several prominent suppliers that list this compound in their catalogs. These range from large, multinational suppliers to smaller, more specialized companies. It is important to note that availability can fluctuate, and listed purity levels are often typical rather than lot-specific guarantees.
| Supplier | Typical Purity | CAS Number | Notes |
| Sigma-Aldrich (Merck) | 97% | 915415-16-6 | A major global distributor, often providing extensive documentation like CoA and SDS.[6] |
| AChemBlock | 97% | 915415-16-6 | A building block supplier for research purposes.[7] |
| Synthonix Corporation | Not specified | 915415-16-6 | A US-based company specializing in novel building blocks, available via distributors like Sigma-Aldrich.[6] |
| National Analytical Corporation | Not specified | 915415-16-6 | An India-based trading company.[8] |
This table is illustrative and not exhaustive. Researchers should conduct their own searches for the most current supplier information.
The Due Diligence Protocol: A Framework for Supplier and Material Qualification
Selecting a supplier should be a systematic process that extends beyond price and availability. A thorough due diligence protocol is essential to mitigate risks associated with reagent quality.
Step 1: Documentation Review
Before placing an order, a researcher should request and scrutinize key documents:
-
Certificate of Analysis (CoA): This is the most critical document. A comprehensive CoA should specify the lot number, appearance, and results from analytical tests. Key tests to look for are:
-
Identity Confirmation: Typically performed by ¹H NMR (Proton Nuclear Magnetic Resonance) and/or Mass Spectrometry (MS). The data should be consistent with the known structure of this compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method. The CoA should state the purity level (e.g., >97%) and the conditions under which the analysis was performed.
-
-
Safety Data Sheet (SDS): This document provides essential information on handling, storage, and potential hazards.[6] this compound is typically classified with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]
Step 2: Supplier Communication
Engage the supplier's technical service department with specific questions:
-
Is this a stock item or synthesized on demand?
-
Can you provide the lot-specific CoA for the material I will receive?
-
What is the typical lead time for delivery?
-
What analytical methods were used to determine the reported purity?
The responsiveness and technical depth of their answers can be a good indicator of a supplier's quality and reliability.
Below is a decision-making workflow for selecting a suitable supplier.
Caption: Decision workflow for supplier qualification.
In-House Verification: Trust, but Verify
Upon receipt of the material, it is imperative to perform in-house analytical verification. This step ensures that the material meets the required specifications for your experiments and confirms the supplier's CoA.
Protocol 1: Standard Operating Procedure for Incoming Material Qualification
Objective: To confirm the identity and assess the purity of a newly received lot of this compound.
Materials:
-
Received this compound
-
Appropriate deuterated solvent for NMR (e.g., DMSO-d₆)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
NMR spectrometer
-
HPLC system with a UV detector
-
Mass spectrometer (optional, but recommended)
Methodology:
-
Visual Inspection:
-
Carefully observe the physical appearance of the compound. It is typically described as a pale-yellow to yellow-brown solid.[6]
-
Note any discrepancies from the supplier's description (e.g., unexpected color, clumps, non-crystalline appearance).
-
-
Solubility Check:
-
Test the solubility in a small amount of the solvent intended for your reaction or assay.
-
Insolubility or the presence of particulate matter can indicate an impurity.
-
-
Identity Confirmation via ¹H NMR:
-
Prepare a sample by dissolving a small amount (5-10 mg) of the compound in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling patterns for the this compound structure. The spectrum should show characteristic peaks for the acetyl group protons and the aromatic protons of the azaindole ring.
-
-
Purity Assessment via HPLC:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Develop an appropriate HPLC method (e.g., using a C18 column with a gradient of water and acetonitrile).
-
Inject the sample and monitor the elution using a UV detector at a relevant wavelength (e.g., 254 nm).
-
The resulting chromatogram should show one major peak corresponding to this compound. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of >97% is generally acceptable for most R&D applications.
-
The following diagram illustrates the workflow for this in-house verification process.
Caption: Experimental workflow for incoming material qualification.
Conclusion: Integrating High-Quality Starting Materials into Your Workflow
The commercial availability of this compound from various suppliers provides researchers with options, but also necessitates a rigorous and systematic approach to procurement and qualification. By implementing a robust due diligence process that includes careful documentation review, direct supplier communication, and mandatory in-house analytical verification, scientific teams can ensure the quality and consistency of their starting materials. This foundational step is critical for generating reliable, reproducible data and ultimately accelerating the pace of drug discovery and development.
References
- 1. alkalimetals.com [alkalimetals.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 915415-16-6 [sigmaaldrich.com]
- 7. This compound 97% | CAS: 915415-16-6 | AChemBlock [try.achemblock.com]
- 8. 4-acetyl- 7-azaindole - Cas No: 915415-16-6 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
Methodological & Application
Protocol for palladium-catalyzed synthesis of 4-substituted 7-azaindoles
An Application Guide to the Palladium-Catalyzed Synthesis of 4-Substituted 7-Azaindoles
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, effectively mimicking the natural scaffold while offering distinct physicochemical properties such as improved solubility and metabolic stability.[3] The strategic functionalization of this core, particularly at the 4-position, has become a cornerstone in the development of novel therapeutics, leading to compounds with applications across various disease areas, including kinase inhibition for cancer therapy.[4][5][6]
Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile technology for forging new bonds at the C4 position of the 7-azaindole nucleus. These methods provide a powerful toolkit for installing a diverse array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) essential for drug discovery.[1][7] This guide provides a detailed protocol and mechanistic insights for the synthesis of 4-substituted 7-azaindoles, tailored for researchers in synthetic and medicinal chemistry.
Core Principles: Understanding the Palladium Catalytic Cycle
The power of palladium catalysis lies in its ability to cycle between different oxidation states (typically Pd(0) and Pd(II)), orchestrating the precise formation of carbon-carbon and carbon-heteroatom bonds. A generalized catalytic cycle, which forms the basis for Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions, involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C4-Br or C4-Cl) of the 7-azaindole substrate, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation / Ligand Exchange: The nature of this step depends on the specific reaction.
-
In Suzuki coupling , an organoboron reagent (activated by a base) transfers its organic group to the palladium center.
-
In Buchwald-Hartwig amination , the amine coordinates to the palladium, and a base facilitates deprotonation to form a palladium-amido complex.[8]
-
In Sonogashira coupling , a copper(I)-acetylide intermediate transfers the alkyne group to the palladium.[9]
-
-
Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of ligand is paramount to the success of these reactions. Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, RuPhos) are crucial as they stabilize the palladium catalyst, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition.[4][7][10] Similarly, the base (e.g., Cs₂CO₃, K₃PO₄, LiHMDS) plays a critical role, not only in activating the coupling partner (like the boronic acid in a Suzuki reaction) but also in facilitating the formation of the key intermediates.[4][7][11]
A significant challenge in the functionalization of 7-azaindole is the presence of the acidic N-H proton on the pyrrole ring. This proton can interfere with the catalytic cycle, often necessitating the use of N-protected starting materials to achieve high yields and clean reactions.[4][5] However, specialized catalyst systems have been developed that allow for the direct amination of unprotected halo-7-azaindoles.[12][13]
Application Protocol: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
This protocol details a reliable procedure for the C-N cross-coupling of an N-protected 4-bromo-7-azaindole with a secondary amine, a common transformation in medicinal chemistry programs. The conditions are adapted from robust, literature-precedented methods.[4][5][10]
Objective: To synthesize 4-(morpholin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine via a palladium-catalyzed Buchwald-Hartwig amination reaction.
Materials & Equipment
-
Starting Material: 1-(Phenylsulfonyl)-4-bromo-7-azaindole (1.0 mmol)
-
Amine: Morpholine (1.2 mmol)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)
-
Ligand: Xantphos (0.10 mmol, 10 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 mmol)
-
Solvent: Anhydrous, degassed 1,4-dioxane (2 mL)
-
Equipment: Oven-dried Schlenk tube or sealed vial, magnetic stirrer/hotplate, argon/nitrogen line, syringes, standard work-up and purification glassware.
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(phenylsulfonyl)-4-bromo-7-azaindole (1.0 mmol), cesium carbonate (1.5 mmol), and Xantphos (0.10 mmol).
-
Seal the tube with a rubber septum. Evacuate the tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxidation and can be deactivated by atmospheric oxygen.
-
Briefly remove the septum and add the palladium(II) acetate (0.05 mmol) under a positive flow of argon. Experience Insight: Adding the catalyst last, especially after the ligand, can promote the formation of the active catalytic species and prevent premature decomposition.
-
-
Reagent Addition:
-
Add anhydrous, degassed 1,4-dioxane (2 mL) via syringe.
-
Add morpholine (1.2 mmol) via syringe. Ensure the needle tip is below the surface of the solvent to prevent splashing onto the sides of the tube.
-
-
Reaction Execution:
-
Securely seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 3-6 hours.
-
Monitoring: The reaction progress should be monitored periodically (e.g., every 1-2 hours) by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the dried organic solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(morpholin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
-
Substrate Scope and Data
The palladium-catalyzed coupling of 4-halo-7-azaindoles is highly versatile. A wide range of amines, amides, and phenols can be successfully coupled, demonstrating the broad applicability of this methodology. The table below summarizes representative examples from the literature.[4][5]
| Entry | N-Protecting Group | Coupling Partner | Catalyst / Ligand | Base | Yield (%) |
| 1 | Phenylsulfonyl | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 82 |
| 2 | Benzyl | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 86 |
| 3 | Methyl | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 92 |
| 4 | Ethyl | Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 90 |
| 5 | Phenylsulfonyl | L-Proline methyl ester | Pd₂(dba)₃ / Xantphos | K₂CO₃ | 80 |
| 6 | Methyl | Phenol | Pd(OAc)₂ / Xantphos | K₂CO₃ | 72 |
| 7 | Benzyl | 4-Methoxyphenol | Pd(OAc)₂ / Xantphos | K₂CO₃ | 75 |
Troubleshooting and Field-Proven Insights
-
Problem: Low or no product yield.
-
Cause: Inactive catalyst due to oxygen exposure or impure reagents/solvents.
-
-
Problem: Significant amount of dehalogenated starting material observed.
-
Cause: A common side reaction, particularly with electron-rich phosphine ligands or if trace water is present.
-
Solution: Ensure all reagents and solvents are scrupulously dry. Screening different ligands or lowering the reaction temperature slightly may mitigate this pathway.
-
-
Problem: Desulfonation of the N-protecting group.
-
Cause: The combination of base and heat can sometimes cleave the phenylsulfonyl protecting group.[4][5]
-
Solution: If this is a persistent issue, consider a more robust protecting group like benzyl (Bn) or switching to a protocol designed for unprotected azaindoles, which typically employ a strong, non-nucleophilic base like LiHMDS.[11]
-
Conclusion
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, providing an indispensable platform for the functionalization of medicinally relevant scaffolds like 7-azaindole. The protocols described herein are robust, scalable, and adaptable to a wide range of substrates, enabling the rapid generation of diverse chemical libraries for drug discovery. A thorough understanding of the underlying catalytic cycle and the critical role of reaction parameters is key to successfully applying these powerful transformations in the laboratory.
References
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
Application Note: 4-Acetyl-7-Azaindole as a Key Building Block for the Synthesis of Potent Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 7-azaindole scaffold has emerged as a "privileged structure" in this field, prized for its ability to mimic the adenine of ATP and form key hydrogen bond interactions within the kinase hinge region.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-acetyl-7-azaindole, a versatile and functionalized starting material, in the synthesis of novel kinase inhibitors. We will explore the underlying principles of 7-azaindole's efficacy, provide detailed synthetic protocols for its elaboration, and discuss the rationale behind key experimental choices.
The 7-Azaindole Scaffold: A Privileged Hinge-Binder
The success of the 7-azaindole core in kinase inhibitor design is rooted in its structural and electronic properties. As a bioisostere of the naturally occurring indole and the purine base of ATP, it is exceptionally well-suited to occupy the ATP-binding pocket of kinases.[1][6][7]
Expertise & Experience: The Causality of Hinge Binding
The primary reason for the 7-azaindole scaffold's power is its ability to form a bidentate (two-point) hydrogen bond interaction with the "hinge region" of the kinase, the flexible loop connecting the N- and C-terminal lobes of the enzyme.[3][4][5] This interaction is fundamental to achieving high-affinity binding and effective ATP competition. Specifically:
-
The pyridine N7 atom acts as a hydrogen bond acceptor .
-
The pyrrole N1-H group acts as a hydrogen bond donor .
This dual interaction anchors the inhibitor in the active site, providing a stable platform from which other substituents can extend into adjacent pockets to achieve potency and selectivity.[5] This principle is the foundation of many FDA-approved drugs, including the BRAF inhibitor Vemurafenib.[4][8]
Strategic Utility of the 4-Acetyl Group
While the 7-azaindole core provides the anchor, the substituents at its various positions dictate the inhibitor's potency, selectivity, and pharmacokinetic properties. The 4-acetyl group on this compound is not merely a substituent but a versatile chemical handle, providing a reactive site for a wide array of synthetic transformations. This allows for the systematic exploration of the structure-activity relationship (SAR) around the core.[9]
Key transformations of the 4-acetyl group include:
-
Reductive Amination: To introduce diverse amine functionalities, which can form additional hydrogen bonds or salt bridges.
-
Condensation Reactions: To build larger, conjugated systems.
-
Reduction: To form a secondary alcohol, which can act as a hydrogen bond donor or be further functionalized.
-
Alpha-Functionalization: Halogenation at the alpha-position followed by nucleophilic substitution can introduce a variety of side chains.
Synthetic Protocols: From Building Block to Inhibitor Core
The following protocols are designed to be self-validating, providing clear steps, rationales, and guidance for troubleshooting. They illustrate a logical workflow for transforming this compound into a more complex, drug-like scaffold.
Protocol 1: Synthesis of N-Benzyl-1-(1H-pyrrolo[2,3-b]pyridin-4-yl)ethan-1-amine
This protocol demonstrates the conversion of the acetyl group into a secondary amine via reductive amination, a robust and widely used transformation in medicinal chemistry.
-
Objective: To introduce a benzylamine moiety at position 4 of the 7-azaindole core.
-
Causality Behind Choices:
-
Sodium triacetoxyborohydride (STAB): A mild and selective reducing agent ideal for reductive aminations. It is less basic than other hydrides like NaBH4 or NaCNBH3, minimizing side reactions and being tolerant of the slightly acidic conditions that favor iminium ion formation.
-
Dichloroethane (DCE): An excellent solvent for this reaction, as it is aprotic and effectively solubilizes the starting materials and intermediates.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, ~5% v/v)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and 1,2-dichloroethane (DCE) to make a ~0.1 M solution.
-
Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Trustworthiness & Validation:
-
Expected Results: A white to pale yellow solid. The product should be identifiable by LC-MS (correct mass) and ¹H NMR (disappearance of the acetyl methyl singlet, appearance of new signals for the benzyl group and the ethyl CH/CH₃). Typical yields range from 60-85%.
-
Troubleshooting:
-
Low Conversion: If starting material remains, the STAB may have degraded. Ensure it is of high quality and added to a non-aqueous environment. Reaction time may also be extended.
-
Formation of Alcohol Byproduct: If the reduced alcohol of the starting material is observed, it indicates premature reduction before imine formation. Ensure the imine formation step (step 3) is allowed sufficient time before adding the hydride.
-
Protocol 2: C3-Iodination and Suzuki Cross-Coupling
This two-part protocol illustrates how to further functionalize the 7-azaindole core at another position, a common strategy for building inhibitors that can occupy additional pockets in the kinase active site.[1][10]
-
Objective: To introduce an aryl group at the C3 position of the scaffold synthesized in Protocol 1.
-
Causality Behind Choices:
-
N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent for electron-rich heterocycles like azaindoles. The C3 position is often the most nucleophilic site for electrophilic substitution.
-
Pd(PPh₃)₄ (Tetrakis): A robust, general-purpose palladium(0) catalyst for Suzuki couplings, effective for a wide range of aryl and heteroaryl boronic acids.[7]
-
Na₂CO₃: A common and effective base for Suzuki couplings. It activates the boronic acid and facilitates the transmetalation step in the catalytic cycle.
-
Part A: C3-Iodination
-
Dissolve the product from Protocol 1 (1.0 eq) in acetonitrile or DMF in a flask protected from light.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS.
-
Once complete, dilute the reaction with ethyl acetate and wash with aqueous sodium thiosulfate solution (to remove excess iodine) and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often clean enough to proceed to the next step without further purification.
Part B: Suzuki Cross-Coupling
-
To a microwave vial or Schlenk flask, add the C3-iodo intermediate from Part A (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a 2M aqueous solution of Na₂CO₃ (3.0 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Heat the reaction to 90-110 °C (or use microwave irradiation) for 2-12 hours, monitoring by LC-MS.
-
After cooling, dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final compound by silica gel chromatography or preparative HPLC.
Trustworthiness & Validation:
-
Expected Results: Successful installation of the aryl group at C3, confirmed by mass spectrometry and NMR. Yields for Suzuki couplings are typically moderate to high (50-90%).
-
Troubleshooting:
-
No Reaction/Low Yield in Coupling: The palladium catalyst may be inactive. Ensure proper degassing to remove oxygen, which can deactivate the catalyst. Alternatively, try a different ligand/catalyst system (e.g., Pd(dppf)Cl₂).
-
Dehalogenation: If the starting iodo-compound is consumed but only the de-iodinated starting material is recovered, it suggests a competing protodehalogenation pathway. Ensure anhydrous solvents and a thoroughly dried boronic acid.
-
Data Presentation & Application Context
The synthetic routes described allow for the creation of a library of analogs for SAR studies. The data can be summarized to guide further optimization.
Table 1: Representative Data for a Hypothetical Kinase Inhibitor Series
| Compound ID | R Group (from Boronic Acid) | Yield (%) | cLogP (calc.) | BRAF V600E IC₅₀ (nM) |
| SYN-001 | Phenyl | 65 | 4.1 | 150 |
| SYN-002 | 4-Fluorophenyl | 72 | 4.3 | 95 |
| SYN-003 | 3-Chlorophenyl | 68 | 4.6 | 45 |
| SYN-004 | Pyridin-3-yl | 55 | 3.5 | 70 |
This data illustrates how modifying the C3-aryl group can significantly impact biological activity, a key step in lead optimization.
Application Context: Targeting the MAPK/ERK Pathway
Many kinase inhibitors derived from the 7-azaindole scaffold, like Vemurafenib, target the BRAF kinase.[11] BRAF is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancers like melanoma. An effective inhibitor blocks this pathway, leading to reduced cell proliferation and survival.
Conclusion
This compound is a highly valuable and strategic starting material for the synthesis of kinase inhibitors. Its inherent ability to anchor to the kinase hinge region, combined with the synthetic versatility of the 4-acetyl group, provides an efficient platform for medicinal chemists. The protocols outlined in this note offer a reliable and logically structured approach to generate diverse scaffolds, enabling the rapid exploration of structure-activity relationships and the development of potent and selective next-generation therapeutics.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Azaindole Framework in the Design of Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 11. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide to Derivatizing the Acetyl Group on 4-Acetyl-7-Azaindole
Abstract
The 7-azaindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to mimic the purine core of ATP, making it a highly successful framework for developing potent kinase inhibitors.[1][2] The 4-acetyl-7-azaindole derivative serves as a versatile starting material, with the acetyl group providing a reactive handle for extensive chemical modification and fragment elaboration. This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step exploration of key strategies for derivatizing this acetyl group. We delve into the causality behind experimental choices, offering robust protocols for α-halogenation, olefination, condensation, reduction, and conversion to oximes, thereby enabling the synthesis of diverse compound libraries for drug discovery programs.
Foundational Principles: Reactivity of the Acetyl Moiety
The acetyl group on the 4-position of the 7-azaindole ring behaves as a typical methyl ketone. Its reactivity is primarily centered on two sites: the carbonyl carbon and the adjacent α-carbon of the methyl group. This dual reactivity allows for a wide array of chemical transformations.
-
Reactions at the α-Carbon: The protons on the methyl group are weakly acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then react with various electrophiles, such as halogens or aldehydes.
-
Reactions at the Carbonyl Carbon: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is the basis for reactions like reductions, olefinations (e.g., Horner-Wadsworth-Emmons), and the formation of imine derivatives like oximes and hydrazones.
The pyridine nitrogen within the 7-azaindole core deactivates the ring towards electrophilic aromatic substitution, meaning reactions tend to be selective for the acetyl group under appropriate conditions.[3]
Derivatization Strategy I: α-Bromination for Nucleophilic Substitution
Introducing a halogen at the α-position transforms the acetyl group into a highly reactive alkylating agent, 4-(2-bromoacetyl)-7-azaindole. This intermediate is an excellent precursor for synthesizing libraries of compounds through nucleophilic substitution with amines, thiols, or alcohols.
Causality & Rationale: N-Bromosuccinimide (NBS) is a preferred brominating agent for α-halogenation of ketones as it provides a low, steady concentration of bromine, minimizing side reactions. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), facilitates the reaction by promoting the formation of the enol tautomer, which is the active species that reacts with the electrophilic bromine.
Experimental Protocol: α-Bromination
-
Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or acetonitrile, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove succinimide. Dilute the filtrate with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.1 | Brominating Agent |
| p-Toluenesulfonic acid | 0.1 | Acid Catalyst |
| Tetrahydrofuran (THF) | - | Solvent |
Expected Yield: 70-85%
Workflow Diagram: α-Bromination
References
Application Notes and Protocols: Synthesis of 7-Azaindole Analogs for Anticancer Research
Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Oncology
The 7-azaindole nucleus, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of novel anticancer agents.[1][2][3] Its unique structure, featuring a pyridine nitrogen atom and a pyrrole NH group, allows it to function as both a hydrogen bond donor and acceptor. This characteristic enables it to form strong bidentate hydrogen bonds with the hinge region of various protein kinases, mimicking the binding pattern of adenine in ATP.[4][5][6] This ability to effectively compete with ATP has led to the development of numerous potent and selective kinase inhibitors.[4][5][6][7]
A prime example of the clinical success of this scaffold is Vemurafenib (PLX4032), a potent B-RAF kinase inhibitor approved for the treatment of metastatic melanoma harboring the BRAF V600E mutation.[5][8] The 7-azaindole core of Vemurafenib is crucial for its high-affinity binding to the active site of the B-RAF kinase.[8][9] Beyond B-RAF, 7-azaindole analogs have shown significant inhibitory activity against a wide range of other kinases implicated in cancer progression, including PARP, PI3K, FGFR4, and Erk5, as well as other therapeutic targets like DDX3.[10][11][12][13][14]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of diverse 7-azaindole analogs. It will cover key synthetic strategies, regioselective functionalization techniques, and detailed experimental protocols, underpinned by mechanistic insights and authoritative references.
Core Synthetic Strategies for the 7-Azaindole Nucleus
The construction and subsequent functionalization of the 7-azaindole ring system are central to developing novel anticancer candidates. Several synthetic routes have been established, with metal-catalyzed cross-coupling reactions being particularly prominent due to their efficiency and regioselectivity.[15]
Sonogashira Coupling and Cyclization Cascade
A widely employed and robust method for constructing the 7-azaindole core involves a Sonogashira cross-coupling reaction between a suitably substituted aminopyridine and a terminal alkyne, followed by an intramolecular cyclization.[16][17][18] This approach offers a high degree of flexibility in introducing substituents at various positions of the final 7-azaindole ring.
Causality Behind Experimental Choices: The choice of starting materials is critical. Typically, a 2-amino-3-halopyridine is used as the pyridine component. The halogen at the 3-position (commonly iodine or bromine) provides a reactive handle for the palladium-catalyzed Sonogashira coupling. The alkyne coupling partner can be varied to introduce diversity at what will become the C2 position of the 7-azaindole. The subsequent cyclization is often promoted by a copper catalyst or a strong base. Microwave irradiation can significantly accelerate the cyclization step.[16][18]
Chichibabin-type Cyclization
An alternative approach is the Chichibabin-type cyclization, which involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[19] This method can be a one-pot procedure for generating 2-aryl-7-azaindoles.
Expertise & Experience: The reaction mechanism is complex and can involve side reactions such as dimerization of the starting picoline.[19] Careful control of reaction temperature (typically ≤ -40 °C) and the stoichiometry of the base are crucial for achieving high yields. The use of a substituted picoline, such as 2-fluoro-3-picoline, can facilitate the final elimination step and provide a useful spectroscopic handle (¹⁹F NMR) for monitoring the reaction progress.[19]
Regioselective Functionalization: Tailoring the Scaffold for Target Specificity
Once the core 7-azaindole nucleus is synthesized, regioselective functionalization is key to fine-tuning the pharmacological properties of the analogs. The ability to introduce specific substituents at defined positions (C1, C2, C3, C4, C5, and C6) is essential for optimizing potency, selectivity, and pharmacokinetic profiles.[15][20] A review of structure-activity relationships (SAR) for anticancer 7-azaindole analogs indicates that positions 1, 3, and 5 are often key sites for modification to enhance activity.[1][2][3]
Directed Ortho Metalation (DoM) and the "Directed Metalation-Group Dance"
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[21][22] In the context of 7-azaindole, a directing metalation group (DMG), such as a carbamoyl group, can be installed on one of the nitrogen atoms (N1 or N7). This DMG directs a strong base (typically an organolithium reagent) to deprotonate the adjacent carbon position, which can then be quenched with an electrophile to introduce a substituent.
A particularly elegant extension of this strategy is the "directed metalation-group dance," where the DMG can be induced to migrate from one nitrogen atom to the other (e.g., from N7 to N1).[21][22] This allows for iterative functionalization at different positions of the 7-azaindole ring, providing access to complex substitution patterns that would be difficult to achieve otherwise.[21][22]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of the 7-azaindole scaffold. These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.
-
Buchwald-Hartwig Amination: This reaction is used to form C-N bonds by coupling a halo-7-azaindole with a primary or secondary amine.[23][24][25][26] It is a crucial method for introducing amine-containing side chains, which are common features in many kinase inhibitors. The choice of ligand for the palladium catalyst is critical for the success of this reaction, with biarylphosphine ligands like XPhos and RuPhos often showing excellent performance.[24]
-
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling a halo-7-azaindole with a boronic acid or ester. It is widely used to introduce aryl or heteroaryl substituents, which can engage in important interactions with the target protein.
-
Sonogashira Coupling: As mentioned in the core synthesis, this reaction can also be used for functionalization by coupling a halo-7-azaindole with a terminal alkyne to introduce alkynyl substituents.
C-H Functionalization
Direct C-H functionalization is an increasingly important area of research as it offers a more atom-economical approach to modifying the 7-azaindole ring by avoiding the pre-functionalization (e.g., halogenation) of the starting material. Rhodium-catalyzed C-H amidation has been successfully applied to 7-azaindoles, providing a direct route to ortho-aminated derivatives.[27]
Experimental Protocols
Protocol 1: Synthesis of a 2-Aryl-7-azaindole via Sonogashira Coupling and Cyclization
This protocol outlines the synthesis of a 2-aryl-7-azaindole, a common starting point for further elaboration.
Workflow Diagram:
Caption: Workflow for 2-Aryl-7-azaindole Synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-iodopyridine | ≥97% | Sigma-Aldrich |
| Phenylacetylene | 98% | Sigma-Aldrich |
| PdCl₂(PPh₃)₂ | 98% | Strem Chemicals |
| Copper(I) iodide (CuI) | 99.5% | Acros Organics |
| Triethylamine (Et₃N) | ≥99.5% | Fisher Scientific |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |
Procedure:
Part A: Sonogashira Coupling
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2-amino-3-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF, followed by triethylamine (2.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-3-(phenylethynyl)pyridine.
Part B: Copper-Catalyzed Cyclization
-
In a microwave reaction vial, dissolve 2-amino-3-(phenylethynyl)pyridine (1.0 eq) in anhydrous DMF.
-
Add CuI (0.2 eq) to the solution.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-phenyl-7-azaindole.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-7-azaindole
This protocol details the introduction of a secondary amine at the C3 position of the 7-azaindole scaffold.
Workflow Diagram:
Caption: Buchwald-Hartwig Amination Workflow.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Bromo-1-(tert-butoxycarbonyl)-7-azaindole | Custom Synthesis | |
| Morpholine | ≥99% | Sigma-Aldrich |
| Pd₂(dba)₃ | 97% | Strem Chemicals |
| XPhos | ≥98% | Combi-Blocks |
| Sodium tert-butoxide (NaOtBu) | 97% | Sigma-Aldrich |
| Toluene, anhydrous | ≥99.8% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | ≥99% | Acros Organics |
| Dichloromethane (DCM) | ≥99.8% | Fisher Scientific |
Procedure:
-
To a glovebox-dried Schlenk tube, add 3-bromo-1-(tert-butoxycarbonyl)-7-azaindole (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain the protected product.
-
Dissolve the purified protected product in DCM and cool to 0 °C.
-
Add TFA dropwise and stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final 3-(morpholino)-7-azaindole.
Trustworthiness: The N-Boc protecting group on the 7-azaindole is crucial for preventing side reactions and improving the solubility and handling of the starting material. Its clean removal under acidic conditions provides the final, unprotected analog.
Application in Anticancer Research: Targeting Kinase Signaling Pathways
7-azaindole analogs exert their anticancer effects by inhibiting key signaling pathways that are often deregulated in cancer. For example, many 7-azaindole-based inhibitors target the RAF-MEK-ERK (MAPK) pathway or the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and angiogenesis.[8][11]
Signaling Pathway Diagram:
References
- 1. tandfonline.com [tandfonline.com]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. | Semantic Scholar [semanticscholar.org]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. One moment, please... [archives.ijper.org]
- 11. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. research.rug.nl [research.rug.nl]
- 27. longdom.org [longdom.org]
Application Note: Strategic Functionalization of 4-Bromo-7-Azaindole for Advanced Drug Discovery
Introduction: The Strategic Value of 4-Bromo-7-Azaindole
The 7-azaindole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its unique biological activities and favorable pharmacokinetic properties.[1] This bioisostere of indole, with an additional nitrogen atom in the six-membered ring, enhances properties such as solubility and hydrogen bonding potential, making it a key component in numerous FDA-approved drugs and clinical candidates.[1] Within this class, 4-bromo-7-azaindole emerges as a particularly versatile and valuable building block.[2] Its bromine atom at the C4 position serves as a strategic handle for introducing a wide array of molecular complexity through various substitution reactions.
This guide provides an in-depth exploration of the primary synthetic routes for the functionalization of 4-bromo-7-azaindole. We will delve into the mechanistic rationale and provide field-tested protocols for the most effective transformations, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel chemical entities.
Foundational Principles: Reactivity and N-Protection
The reactivity of 4-bromo-7-azaindole is governed by the electronic nature of the bicyclic system. The pyridine ring is electron-deficient, which activates the C4-Br bond towards both palladium-catalyzed oxidative addition and nucleophilic attack. However, the pyrrole moiety's NH group can complicate reactions by acting as a nucleophile or by coordinating to the metal catalyst.
Therefore, N-protection is a critical first step in most synthetic sequences. Protecting the pyrrole nitrogen enhances the substrate's solubility in organic solvents, prevents undesired side reactions, and can fine-tune the electronic properties of the ring system to facilitate the desired coupling.[3] Common protecting groups include sulfonyl derivatives (e.g., tosyl), benzyl (Bn), or silyl ethers like (2-(trimethylsilyl)ethoxy)methyl (SEM). The choice of protecting group should be made with consideration for its stability under the reaction conditions and the ease of its eventual removal.[2][4]
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F , which is inversely proportional to the carbon-halogen bond strength.[5] Bromine offers a good balance of high reactivity and stability, making 4-bromo-7-azaindole an ideal substrate for a broad range of transformations.
Palladium-Catalyzed Cross-Coupling: A Chemist's Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized C-C, C-N, and C-O bond formation. The general mechanism proceeds through a catalytic cycle involving three key steps: Oxidative Addition , Transmetalation , and Reductive Elimination .[6][7] The choice of ligand, base, and solvent is crucial for optimizing reaction efficiency and yield.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.
Causality & Experimental Choices: The reaction couples the aryl bromide with an organoboron species (boronic acid or ester). A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The choice of a phosphine ligand, such as PPh₃ or dppf, is critical for stabilizing the palladium catalyst and promoting the reaction steps.[7][8]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N-protected 4-bromo-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a suitable ligand.
-
Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Conditions for Suzuki-Miyaura Coupling |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Ligand | PPh₃, dppf, SPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF |
| Temperature | 80-110 °C |
| Typical Yield | 70-95% |
Sonogashira Coupling: Introducing Alkynyl Groups
This reaction is indispensable for coupling terminal alkynes with aryl halides, providing access to a wide range of functionalized alkynyl-azaindoles.
Causality & Experimental Choices: The Sonogashira reaction uniquely employs a dual catalytic system. A palladium complex activates the C-Br bond, while a copper(I) salt (typically CuI) acts as a co-catalyst. The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium center.[9][10] An amine base (e.g., Et₃N, DIPEA) is used both as a base and often as the solvent.
Experimental Protocol: Sonogashira Coupling
-
In a dry Schlenk tube under an inert atmosphere, dissolve the N-protected 4-bromo-7-azaindole (1.0 equiv) in a degassed amine solvent like triethylamine or a mixture of DMF/Et₃N.
-
Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (2-5 mol%), and the copper(I) co-catalyst, CuI (5-10 mol%).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS. After completion (usually 2-12 hours), remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Caption: A typical workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 4-amino-7-azaindole derivatives from a vast range of primary and secondary amines.[11]
Causality & Experimental Choices: This reaction's success hinges on the use of bulky, electron-rich phosphine ligands. Ligands like Xantphos, DavePhos, or RuPhos accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[3][12] A strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) is required to deprotonate the amine, forming the active amide nucleophile for the catalytic cycle.[3][13]
Experimental Protocol: Buchwald-Hartwig Amination
-
Charge a sealable reaction tube with N-protected 4-bromo-7-azaindole (1.0 equiv), the amine (1.2 equiv), and a strong base like Cs₂CO₃ (1.5 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 5-10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add a dry, degassed solvent such as dioxane or toluene.
-
Seal the tube and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction until the starting material is consumed (typically 3-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Typical Conditions for Buchwald-Hartwig Amination |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Xantphos, RuPhos, DavePhos |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu, LiHMDS |
| Solvent | Dioxane, Toluene |
| Temperature | 100-120 °C |
| Typical Yield | 80-95% |
Stille Coupling: An Alternative for C-C Bonds
While less common than Suzuki coupling due to the toxicity of tin reagents, the Stille coupling offers a robust alternative that is often tolerant of a wide range of functional groups without the need for protection.[14]
Causality & Experimental Choices: The reaction couples the aryl bromide with an organostannane (R-SnBu₃). The mechanism is similar to other cross-couplings, but the transmetalation step does not require a base.[15][16] Additives like CuI or LiCl are sometimes used to accelerate the transmetalation step.
Experimental Protocol: Stille Coupling
-
Combine the N-protected 4-bromo-7-azaindole (1.0 equiv), the organostannane reagent (1.1-1.3 equiv), and a palladium catalyst like Pd(PPh₃)₄ (5 mol%) in a dry flask under an inert atmosphere.
-
Add a dry, degassed solvent such as DMF, dioxane, or toluene.
-
Heat the reaction mixture to 80-110 °C.
-
After completion, cool the reaction and dilute with an organic solvent.
-
Perform an aqueous workup, which may include a potassium fluoride (KF) wash to help remove tin byproducts.
-
Dry, concentrate, and purify the product via column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a direct, metal-free route for substitution at the C4 position, typically with strong nucleophiles.
Causality & Experimental Choices: The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[17][18] The rate-determining step is usually the initial attack of the nucleophile. The reaction is favored by strong electron-withdrawing groups on the aromatic ring and a good leaving group. While bromide is a competent leaving group, SNAr reactions on this scaffold are often more efficient with 4-chloro or 4-fluoro-7-azaindoles.[19] Nevertheless, with strong nucleophiles like alkoxides or under forcing conditions (e.g., microwave heating), 4-bromo-7-azaindole can undergo successful SNAr.[19][20]
Experimental Protocol: SNAr with an Alkoxide
-
To a solution of 4-bromo-7-azaindole (1.0 equiv) in a suitable solvent like DMF or the corresponding alcohol (e.g., methanol for methoxylation), add an excess of the sodium alkoxide (e.g., sodium methoxide, 3-5 equiv).
-
Heat the mixture in a sealed tube or a microwave reactor to 110-150 °C.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Carefully quench the reaction with water and neutralize with a mild acid if necessary.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
Troubleshooting and Field-Proven Insights
-
Incomplete Conversion: If a cross-coupling reaction stalls, consider increasing the temperature, changing the ligand to a more electron-rich/bulky one, or using a stronger base (e.g., switching from K₂CO₃ to Cs₂CO₃).
-
Debromination: The formation of a debrominated azaindole byproduct can occur, especially in Suzuki reactions. This can sometimes be suppressed by using milder conditions or ensuring the reaction medium is rigorously deoxygenated.
-
Ligand Screening: For challenging substrates, a parallel screen of different palladium catalysts and ligands is the most efficient way to identify optimal conditions.
-
Deprotection Challenges: The final deprotection step can be problematic. For example, SEM-group removal can sometimes lead to side reactions.[4] It is crucial to select a protecting group that can be removed under conditions that will not affect the newly installed functional group.
Conclusion
4-Bromo-7-azaindole is a high-value, versatile intermediate that provides a gateway to a vast chemical space. Through strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel 4-substituted-7-azaindole derivatives. Understanding the mechanistic principles behind these transformations is key to troubleshooting and optimizing synthetic routes, ultimately accelerating the drug discovery process.
References
- 1. datapdf.com [datapdf.com]
- 2. Page loading... [guidechem.com]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Stille Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. learninglink.oup.com [learninglink.oup.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
Application Notes and Protocols for ¹H NMR Sample Preparation of 4-Azaindole Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Structural Significance of 4-Azaindole and the Role of Precision in NMR Analysis
4-Azaindole (1H-Pyrrolo[3,2-b]pyridine) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Their bioisosteric relationship with indole allows them to interact with a wide array of biological targets.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone technique for the structural elucidation and purity assessment of these compounds.[2] It provides precise information on the electronic environment of protons, which is crucial for confirming substitution patterns and molecular conformation.[2]
However, the unique chemical nature of the 4-azaindole ring system—possessing both a pyrrolic N-H proton and a pyridinic nitrogen—introduces specific challenges in ¹H NMR sample preparation that can significantly impact spectral quality and interpretation. This guide provides an in-depth, experience-driven protocol for preparing high-quality NMR samples of 4-azaindole derivatives, ensuring reproducible and accurate results.
Pre-Analysis Considerations: The Causality Behind Experimental Choices
The quality of an NMR spectrum is fundamentally determined by the thoughtful preparation of the sample. For 4-azaindole derivatives, several factors must be carefully considered to mitigate common issues such as peak broadening, chemical shift variability, and signal loss.
The Critical Role of Solvent Selection
The choice of deuterated solvent is the most critical decision in the sample preparation workflow.[3] It directly influences the solubility of the analyte and the behavior of exchangeable protons, such as the indole N-H.[4]
-
Aprotic Solvents (Recommended): Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often the solvent of choice for 4-azaindole derivatives.[5] Its high polarity effectively dissolves a wide range of these compounds, and its aprotic nature slows down the rate of proton exchange.[4][5] This leads to sharper N-H signals, which are often crucial for structural confirmation. Deuterated Chloroform (CDCl₃) is another common aprotic solvent suitable for less polar derivatives.[6]
-
Protic Solvents (Use with Caution): Protic solvents like Deuterated Methanol (CD₃OD) and Deuterium Oxide (D₂O) contain exchangeable deuterium atoms.[3][6] These can rapidly exchange with the N-H proton of the 4-azaindole, causing the N-H signal to broaden or disappear entirely from the ¹H NMR spectrum.[7] While this can be a useful technique to confirm the identity of an N-H peak (a "D₂O shake"), it should be avoided for routine structural analysis where observation of all protons is desired.[8]
Understanding the Impact of pH
The pyridinic nitrogen in the 4-azaindole ring system can be protonated, and its chemical environment is sensitive to the pH of the solution.[9] Even trace amounts of acidic or basic impurities in the sample or solvent can lead to significant changes in the chemical shifts of nearby aromatic protons.[10] This can complicate spectral interpretation and comparison between samples. Therefore, using high-purity solvents and ensuring the sample is free from residual acids or bases from the synthesis is paramount.
The Challenge of Exchangeable Protons
The pyrrolic N-H proton in 4-azaindole is an "exchangeable proton."[4] These protons can participate in rapid chemical exchange with other labile protons in the solution, a process that is highly dependent on solvent, temperature, and concentration.[4] This rapid exchange is a primary cause of broad N-H signals.[8] In aprotic solvents like DMSO-d₆, this exchange is minimized, allowing for the observation of a sharper N-H singlet.
Experimental Protocol: A Step-by-Step Guide to High-Quality Sample Preparation
This protocol outlines the standardized procedure for preparing a 4-azaindole derivative sample for ¹H NMR analysis.[2]
Materials:
-
4-Azaindole derivative (5-10 mg)[2]
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) (0.6-0.7 mL)[2]
-
High-quality 5 mm NMR tube[11]
-
Vial and cap
-
Pipette
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of the dry, pure 4-azaindole derivative into a clean, dry vial.[2] For quantitative NMR (qNMR), a microbalance with high precision is essential.[12]
-
Dissolving the Sample: Add 0.6-0.7 mL of the chosen high-purity deuterated solvent to the vial.[2]
-
Ensuring Complete Dissolution: Securely cap the vial and vortex for at least 30 seconds to ensure the sample is completely dissolved.[13] Visually inspect the solution against a light source to confirm the absence of any solid particles.[11] Incomplete dissolution will lead to poor magnetic field homogeneity (shimming) and result in broad spectral lines.[14]
-
Transferring to the NMR Tube: Using a clean pipette, carefully transfer the solution to a high-quality 5 mm NMR tube.[2] The optimal sample height in the tube is typically 4-5 cm.[11]
-
Capping and Labeling: Cap the NMR tube to prevent solvent evaporation and contamination from atmospheric moisture.[13] Label the tube clearly with the sample identification.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Sample Concentration | 5-10 mg in 0.6-0.7 mL | Balances signal strength with solubility limits for routine ¹H NMR.[2][11] |
| Solvent Purity | >99.8 atom % D | Minimizes residual solvent signals that can obscure analyte peaks.[15] |
| NMR Tube Quality | High-precision, low-camber | Ensures optimal magnetic field homogeneity and spectral resolution.[11] |
Visualization of the Workflow
Caption: Experimental workflow for ¹H NMR sample preparation.
Trustworthiness: A Self-Validating Protocol
The reliability of this protocol is grounded in its ability to produce consistent, high-quality spectra. Here's how to validate your results and troubleshoot common issues:
-
Sharp, Well-Resolved Peaks: A successful sample preparation will result in sharp singlets, doublets, triplets, etc., for the aromatic and substituent protons. Broad or distorted peaks may indicate poor shimming due to an inhomogeneous sample (undissolved material) or a sample that is too concentrated.[14]
-
Observation of the N-H Proton: In an aprotic solvent like DMSO-d₆, the pyrrolic N-H proton should be visible, typically as a somewhat broad singlet at a downfield chemical shift (often >10 ppm). Its absence in a protic solvent like CD₃OD, or after a D₂O shake, confirms its identity.[4][7]
-
Consistent Chemical Shifts: When comparing different batches of the same compound, the chemical shifts of the aromatic protons should be highly consistent. Significant variations may suggest the presence of acidic or basic impurities influencing the protonation state of the pyridinic nitrogen.[10]
-
Clean Baseline: A flat, clean baseline is indicative of a well-prepared sample and a properly functioning spectrometer. Distortions in the baseline can interfere with accurate integration, especially for quantitative analysis.[16]
Advanced Considerations for Quantitative ¹H NMR (qNMR)
For applications requiring precise quantification, such as purity determination in drug development, the sample preparation protocol must be more rigorous.
-
Internal Standard: An internal standard of known purity and concentration must be co-dissolved with the analyte.[13] The standard should have a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals.[17] Commonly used internal standards include maleic acid and 1,4-dinitrobenzene.[18][19]
-
Accurate Weighing: Both the analyte and the internal standard must be weighed with high accuracy using a calibrated microbalance.[12] Weighing is often the largest source of error in qNMR.[20]
-
Relaxation Delays: To ensure accurate integration, the relaxation delay (D1) in the NMR acquisition parameters should be set to at least 5 times the longest T₁ relaxation time of the protons being quantified.[19]
Caption: Factors influencing the ¹H NMR spectrum of 4-azaindoles.
Conclusion
A meticulously prepared sample is the foundation of high-quality, reproducible ¹H NMR data. For 4-azaindole derivatives, the judicious selection of an aprotic deuterated solvent like DMSO-d₆ is critical to mitigate the challenges posed by the exchangeable N-H proton and the pH-sensitive pyridinic nitrogen. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently obtain accurate and reliable spectra for the structural characterization and quantitative analysis of this important class of heterocyclic compounds.
References
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. emerypharma.com [emerypharma.com]
- 13. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Deuterated Compounds for NMR | TCI AMERICA [tcichemicals.com]
- 16. How to Reduce 1H NMR Evaluation Error | NMR Integration [aiinmr.com]
- 17. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 18. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. eurisotop.com [eurisotop.com]
Application Notes & Protocols for Solid-Phase Synthesis of 7-Azaindole Scaffolds
Abstract
The 7-azaindole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its role as a bioisostere of indole often confers improved physicochemical properties, such as enhanced solubility and superior bioavailability.[3] Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of diverse 7-azaindole libraries, accelerating the drug discovery process through combinatorial chemistry and high-throughput screening.[4] This guide provides a detailed overview of the strategic considerations and a practical, field-proven protocol for the solid-phase synthesis of substituted 7-azaindole derivatives. We will delve into the rationale behind the selection of solid supports, linker strategies, and key on-resin transformations, with a focus on robust palladium-catalyzed cyclization methods.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has garnered significant attention from the drug discovery community. Its defining feature is the replacement of the C7-H group in indole with a nitrogen atom, which fundamentally alters the molecule's electronic properties and hydrogen bonding capabilities. This substitution allows the 7-azaindole moiety to act as an exceptional "hinge-binder" for protein kinases, forming two crucial hydrogen bonds with the kinase hinge region, a interaction critical for potent inhibition.[1] This property was famously exploited in the development of Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma.[1]
Beyond kinase inhibition, 7-azaindole derivatives have demonstrated a wide spectrum of biological activities, making them valuable starting points for developing novel therapeutics for a range of diseases.[5][6][7] The challenge, however, lies in the efficient synthesis and exploration of the vast chemical space surrounding this scaffold. Traditional solution-phase synthesis can be laborious and time-consuming for library generation. Solid-phase synthesis (SPS) directly addresses this challenge by immobilizing the synthetic intermediates on a polymeric support, which simplifies purification to a mere filtration and washing process and enables the use of excess reagents to drive reactions to completion.[4][8]
Foundational Concepts in Solid-Phase Synthesis
The success of any solid-phase synthesis campaign hinges on the careful selection of three core components: the solid support (resin), the linker, and the protecting group strategy.
Solid Support (Resin)
The solid support acts as the insoluble polymeric backbone for the synthesis. The ideal resin must be chemically inert to all reaction conditions while possessing physical properties, such as appropriate swelling, that allow reagents to permeate and access the reactive sites.[4] For the synthesis of small molecules like 7-azaindoles, cross-linked polystyrene resins, such as Merrifield resin (chloromethylated polystyrene), are highly versatile and widely used.
Linker Strategy: The Power of Traceless Cleavage
The linker is the molecular bridge connecting the first building block to the solid support. Its design is critical as it dictates the conditions under which the final product can be cleaved from the resin. For generating libraries of drug-like small molecules, traceless linkers are often preferred. These linkers are designed to be cleaved in a way that leaves no residual functionality (or "trace") at the point of attachment on the final molecule, typically leaving behind a simple hydrogen atom.[9] This is advantageous as it avoids introducing potentially undesirable functionality that could interfere with biological activity.
Figure 1: General workflow of solid-phase synthesis using a traceless linker strategy.
Protecting Groups
Protecting groups (PGs) are essential for masking reactive functional groups on the building blocks that are not intended to participate in a given reaction step. The choice of PGs must be orthogonal, meaning that the protecting group for one site can be removed without affecting other protecting groups or the linker. The two most common strategies in solid-phase synthesis are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies, which rely on acid-labile and base-labile PGs, respectively.
Core Protocol: Solid-Phase Synthesis of 3-Amino-7-Azaindoles via Intramolecular Heck Reaction
This protocol outlines a robust and flexible method for the solid-phase synthesis of a library of 3-amino-7-azaindole derivatives. The strategy is adapted from well-established solution-phase palladium-catalyzed cascade reactions that form the azaindole core via an intramolecular Heck cyclization.[6] The synthesis begins with the immobilization of a protected 2-amino-3-bromopyridine derivative onto a suitable resin via a traceless sulfur linker.
Workflow Overview
The overall synthetic workflow involves five key stages:
-
Resin Preparation: Functionalization of Merrifield resin with a traceless thioacetic acid linker.
-
Immobilization: Attachment of the 2-amino-3-bromopyridine core to the resin.
-
On-Resin Acylation: Coupling of the first point of diversity (R1) via N-acylation.
-
On-Resin Heck Cyclization: Palladium-catalyzed intramolecular cyclization to form the 7-azaindole core, followed by coupling of the second point of diversity (R2).
-
Cleavage: Oxidative cleavage of the sulfur linker to release the final product tracelessly.
Figure 2: Workflow for the solid-phase synthesis of 3-amino-7-azaindoles.
Detailed Experimental Protocol
Materials and Equipment:
-
Merrifield Resin (1% DVB, 100-200 mesh)
-
Solid-phase synthesis vessel with a frit
-
Orbital shaker
-
Standard laboratory glassware and reagents for organic synthesis
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dioxane, Tetrahydrofuran (THF) (all anhydrous)
-
Reagents: Thioacetic acid, Lithium hydroxide (LiOH), 2-Amino-3-bromopyridine derivatives, various acid chlorides (R1-COCl), various N-vinyl amides or enamines (R2), Palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), Triethylamine (TEA), m-Chloroperoxybenzoic acid (m-CPBA).
Step 1: Preparation of Thiol-Functionalized Resin
-
Swell Merrifield resin (1.0 g, ~1.0 mmol/g loading) in DMF (10 mL) for 30 minutes in a synthesis vessel.
-
Drain the solvent.
-
Add a solution of potassium thioacetate (5.0 mmol, 5 eq) in DMF (10 mL).
-
Shake the mixture at 60 °C for 12 hours.
-
Drain the solution and wash the resin sequentially with DMF (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
To deprotect the thiol, add a solution of LiOH (5.0 mmol, 5 eq) in THF/water (3:1, 10 mL).
-
Shake at room temperature for 4 hours.
-
Drain and wash the resin with water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
Causality Check: The thioacetate provides a stable precursor that is easily attached to the chloromethyl resin via an SN2 reaction. The subsequent hydrolysis with LiOH unmasks the nucleophilic thiol required for the immobilization step.
Step 2: Immobilization of the Pyridine Scaffold
-
Swell the thiol-functionalized resin (~1.0 g) in DMF (10 mL).
-
Add 2-amino-3-bromo-5-(chloromethyl)pyridine (3.0 mmol, 3 eq) and TEA (5.0 mmol, 5 eq).
-
Shake the mixture at 50 °C for 16 hours.
-
Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), THF (3 x 10 mL), and DCM (3 x 10 mL). Dry a small sample for characterization (e.g., by gel-phase ¹³C NMR or elemental analysis for N and Br).
Causality Check: The free thiol on the resin displaces the chlorine on the benzylic-type position of the pyridine building block, covalently linking the scaffold to the solid support via a stable thioether bond.
Step 3: On-Resin N-Acylation (Introduction of R1)
-
Swell the immobilized pyridine resin (~1.0 g) in anhydrous DCM (10 mL).
-
Add the desired acid chloride (R1-COCl, 5.0 mmol, 5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 6.0 mmol, 6 eq).
-
Shake at room temperature for 6 hours.
-
Drain and wash the resin with DCM (5 x 10 mL) to remove all excess reagents.
Causality Check: The 2-amino group of the pyridine is acylated. Using a large excess of the acid chloride ensures the reaction goes to completion, a key advantage of SPS.
Step 4: Intramolecular Heck Cyclization and R2 Coupling
-
Swell the N-acylated resin (~1.0 g) in a mixture of dioxane and water (4:1, 10 mL).
-
Add the alkenyl amine derivative (e.g., N-vinylacetamide for R2 = NHAc, 4.0 mmol, 4 eq), Pd(OAc)2 (0.1 mmol, 0.1 eq), PPh3 (0.4 mmol, 0.4 eq), and a base such as K2CO3 (5.0 mmol, 5 eq).
-
De-gas the suspension with argon for 15 minutes.
-
Shake the mixture at 100 °C for 18 hours.
-
Cool to room temperature, drain, and wash the resin extensively with DMF (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
Causality Check: This is the key ring-forming step. The Pd(0) catalyst, generated in situ, undergoes oxidative addition into the C-Br bond. Subsequent migratory insertion of the tethered alkene followed by β-hydride elimination and tautomerization forms the aromatic pyrrole ring of the 7-azaindole scaffold. The reaction is performed at elevated temperature to facilitate the catalytic cycle.
Step 5: Oxidative Cleavage to Release the Final Product
-
Swell the resin-bound 7-azaindole (~1.0 g) in DCM (10 mL).
-
Cool the suspension to 0 °C.
-
Add a solution of m-CPBA (5.0 mmol, 5 eq) in DCM (5 mL) dropwise.
-
Shake the mixture at 0 °C for 1 hour, then at room temperature for 4 hours to oxidize the thioether to the sulfone.
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of a suitable base, such as 20% piperidine in DMF (10 mL), to induce β-elimination of the sulfone linker.
-
Shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with additional DMF (2 x 5 mL) and combine the filtrates.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by standard methods (e.g., preparative HPLC or silica gel chromatography).
Causality Check: The thioether linker is stable to the preceding reaction conditions. Oxidation to the electron-withdrawing sulfone activates the benzylic proton, making it acidic. A base can then abstract this proton, triggering an E1cb-type elimination that cleaves the product from the resin, tracelessly leaving a methyl group that becomes part of the final product structure (or a CH2 if the starting pyridine was different).
Data Summary
The following table provides representative conditions for the key synthetic steps. Yields in solid-phase synthesis are often determined after cleavage and purification of a test compound.
| Step | Reaction | Key Reagents & Solvents | Temp. | Time (h) | Expected Outcome |
| 1 | Linker Attachment | KSAc, LiOH, DMF, THF/H₂O | 60 °C / RT | 12 / 4 | Thiol-functionalized resin |
| 2 | Immobilization | 2-amino-3-bromo-5-(chloromethyl)pyridine, TEA, DMF | 50 °C | 16 | Resin-bound pyridine scaffold |
| 3 | N-Acylation (R1) | R1-COCl, DIPEA, DCM | RT | 6 | Introduction of first diversity point |
| 4 | Heck Cyclization (R2) | Pd(OAc)₂, PPh₃, Alkenyl Amine, K₂CO₃, Dioxane/H₂O | 100 °C | 18 | Formation of 7-azaindole core |
| 5 | Cleavage | m-CPBA, Piperidine, DCM, DMF | RT | 4 / 2 | Release of final 3-amino-7-azaindole |
References
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 6. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
Application Notes and Protocols: The Strategic Use of 7-Azaindole Derivatives in Molecular Docking Studies
Abstract
The 7-azaindole scaffold has been firmly established as a "privileged fragment" in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its remarkable ability to mimic the purine core of ATP and form critical hydrogen bond interactions within the kinase hinge region has made it a cornerstone of many successful drug discovery campaigns, including the development of the FDA-approved BRAF inhibitor, Vemurafenib.[3][4][5] Molecular docking serves as an indispensable computational tool to harness the potential of this scaffold, allowing researchers to predict binding modes, rationalize structure-activity relationships (SAR), and design novel derivatives with enhanced potency and selectivity. This guide provides an in-depth exploration of the principles and practices for applying molecular docking to 7-azaindole-based drug design, offering both foundational knowledge and detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The 7-Azaindole Scaffold: A Privileged Hinge Binder
The efficacy of the 7-azaindole core stems from its unique electronic and structural properties. As a bioisostere of indole and purine, it presents a bicyclic framework that is well-tolerated in many ATP-binding sites.[2] Its most critical feature is the arrangement of a hydrogen bond donor (the pyrrole N-H at position 1) and a hydrogen bond acceptor (the pyridine nitrogen at position 7). This specific geometry allows it to form a bidentate (two-point) hydrogen bond interaction with the backbone amide and carbonyl groups of the kinase hinge region, which is a conserved structural motif connecting the N- and C-lobes of the kinase domain.[3][4][6] This robust interaction anchors the molecule in the active site, providing a stable foundation for further optimization.
The success of this scaffold is not merely theoretical; a systematic analysis of the Protein Data Bank (PDB) reveals dozens of co-crystal structures of kinases complexed with 7-azaindole inhibitors, confirming its versatile binding capabilities.[3] These studies have also revealed that the scaffold can adopt different binding orientations, broadly classified as "normal," "flipped," or "non-hinge," which can be influenced by subtle modifications to the inhibitor.[3][4][7] Molecular docking is a key tool for predicting which of these modes is most favorable for a given derivative.
The Role of Molecular Docking in 7-Azaindole Drug Design
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., a 7-azaindole derivative) when bound to another (the receptor, e.g., a protein kinase).[8] The process involves a search algorithm, which generates a multitude of possible binding poses, and a scoring function, which estimates the binding free energy for each pose.[8] For 7-azaindole projects, docking is instrumental for:
-
Binding Mode Prediction: To hypothesize how a novel derivative will interact with the target kinase, specifically focusing on the crucial hydrogen bonds with the hinge region.
-
Structure-Activity Relationship (SAR) Rationalization: To provide a structural explanation for why certain chemical modifications increase or decrease biological activity. For example, docking can show how a new substituent explores a hydrophobic pocket or creates a steric clash.[9]
-
Virtual Screening: To rapidly screen large virtual libraries of 7-azaindole derivatives to prioritize which compounds to synthesize and test, saving significant time and resources.
-
Fragment-Based Growth: To guide the elaboration of a core 7-azaindole fragment into a more potent lead compound by predicting optimal vectors for chemical modification.[10]
The general workflow for a molecular docking study is a systematic process that moves from preparation to analysis.
Caption: General workflow for molecular docking studies.
Protocol Validation: The Cornerstone of Trustworthy Results
Before embarking on the screening of novel compounds, it is imperative to validate the chosen docking protocol. This step ensures that the software and parameters are capable of accurately reproducing experimentally observed binding modes for the specific target protein. The "gold standard" for validation is re-docking .[11][12]
The process involves taking a high-resolution crystal structure of the target kinase with a co-crystallized 7-azaindole inhibitor, computationally extracting the ligand, and then docking it back into the receptor's binding site. The accuracy is quantified by calculating the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is considered a successful validation , indicating the protocol is reliable.[11][13][14]
Caption: Workflow for validating a docking protocol via re-docking.
Detailed Protocols for Molecular Docking
The choice of docking software often depends on the availability of computational resources and software licenses. Below are two detailed protocols for widely used platforms: AutoDock Vina (open-source) and Schrödinger Glide (commercial).
Protocol 1: Docking a 7-Azaindole Derivative with AutoDock Vina
AutoDock Vina is a powerful and widely used open-source docking program.[15][16] The protocol relies on AutoDock Tools (MGLTools) for file preparation.
I. Prerequisites:
-
AutoDock Tools (MGLTools) installed.[17]
-
AutoDock Vina executable downloaded.[17]
-
A target kinase PDB file (e.g., BRAF kinase, PDB ID: 3OG7).
-
A 3D structure of your 7-azaindole ligand in .mol2 or .pdb format.
II. Step-by-Step Methodology:
-
Receptor Preparation:
-
Launch AutoDock Tools (ADT).
-
Go to File > Read Molecule and open your PDB file (e.g., 3og7.pdb).
-
Remove unwanted chains, ligands, and water molecules. For 3OG7, you would typically remove the co-crystallized inhibitor and all water molecules.
-
Go to Edit > Hydrogens > Add. Select Polar only and click OK.
-
Go to Edit > Charges > Compute Gasteiger.
-
Go to Grid > Macromolecule > Choose. Select the prepared protein.
-
Save the prepared receptor by going to File > Save > Write PDBQT and name it receptor.pdbqt.
-
-
Ligand Preparation:
-
Go to Ligand > Input > Open and load your 7-azaindole derivative file.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT and name it ligand.pdbqt.
-
-
Grid Box Definition:
-
With the receptor loaded, go to Grid > Grid Box....
-
A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire ATP-binding site. A good practice is to center it on the position of the original co-crystallized ligand.
-
Note the center (x, y, z) and size (x, y, z) values displayed in the Grid Options window.
-
-
Configuration File Creation:
-
Create a text file named conf.txt.
-
Populate it with the parameters noted in the previous step.[18]
-
-
Execution:
-
Place vina.exe, receptor.pdbqt, ligand.pdbqt, and conf.txt in the same directory.
-
Open a command prompt or terminal, navigate to that directory, and run the command: ./vina --config conf.txt --log log.txt
-
-
Analysis:
-
Vina will generate out.pdbqt, containing the docked poses (up to 9 by default), and log.txt, containing the binding affinity scores in kcal/mol for each pose.
-
Load receptor.pdbqt and out.pdbqt into a molecular visualizer like PyMOL or Discovery Studio to analyze the interactions of the top-scoring pose, paying close attention to the hydrogen bonds with the kinase hinge.
-
Protocol 2: Docking with Schrödinger Maestro/Glide
Schrödinger's Glide is a high-performance docking program widely used in the pharmaceutical industry.[19][20] The workflow is streamlined within the Maestro graphical interface.
I. Prerequisites:
-
Schrödinger Suite installed.
-
A target kinase PDB file.
-
A 3D structure of your 7-azaindole ligand.
II. Step-by-Step Methodology:
-
Receptor Preparation (Protein Preparation Wizard):
-
Launch Maestro. Go to File > Get PDB... and enter the PDB ID.
-
Open the Protein Preparation Wizard (Tasks > Protein Preparation Wizard).
-
Work through the tabs: Import and Process (automatically assigns bond orders, adds hydrogens), Review and Modify (check for issues), and Refine (run a restrained minimization on the hydrogens).[21] The output is a prepared protein structure in the Project Table.
-
-
Ligand Preparation (LigPrep):
-
Import your ligand structure into the project.
-
Open LigPrep (Tasks > Ligand Preparation > LigPrep).
-
Select your ligand. You can specify ionization states (e.g., at pH 7.4) and generate tautomers. Click Run.[21] LigPrep will produce one or more low-energy, prepared conformers of your ligand.
-
-
Receptor Grid Generation:
-
Open the Receptor Grid Generation panel (Tasks > Receptor Grid Generation).
-
The prepared protein should be automatically selected as the receptor.
-
For the Binding Site definition, click Pick and select the co-crystallized ligand (if present) or key residues in the ATP-binding site to define the center of the grid box.
-
Click Run. This generates a .zip file containing the grid information.
-
-
Ligand Docking:
-
Open the Ligand Docking panel (Tasks > Ligand Docking).
-
Select the grid file you just created.
-
For Ligands to Dock, choose the prepared ligand(s) from your Project Table.
-
In the Settings tab, choose the docking Precision. SP (Standard Precision) is a good starting point; XP (Extra Precision) is more computationally intensive but more accurate.[19]
-
Click Run.
-
-
Analysis:
-
The docking job will complete and output the results to the Project Table, including the Docking Score (GScore). More negative scores indicate better predicted binding affinity.
-
Select the output entry to view the docked pose in the workspace.
-
Use the Ligand Interaction Diagram tool to generate a 2D schematic of the binding interactions, which is excellent for identifying key hydrogen bonds and hydrophobic contacts.
-
Data Presentation and Interpretation
Docking results are most powerful when used to compare a series of related compounds. The primary output, the docking score, provides a quantitative estimate of binding affinity. This data should be tabulated to facilitate SAR analysis.
Table 1: Example Docking Data for 7-Azaindole Derivatives against BRAF Kinase
| Compound ID | R-Group at C3 Position | Docking Score (kcal/mol)* | Key H-Bonds with Hinge (Residues) |
| 7A-01 | -H | -8.2 | Cys532, Glu530 |
| 7A-02 | -Phenyl | -9.5 | Cys532, Glu530 |
| 7A-03 | -Methyl | -8.5 | Cys532, Glu530 |
| 7A-04 | -Cyclopropyl | -8.9 | Cys532, Glu530 |
*Scores are hypothetical and for illustrative purposes. Lower (more negative) scores indicate better predicted affinity.
From this hypothetical data, a researcher could infer that a phenyl group at the C3 position (7A-02) may be accessing a beneficial hydrophobic pocket, leading to a better docking score compared to hydrogen (7A-01) or a smaller alkyl group (7A-03). This hypothesis can then be used to design the next round of compounds for synthesis and testing.
Conclusion
The 7-azaindole scaffold is a validated and versatile starting point for the design of potent kinase inhibitors.[1][22] When coupled with robust and properly validated molecular docking protocols, it becomes a powerful tool in the hands of medicinal chemists and computational scientists. By enabling the prediction and rationalization of protein-ligand interactions at an atomic level, docking accelerates the design-synthesize-test-analyze cycle of drug discovery. The protocols and principles outlined in this guide provide a solid framework for researchers to confidently apply these computational techniques to their own 7-azaindole-based projects, ultimately paving the way for the discovery of next-generation therapeutics.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 8. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. modekeji.cn [modekeji.cn]
- 20. schrodinger.com [schrodinger.com]
- 21. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-acetyl-7-azaindole synthesis
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working with azaindole scaffolds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for the successful synthesis of 4-acetyl-7-azaindole, a key building block in numerous drug discovery programs.
Introduction: The Challenge of Regioselective C4-Acylation
The 7-azaindole core is a privileged structure in medicinal chemistry, prized for its ability to mimic indole and purine systems while offering modulated physicochemical properties like solubility and metabolic stability.[1] However, the functionalization of this scaffold presents unique regioselectivity challenges. Direct electrophilic substitution, such as Friedel-Crafts acylation, on the unprotected 7-azaindole ring is notoriously difficult to control. The reaction is often plagued by low yields, N-acylation, and preferential substitution at the electron-rich C3 position of the pyrrole ring, making the synthesis of the C4-isomer a non-trivial pursuit.[2][3]
This guide will steer you away from common pitfalls and toward a robust, reproducible multi-step strategy that delivers the desired this compound with high fidelity.
Frequently Asked Questions (FAQs)
Q1: Why did my direct Friedel-Crafts acylation of 7-azaindole with acetyl chloride and AlCl₃ fail or give the wrong product?
A1: This is the most common issue encountered. There are two primary reasons for the failure of this approach:
-
Lewis Acid Complexation: The pyridine nitrogen (N7) in the 7-azaindole ring is basic and will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃).[4] This complexation deactivates the entire ring system towards electrophilic attack, often halting the reaction completely.
-
Inherent Regioselectivity: In cases where some reaction does occur, the pyrrole ring is significantly more nucleophilic than the pyridine ring. Electrophilic substitution on the indole scaffold overwhelmingly favors the C3 position due to the stability of the resulting cationic intermediate.[3] Therefore, any product formed is likely to be 3-acetyl-7-azaindole, not the desired C4 isomer.
Q2: Is there a reliable, direct method to acylate the C4 position?
A2: Currently, a high-yield, one-step method for the direct C4-acylation of unprotected 7-azaindole is not well-established in the literature. Modern C-H activation strategies are an emerging area but often require specialized directing groups and catalysts that may not be practical for all applications.[5][6] For a robust and scalable synthesis, an indirect, multi-step approach is strongly recommended.
Q3: What is the recommended synthetic strategy for obtaining this compound?
A3: The most reliable and field-proven strategy involves a three-step sequence starting from 7-azaindole:
-
N-Oxidation of the pyridine ring to form 7-azaindole-N-oxide.
-
Regioselective Chlorination at the C4 position to yield 4-chloro-7-azaindole.
-
Palladium-Catalyzed Cross-Coupling to introduce the acetyl moiety. A Sonogashira coupling followed by alkyne hydration is an excellent choice.
This pathway is highly effective because it leverages the directing effect of the N-oxide functionality to achieve selective activation of the C4 position for subsequent halogenation.[7]
Q4: How do I monitor the progress of these reactions effectively?
A4: For each step, Thin Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative monitoring. For more precise analysis and confirmation of product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. 1H NMR spectroscopy of an aliquot from the reaction mixture can also provide definitive information on conversion and the formation of isomers.
Troubleshooting Guide
This section addresses specific problems you might encounter while following the recommended synthetic route.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: N-Oxidation | ||
| Low or no conversion of 7-azaindole. | 1. Inactive oxidizing agent (e.g., old H₂O₂).2. Insufficient reaction time or temperature. | 1. Use a fresh, properly titrated solution of hydrogen peroxide or an alternative oxidant like m-CPBA.2. Increase reaction time and monitor by TLC/LC-MS. Gently warming the reaction (e.g., to 40-50 °C) can increase the rate, but monitor for potential decomposition. |
| Formation of multiple byproducts. | Over-oxidation or decomposition of the N-oxide product under harsh conditions. | 1. Maintain the recommended reaction temperature (5–15 °C).2. Avoid a large excess of the oxidizing agent. Use a molar ratio of 7-azaindole to H₂O₂ of 1:1.1 to 1:1.3.[7] |
| Step 2: Chlorination | ||
| Low yield of 4-chloro-7-azaindole. | 1. Incomplete reaction.2. Formation of other chloro-isomers.3. Degradation during workup. | 1. Ensure the reaction is heated sufficiently (80–100 °C) and for an adequate duration (2–8 hours).[7]2. The N-oxide strongly directs to C4; significant formation of other isomers is rare with this method.3. During aqueous workup, maintain a low temperature (-5 to 0 °C) when quenching and carefully control the pH adjustment to 8.5–9.5 to ensure clean precipitation.[7] |
| Step 3: Sonogashira Coupling & Hydration | ||
| Failed Sonogashira coupling reaction. | 1. Inactive palladium catalyst.2. Presence of oxygen in the reaction vessel.3. Poor quality of base or solvent. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst.2. Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas.3. Use anhydrous, amine-free solvents and a freshly opened or purified base (e.g., triethylamine, DIPEA). |
| Low yield of the hydrated product (ketone). | 1. Incomplete hydration of the alkyne intermediate.2. Decomposition of the product under harsh acidic conditions. | 1. Ensure sufficient acid catalyst (e.g., sulfuric acid, formic acid) is used. Microwave irradiation can sometimes accelerate this step.2. Use the mildest acidic conditions that promote hydration. Monitor the reaction closely and neutralize the acid as soon as the reaction is complete to prevent degradation. |
Recommended Experimental Protocols
Workflow Overview
Caption: Recommended multi-step synthesis of this compound.
Protocol 1: Synthesis of 4-Chloro-7-azaindole
This two-step protocol is adapted from established procedures for the regioselective halogenation of 7-azaindole.[7]
Step 1A: N-Oxidation of 7-Azaindole
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 7-azaindole (1.0 eq) in tetrahydrofuran (THF). Cool the solution to 5 °C in an ice-water bath.
-
Reaction: Slowly add hydrogen peroxide (30% aq. solution, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Monitoring: Stir the reaction mixture at 5–15 °C for 2–5 hours. Monitor the consumption of the starting material by TLC (e.g., using 10% MeOH in DCM as eluent).
-
Workup: Once the reaction is complete, carefully quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole-N-oxide, which can often be used in the next step without further purification.
Step 1B: Chlorination of 7-Azaindole-N-oxide
-
Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), suspend the crude 7-azaindole-N-oxide (1.0 eq) in acetonitrile.
-
Reaction: Add phosphorus oxychloride (POCl₃, 5.0–8.0 eq) and heat the mixture to reflux (80–100 °C) for 2–8 hours. The reaction should become a clear solution.
-
Monitoring: Follow the reaction progress by LC-MS until the N-oxide is fully consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃ and acetonitrile. Carefully add the residue to crushed ice with vigorous stirring.
-
Isolation: Adjust the pH of the aqueous solution to 8.5–9.5 with a base (e.g., 2M NaOH or solid NaHCO₃). The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude 4-chloro-7-azaindole can be purified further by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Protocol 2: Sonogashira Coupling and Hydration to this compound
This protocol uses a standard Sonogashira coupling followed by acid-catalyzed hydration.[4][8][9]
Step 2A: Sonogashira Coupling
-
Setup: To an oven-dried flask, add 4-chloro-7-azaindole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%). Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or DIPEA, 3.0 eq). Finally, add ethynyltrimethylsilane (TMS-acetylene, 1.5 eq).
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude TMS-protected alkyne in methanol and add a base (e.g., K₂CO₃). Stir at room temperature for 1-2 hours until the TMS group is removed (monitor by TLC). Concentrate the mixture, add water, and extract with ethyl acetate. Dry the organic layer and concentrate to give the crude 4-ethynyl-7-azaindole.
Step 2B: Alkyne Hydration
-
Setup: Dissolve the crude 4-ethynyl-7-azaindole in a mixture of formic acid and water (or another suitable acid system like H₂SO₄ in aqueous THF).
-
Reaction: Heat the reaction mixture (e.g., 60-80 °C) and stir until the alkyne is fully converted to the ketone, as monitored by LC-MS.
-
Workup: Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude this compound by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final product.
Troubleshooting Decision Tree
If you have attempted a direct Friedel-Crafts acylation and it has failed, this decision tree can guide your next steps.
Caption: Decision tree for troubleshooting a failed direct acylation.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)–Pd(ii) catalysis vs. Pd(ii) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in 7-Azaindole Functionalization Reactions
Welcome to the technical support center for 7-azaindole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important scaffold. As Senior Application Scientists, we provide not just solutions, but also the underlying principles to empower your research.
Part 1: Foundational Troubleshooting
FAQ 1: My 7-azaindole functionalization reaction is resulting in a low yield. What are the fundamental parameters I should investigate first?
Low yields in 7-azaindole functionalization can often be traced back to foundational experimental conditions. Before delving into complex mechanistic issues, it is crucial to ensure the basics are rigorously controlled.
-
Reagent Quality and Stoichiometry:
-
7-Azaindole Purity: Ensure the starting 7-azaindole is pure and free from contaminants. Residual impurities from previous steps can interfere with catalytic cycles.
-
Partner Reagent Integrity: For cross-coupling reactions, the integrity of the coupling partner (e.g., boronic acid, organotin reagent) is paramount. Boronic acids, for instance, can dehydrate to form unreactive boroxines. It is advisable to use freshly opened or properly stored reagents.
-
Precise Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reagent may lead to side reactions.
-
-
Solvent and Atmosphere:
-
Anhydrous and Degassed Solvents: Many functionalization reactions, particularly those involving organometallic catalysts, are sensitive to moisture and oxygen. Ensure you are using anhydrous solvents and that the reaction mixture is thoroughly degassed. The presence of oxygen can lead to the oxidation of catalysts and reagents, while water can hydrolyze sensitive intermediates. The choice of solvent itself can also be critical, as it can influence the solubility of reagents and the stability of catalytic species[1].
-
Inert Atmosphere: Conduct your reactions under a robust inert atmosphere (e.g., argon or nitrogen). This is especially critical during the setup and at elevated temperatures.
-
-
Temperature Control:
-
Consistent Heating: Ensure uniform and consistent heating of the reaction mixture. Use a calibrated hot plate with a temperature probe or an oil bath. Temperature fluctuations can lead to inconsistent reaction rates and the formation of byproducts.
-
Avoid Overheating: While some reactions require high temperatures, excessive heat can lead to the decomposition of the 7-azaindole scaffold or the catalyst.
-
-
Catalyst and Ligand Integrity:
-
Catalyst Activity: Use a fresh, active catalyst. Palladium catalysts, for example, can lose activity over time if not stored properly.
-
Ligand Purity: The purity of the ligand is as important as the catalyst itself. Impurities in the ligand can poison the catalyst.
-
The following workflow provides a systematic approach to troubleshooting these foundational issues.
Caption: Foundational Troubleshooting Workflow for Low Yields.
Part 2: Navigating Protecting Group Strategies
FAQ 2: How do I select the appropriate protecting group for my 7-azaindole functionalization, and what are the common issues associated with them?
The selection of a protecting group for the N-H of the 7-azaindole pyrrole ring is a critical decision that can significantly impact the outcome of your reaction. An inappropriate protecting group can lead to low yields, side reactions, or difficulties in deprotection.
-
The Role of the Protecting Group:
-
Preventing N-Functionalization: The primary role is to prevent unwanted reactions at the nitrogen atom.
-
Modulating Reactivity: The electronic nature of the protecting group can influence the reactivity of the 7-azaindole ring system. Electron-withdrawing groups can deactivate the ring, while electron-donating groups can enhance its nucleophilicity.
-
Directing Regioselectivity: In some cases, a protecting group can direct functionalization to a specific position on the ring.
-
-
Common Protecting Groups and Associated Issues:
| Protecting Group | Advantages | Common Issues & Troubleshooting |
| Boc (tert-Butoxycarbonyl) | Easily introduced and removed under mild acidic conditions. | Can be thermally labile. In some cross-coupling reactions, it may not be robust enough. If you observe decomposition, consider a more stable protecting group. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Robust under a wide range of conditions. Can act as a dual protecting-activating group, facilitating nucleophilic aromatic substitution at the 4-position[2][3]. | Deprotection requires fluoride sources (e.g., TBAF) or strong acid, which may not be compatible with all functional groups. |
| Sulfonyl Groups (e.g., Phenylsulfonyl, Tosyl) | Very stable and strongly electron-withdrawing, which can be useful for certain transformations. | Can be difficult to remove, often requiring harsh conditions. The strong deactivation of the ring may hinder desired reactions. |
| Alkyl Groups (e.g., Methyl, Benzyl) | Increase the electron density of the ring. | Can be challenging to remove. N-alkylation can sometimes be difficult to achieve selectively. |
-
Causality in Protecting Group Selection: The choice of protecting group should be guided by the specific reaction you are performing. For instance, in a palladium-catalyzed amination of a halo-7-azaindole, using an unprotected N-H can sometimes be successful with the right choice of catalyst and ligand, avoiding the need for protection and deprotection steps[4]. However, for many other transformations, protection is necessary. The SEM group is particularly advantageous when nucleophilic substitution at the 4-position is desired, as it both protects the nitrogen and activates the distal position[2][3].
The following decision tree can aid in the selection of a suitable protecting group.
Caption: Decision Tree for 7-Azaindole N-H Protecting Group Selection.
Part 3: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
FAQ 3: My Suzuki-Miyaura coupling on a halo-7-azaindole is inefficient. How can I optimize the reaction?
The Suzuki-Miyaura coupling is a powerful tool for the C-C bond formation on 7-azaindoles, but its success is highly dependent on the careful optimization of several parameters. Low yields are often due to a suboptimal combination of catalyst, ligand, base, and solvent.
-
The Critical Role of the Ligand: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For electron-rich and potentially coordinating heterocycles like 7-azaindole, the choice of ligand is crucial. Sterically hindered and electron-rich phosphine ligands, such as SPhos, are often effective[5].
-
Base Selection: The base plays a key role in the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base should be considered. For example, Cs₂CO₃ is often effective in Suzuki couplings of 7-azaindoles[5].
-
Palladium Source: While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), pre-catalysts can sometimes offer better performance and reproducibility.
-
Solvent Effects: The solvent must be able to dissolve the reactants and facilitate the reaction. A mixture of a non-polar solvent (e.g., toluene) and a polar solvent (e.g., ethanol, water) is often beneficial[5].
Troubleshooting Table: Suzuki-Miyaura Coupling of Halo-7-azaindoles
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Inefficient catalytic cycle. | Screen different ligands (e.g., SPhos, XPhos, RuPhos). Increase catalyst and/or ligand loading. |
| Inappropriate base. | Screen different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄). | |
| Low reaction temperature. | Gradually increase the reaction temperature. | |
| Dehalogenation of Starting Material | Proto-dehalogenation side reaction. | Use a weaker base or ensure strictly anhydrous conditions. |
| Homo-coupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the reaction mixture. |
| High catalyst loading. | Reduce the catalyst loading. |
Experimental Protocol: Screening for Optimal Suzuki-Miyaura Coupling Conditions
-
Setup: In an array of oven-dried reaction vials, add the halo-7-azaindole (1.0 equiv), arylboronic acid (1.2 equiv), and the chosen base (2.0 equiv).
-
Catalyst/Ligand Addition: In a separate vial, prepare a stock solution of the palladium source and ligand in the reaction solvent. Add the appropriate amount of this solution to each reaction vial.
-
Solvent Addition: Add the degassed solvent to each vial to reach the desired concentration.
-
Reaction: Seal the vials and place them in a pre-heated aluminum block on a magnetic stir plate. Run the reactions for a set amount of time.
-
Analysis: After cooling, quench the reactions and analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the conversion and yield.
This systematic screening will allow you to identify the optimal conditions for your specific substrate.
FAQ 4: I am struggling with low yields in my Heck coupling with 7-azaindole. What factors should I screen?
The Heck reaction, for the formation of C-C bonds between a halide and an alkene, can also be challenging with 7-azaindoles. Similar to the Suzuki coupling, the reaction is sensitive to the choice of catalyst, ligand, base, and solvent.
-
Catalyst System: Palladium acetate (Pd(OAc)₂) is a common catalyst for the Heck reaction. The choice of ligand is critical to prevent catalyst deactivation.
-
Base: An inorganic base like KOAc or K₂CO₃ is often used to neutralize the HX generated during the reaction[6].
-
Solvent: High-boiling polar aprotic solvents like DMF are typically used.
Troubleshooting Workflow for Heck Coupling
References
- 1. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
How to improve the solubility of 4-azaindole-containing compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for diagnosing and overcoming solubility challenges associated with 4-azaindole-containing compounds.
Understanding the Challenge: Why is My 4-Azaindole Compound Poorly Soluble?
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, prized as a bioisostere of indole and purine.[1][2] However, the very features that make it attractive—a planar, rigid, fused aromatic system capable of strong intermolecular interactions—are often the root cause of poor aqueous solubility.
Key Contributing Factors:
-
High Crystal Lattice Energy: The planar structure of the 4-azaindole core facilitates efficient crystal packing. Strong intermolecular forces, including hydrogen bonding (N-H---N) and π-π stacking, create a highly stable crystal lattice that requires significant energy to break apart during dissolution.[3][4] Overcoming this energy barrier is a primary hurdle to achieving good solubility.
-
Lipophilicity: While the introduction of a pyridine nitrogen atom generally lowers lipophilicity compared to an indole equivalent, many derivatives, especially those developed as kinase inhibitors, are decorated with lipophilic groups to achieve high target potency.[5][6] This delicate balance often results in a molecule with poor aqueous solubility.
-
Weak Basicity: The pyridine nitrogen in the 4-azaindole core provides a basic handle for protonation. With a calculated pKa of approximately 4.85, it is a weak base.[7] This means that at physiological pH (~7.4), the molecule is predominantly in its neutral, less soluble form. While salt formation is possible, it requires a sufficiently acidic environment to remain ionized.
Troubleshooting & Optimization Strategies
Improving the solubility of a 4-azaindole derivative requires a multi-faceted approach. The optimal strategy depends on the project stage, the intended application, and the specific structural features of the molecule . The following decision tree outlines a logical workflow for addressing solubility issues.
Structural Modification Strategies
In early drug discovery, modifying the molecule's core structure is the preferred approach to improve intrinsic solubility.
A. Bioisosteric Replacement of Lipophilic Scaffolds
One of the most powerful features of the 4-azaindole core is its role as a more soluble bioisostere for the traditional indole scaffold. The pyridine nitrogen atom acts as a hydrogen bond acceptor, increasing polarity and improving interactions with water, while also helping to disrupt the crystal packing that can suppress solubility.[6][8]
Case Study: p21-Activated Kinase 1 (PAK1) Inhibitors A study by Genentech demonstrated the power of this approach.[5] An indole-based PAK1 inhibitor was potent but suffered from high lipophilicity (clogD = 4.4) and extremely low aqueous solubility (<0.1 µM). By replacing the indole core with a 4-azaindole scaffold, the team achieved a dramatic improvement in physicochemical properties.
| Parameter | Indole Analog | 4-Azaindole Analog | Fold Improvement |
| Aqueous Solubility (µM) | < 0.1 | 5 | > 50x |
| clogD | 4.4 | 3.5 | Lower Lipophilicity |
| Cellular Potency (IC50, nM) | 200 | 100 | 2x |
| Mouse Unbound Clearance | 200 | 10 | 20x |
| Data sourced from a study on 4-azaindole-containing p21-activated kinase-1 inhibitors.[9] |
This case validates that for a lead series suffering from solubility issues stemming from an indole or other lipophilic core, switching to a 4-azaindole is a primary, high-impact strategy to consider.[10]
B. Introduction of Polar, Flexible Side Chains
Attaching conformationally flexible substituents that contain polar groups is a classic and effective strategy.[1] These groups improve solubility through two primary mechanisms:
-
Increased Polarity: Groups containing hydroxyls, amines, amides, and ethers can form hydrogen bonds with water.[1]
-
Disruption of Crystal Packing: Non-planar, flexible chains disrupt the flat stacking of the aromatic cores, lowering the crystal lattice energy and making the dissolution process more favorable.[11][12]
A Japanese patent for 4-azaindole compounds targeting tuberculosis noted that the introduction of a hydroxyethylamide side chain led to improved DMSO solubility, underscoring the value of this approach.[13]
C. Salt Formation
For a weakly basic compound like 4-azaindole, forming a salt with an acidic counterion is a very common and effective method to significantly increase aqueous solubility and dissolution rate.[6][14]
-
The pKa Rule: A general guideline is that for stable salt formation, the pKa of the acidic counterion should be at least 2-3 units lower than the pKa of the basic drug.[14][15] Given the 4-azaindole pKa of ~4.85, strong acids like hydrochloric acid (HCl), sulfuric acid, and methanesulfonic acid (mesylate) are excellent candidates for forming stable, soluble salts.[16]
-
Counterion Selection: The choice of counterion is critical. While hydrochloride salts are common, they can sometimes exhibit a "common-ion effect" in gastric fluid, which is rich in chloride, potentially suppressing solubility.[16] It is crucial to screen a range of counterions (e.g., mesylate, besylate, tosylate, sulfate) to find the optimal balance of solubility, stability, and manufacturability.[17]
-
Disproportionation Risk: A key risk with salts of weak bases is disproportionation, where the salt converts back to the less soluble free base in a higher pH environment (like the intestine).[18] This can lead to precipitation and loss of bioavailability. The physical stability of the chosen salt form must be rigorously tested.
Formulation Strategies
For later-stage development, when the core molecular structure is fixed, formulation technologies can be employed to enhance the apparent solubility and bioavailability of the compound.
A. Amorphous Solid Dispersions (ASD)
This is one of the most powerful modern techniques for improving the solubility of poorly soluble drugs, particularly kinase inhibitors.[19][20]
-
Mechanism: In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix in an amorphous, higher-energy state.[21] This amorphous form lacks the stable crystal lattice of the solid drug, leading to significantly faster dissolution and the ability to achieve supersaturated concentrations in solution, which can drive absorption.[22]
-
Polymer Selection: The choice of polymer is critical for both solubilization and preventing the drug from recrystallizing over time. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus® or PVPVA.[23][24] The polymer must have good miscibility with the 4-azaindole compound, often facilitated by hydrogen bonding between the drug and polymer.[21]
-
Preparation Methods: ASDs are typically prepared via spray-drying or hot-melt extrusion (HME).[25] The choice depends on the thermal stability of the compound and the desired final particle properties.
B. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble guest molecules, like a 4-azaindole derivative, forming an inclusion complex with significantly improved aqueous solubility.[26][27]
-
Mechanism: The hydrophobic 4-azaindole moiety partitions into the cyclodextrin cavity, while the hydrophilic outer surface of the complex interacts favorably with water.[28]
-
Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are most commonly used in pharmaceuticals.[29][30] The size of the cyclodextrin cavity must be appropriate for the size of the guest molecule.
-
Application: This technique is particularly useful for developing aqueous formulations for intravenous administration or for improving the dissolution of oral dosage forms.[31]
Experimental Protocols
Accurate solubility measurement is essential for diagnosing problems and evaluating the success of enhancement strategies. Two key types of solubility should be measured: kinetic and thermodynamic.
Protocol: Kinetic Solubility Assessment (Turbidimetric Method)
This high-throughput assay is ideal for early discovery to quickly rank compounds. It measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.[17][19]
-
Prepare Stock Solution: Create a high-concentration stock solution of the 4-azaindole compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Dispense to Assay Plate: Transfer a small, precise volume (e.g., 1-2 µL) from the DMSO dilution plate to a clear-bottom 96-well assay plate.
-
Add Aqueous Buffer: Rapidly add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations (final DMSO concentration should be kept low, typically ≤2%).
-
Incubate: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).
-
Measure Turbidity: Read the absorbance of the plate at a high wavelength (e.g., 620 nm) using a plate reader. An increase in absorbance indicates light scattering from precipitated particles.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance reading remains below a set threshold (e.g., 1.5 times the absorbance of the DMSO-only control).[17]
Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This method is the "gold standard" for determining the true equilibrium solubility of a compound. It is lower-throughput but essential for lead optimization and pre-formulation studies.[3][10]
-
Add Excess Solid: Add an excess amount of the solid 4-azaindole compound to a glass vial. Ensure enough solid is present that some will remain undissolved at equilibrium.
-
Add Solvent: Add a precise volume of the desired aqueous buffer (e.g., pH-adjusted buffers to mimic gastric or intestinal fluid) to the vial.
-
Equilibrate: Tightly seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[31]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water). Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.[10]
-
Confirm Solid State: It is good practice to analyze the remaining solid by a method like X-ray powder diffraction (XRPD) to confirm that the compound's crystal form did not change during the experiment.
Frequently Asked Questions (FAQs)
Q1: I've replaced my indole with a 4-azaindole, but the solubility is still poor. What's the next step?
This is a common scenario, especially if the rest of the molecule is highly lipophilic. The next logical step is to introduce polar, flexible groups at solvent-exposed positions of the molecule.[1] Analyze your molecule's structure (or a co-crystal structure with its target, if available) to identify vectors for substitution that will not disrupt target binding. Adding small, polar moieties like a hydroxyl, a methoxy group, or a short amino-linker can disrupt crystal packing and improve aqueous interactions.
Q2: Which salt form is best for my weakly basic 4-azaindole derivative?
There is no single "best" salt. While hydrochloride is a common starting point, it's crucial to perform a salt screen with several strong acid counterions (e.g., mesylate, sulfate, besylate, tosylate).[17] The ideal salt will provide a significant solubility advantage while also demonstrating good crystallinity and physical stability (i.e., it is not overly hygroscopic and does not disproportionate easily).
Q3: My compound's kinetic solubility is 150 µM, but the thermodynamic solubility is only 5 µM. Why are they so different and which one matters?
This discrepancy is common and highlights the difference between the two measurements.
-
Kinetic solubility measures how readily your compound precipitates from a supersaturated solution (created by crashing it out of DMSO). The higher value suggests your compound may be slow to crystallize and can form supersaturated solutions, which can be beneficial for absorption.[28]
-
Thermodynamic solubility represents the true equilibrium solubility of the most stable solid form. This is the relevant value for determining the maximum dissolved concentration under equilibrium conditions and is critical for formulation development.[32] For early screening, the kinetic value is useful for ranking. For development, the thermodynamic value is the one that must be addressed.
Q4: When should I consider an amorphous solid dispersion (ASD) over other methods?
An ASD is an excellent choice for BCS Class II compounds (low solubility, high permeability) where a significant increase in dissolution rate and apparent solubility is needed to improve oral bioavailability.[20] It is particularly well-suited for late-stage lead optimization or preclinical development when the molecular structure is finalized. If simpler methods like salt formation do not provide sufficient solubility enhancement, or if the compound has a very high melting point (indicative of strong crystal lattice energy), an ASD is a powerful next option.[25]
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucd.ie [ucd.ie]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inherent formulation issues of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. rjpdft.com [rjpdft.com]
- 15. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. The Selection of a Pharmaceutical Salt-The Effect of the Acidity of the Counterion on Its Solubility and Potential Biopharmaceutical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Amorphous solid dispersions of amphiphilic polymer excipients and indomethacin prepared by hot melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ascendiacdmo.com [ascendiacdmo.com]
- 26. researchgate.net [researchgate.net]
- 27. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Characteristic of Cyclodextrins: Their Role and Use in the Pharmaceutical Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 31. bulletin.chemistry.kz [bulletin.chemistry.kz]
- 32. books.rsc.org [books.rsc.org]
Managing side reactions during the synthesis of 7-azaindole derivatives
Welcome to the technical support center for the synthesis and functionalization of 7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during their experimental work. The following content is structured in a question-and-answer format to directly address specific issues, providing not only solutions but also the underlying chemical principles to empower your synthetic strategies.
Section 1: Managing Regioselectivity in Electrophilic Halogenation
Electrophilic substitution on the 7-azaindole core is a fundamental strategy for introducing key functional groups. However, controlling the position of substitution can be challenging. This section addresses the most common issue: achieving regioselective C-3 halogenation.
Question 1: My bromination of 7-azaindole with N-Bromosuccinimide (NBS) is yielding a mixture of products, including di-brominated species and low yields of the desired 3-bromo-7-azaindole. How can I improve the regioselectivity and yield?
Answer:
This is a frequent challenge rooted in the reactivity of the 7-azaindole scaffold. The pyrrole ring is electron-rich, making the C-3 position the most nucleophilic and kinetically favored site for electrophilic attack. However, reagents like NBS or elemental bromine can be overly reactive, leading to poor selectivity and over-halogenation, especially if reaction conditions are not strictly controlled.
The key to success is to use a milder brominating agent that moderates the electrophilicity of the bromine source. Copper(II) bromide (CuBr₂) has proven to be a highly effective and practical reagent for the regioselective C-3 bromination of various azaindoles.[1] This method often proceeds at room temperature with high yields and excellent selectivity, avoiding the formation of isomeric impurities.
Workflow: Troubleshooting Poor Regioselectivity in Bromination
Caption: Decision workflow for improving bromination regioselectivity.
Protocol: C-3 Selective Bromination using Copper(II) Bromide[1]
-
Reaction Setup: In a round-bottom flask, dissolve 7-azaindole (1.0 eq.) in acetonitrile (MeCN).
-
Reagent Addition: Add Copper(II) bromide (CuBr₂, 1.1 - 2.0 eq.) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture and concentrate the solvent under reduced pressure. The crude product can then be purified.
-
Purification: Purify the residue by silica gel column chromatography to yield the pure 3-bromo-7-azaindole.
| Reagent | Typical Conditions | Avg. Yield | Selectivity (C-3) | Reference |
| NBS | CH₂Cl₂ or MeCN, 0°C to RT | 40-70% | Moderate to Poor | General Knowledge |
| Br₂ | Acetic Acid, RT | 50-75% | Moderate | General Knowledge |
| CuBr₂ | MeCN, RT | >90% | Excellent | [1] |
Section 2: Functionalization via the Pyridine Ring: N-Oxidation
To functionalize the electron-deficient pyridine ring, particularly at the C-4, C-5, or C-6 positions, a common strategy is to first form the 7-azaindole N-oxide. This intermediate activates the pyridine ring for subsequent reactions. However, the oxidation process itself can be problematic.
Question 2: I am trying to synthesize 7-azaindole N-oxide, but my reaction is either incomplete or I am seeing degradation of my starting material. What are the best practices for a clean and high-yielding N-oxidation?
Answer:
Successful N-oxidation of 7-azaindole hinges on choosing the right oxidant and carefully controlling the reaction temperature. The two most reliable and widely used methods employ hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[2]
-
Hydrogen Peroxide Method: This is often a very clean and high-yielding method. It is crucial to perform the initial addition at a low temperature (e.g., 5°C) before allowing the reaction to slowly warm to room temperature. This controlled warming prevents thermal decomposition of both the peroxide and the product.[2]
-
m-CPBA Method: This is a classic method for N-oxidation. The primary challenge is quenching the excess m-CPBA and removing the resulting meta-chlorobenzoic acid during work-up. A wash with a saturated aqueous solution of sodium bicarbonate is essential.[2]
Protocol Comparison: N-Oxidation of 7-Azaindole
| Parameter | Method 1: Hydrogen Peroxide | Method 2: m-CPBA |
| Oxidizing Agent | Hydrogen Peroxide (50%) | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Temperature | 5°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | ~3 hours | 2-4 hours |
| Typical Yield | 93.6%[2] | Widely applicable, yield varies |
| Key Advantage | High yield, clean work-up | Readily available oxidant |
Experimental Protocol: N-Oxidation using Hydrogen Peroxide[2]
-
Reaction Setup: Dissolve 7-azaindole (1.0 eq.) in THF in a round-bottom flask and cool the mixture to 5°C using an ice-water bath.
-
Reagent Addition: While stirring, slowly add 50% hydrogen peroxide (1.2 eq.).
-
Reaction Conditions: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 3 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture by rotary evaporation. Add n-hexane to the concentrated solution to precipitate the product.
-
Isolation: Collect the resulting pale solid by filtration, wash with n-hexane, and dry to obtain 7-azaindole N-oxide.
Once formed, the N-oxide can be used to direct functionalization. For instance, N-oxide activation has been shown to completely switch the regioselectivity of Heck arylations from the α- to the β-position of an N-vinyl substituent.[3]
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are powerful tools for creating C-C bonds on the 7-azaindole scaffold. However, the free N-H group and the pyridine nitrogen can interfere with the catalytic cycle, leading to low yields or complete reaction failure.
Question 3: My Suzuki-Miyaura coupling on an unprotected 3-bromo-7-azaindole is giving very low yields. I suspect the catalyst is being inhibited. How can I overcome this?
Answer:
You are correct to suspect catalyst inhibition. The acidic N-H proton of the pyrrole ring and the Lewis basic pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[4] While N-protection is one strategy, it adds extra steps to the synthesis. A more elegant solution is to use a robust catalytic system specifically designed to tolerate these functional groups.
Modern palladium precatalysts, combined with bulky, electron-rich phosphine ligands, are highly effective for these challenging substrates. Systems utilizing ligands like SPhos or XPhos are known to promote the Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles under relatively mild conditions, providing excellent yields.[4][5]
The choice of base and solvent is also critical. A common and effective combination is K₃PO₄ in a dioxane/water solvent system.[4]
Logical Flow for Optimizing Suzuki Coupling
Caption: Optimization pathway for Suzuki coupling of 7-azaindoles.
Protocol: Robust Suzuki-Miyaura Coupling of Unprotected Halo-7-Azaindoles[4]
-
Reaction Setup: To an oven-dried vial, add the halo-7-azaindole (1.0 eq.), the boronic acid (1.5-2.0 eq.), K₃PO₄ (2.0 eq.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen).
-
Reaction Conditions: Heat the reaction mixture to the optimal temperature (typically 60-100°C) with stirring for 5-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by silica gel chromatography.
Section 4: Preventing Dimerization
Under certain conditions, particularly in the presence of strong bases or during some metal-catalyzed reactions, 7-azaindole can undergo self-reaction or dimerization, complicating purification and reducing the yield of the desired product.
Question 4: During a base-mediated reaction, I'm observing a significant amount of a higher molecular weight side product that appears to be a dimer of my 7-azaindole starting material. What causes this and how can I prevent it?
Answer:
This side reaction is often a consequence of the dual nature of the 7-azaindole molecule. The N-H proton is acidic and can be deprotonated by a strong base to form the 7-azaindolate anion. This anion is a potent nucleophile. Simultaneously, the pyridine ring makes the C-4 and C-6 positions susceptible to nucleophilic attack. This can lead to the nucleophilic attack of one azaindole molecule onto another. Furthermore, 7-azaindole is known to self-associate via hydrogen bonding to form dimers in solution, which can facilitate intermolecular reactions.[6]
Mechanistic studies on related syntheses have shown that dimerization can occur via addition of a lithiated intermediate to a starting material picoline, highlighting the propensity for such self-reactions.[7]
Strategies to Minimize Dimerization:
-
Choice of Base: Use the mildest base that can effectively promote the desired reaction. If a strong base is required, consider using a hindered base like LDA at low temperatures.
-
Protecting Groups: Protecting the N-H proton with a suitable group, such as Boc, SEM, or a sulfonyl group, can prevent deprotonation and subsequent nucleophilic attack. The SEM group can be particularly useful as it can also activate the 4-position for nucleophilic aromatic substitution.[8][9]
-
Slow Addition: If the reaction involves adding a reactive intermediate to the 7-azaindole, use slow addition (e.g., via syringe pump) to keep the concentration of the nucleophile low, favoring the desired reaction over dimerization.
-
Temperature Control: Running the reaction at the lowest possible temperature can often slow down the rate of the undesired dimerization side reaction more than the desired transformation.
By understanding the underlying mechanisms of these common side reactions, researchers can proactively design more robust and efficient syntheses of complex 7-azaindole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Azaindole Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of azaindole derivatives. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to address the common and often complex challenges encountered when transitioning from bench-scale experiments to large-scale production.
The azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the inherent electronic properties of the azaindole nucleus present unique synthetic hurdles that are often magnified during scale-up.[3] This document provides a structured approach to diagnosing and solving these issues, grounded in mechanistic principles and practical experience.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing Core Issues in Scale-Up
This section addresses high-level, recurring problems that can derail a scale-up campaign.
Q1: My reaction yield dropped significantly when moving from a 1 g to a 100 g scale. What are the most common culprits?
A1: This is a classic scale-up challenge. The primary reasons are often related to mass and heat transfer limitations.
-
Mixing and Heterogeneity: Inefficient stirring in large reactors can create localized "hot spots" or areas of high reagent concentration. This can accelerate side reactions, such as dimerization or polymerization, which are less likely in a well-mixed flask.[4]
-
Heat Transfer: Exothermic events are harder to control at scale. A reaction that warms moderately in a flask can overheat in a large reactor if the surface-area-to-volume ratio is too low for efficient cooling. This thermal runaway can lead to product decomposition and the formation of impurities.
-
Reagent Addition Rate: The rate of adding a critical reagent (e.g., an organometallic compound) becomes crucial at scale. A slow, controlled addition is necessary to maintain the optimal temperature and concentration profile. A rate that was acceptable on the bench may be too fast for a large volume.
Q2: Why are classical indole syntheses like the Fischer or Bartoli methods often problematic for azaindoles, especially at scale?
A2: The core of the problem lies in the electron-deficient nature of the pyridine ring.[3][4][5] This property fundamentally alters the reactivity compared to a standard aniline precursor for indole synthesis.
-
Fischer Indole Synthesis: This route often requires harsh acidic conditions and high temperatures. The electron-withdrawing pyridine ring can disfavor the key[4][4]-sigmatropic rearrangement step, necessitating even more drastic conditions that can lead to decomposition and a narrow substrate scope.[4][6] While effective for certain isomers with electron-donating groups, it is not a universally scalable method.[4][6]
-
Bartoli Synthesis: This reaction, involving the addition of a vinyl Grignard reagent to a nitro-pyridine, is highly sensitive. The quality and stoichiometry of the Grignard reagent are critical. On a large scale, ensuring the precise delivery of 3-4 equivalents of a high-quality Grignard reagent while maintaining strict cryogenic temperatures (e.g., -78 °C to -20 °C) is a significant engineering challenge.[4]
Q3: I'm struggling with purification. My azaindole derivative streaks badly on silica gel chromatography, and I can't get a clean separation. What's the issue?
A3: The basicity of the pyridine nitrogen in the azaindole core is the primary cause. The lone pair of electrons interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and streaking.
Troubleshooting Strategy:
-
Deactivate the Stationary Phase: Pre-treat the silica gel by slurrying it in an eluent system containing a small amount of a volatile base, such as triethylamine (~0.5-1%). This neutralizes the acidic sites.
-
Alternative Solvents: Incorporating a more polar, basic solvent like pyridine in small amounts into the mobile phase can sometimes improve peak shape.
-
Avoid Chromatography: For large-scale manufacturing, chromatography is often undesirable. Develop a robust process that relies on crystallization or salt formation for purification.[5] If the product is a solid, extensive screening for an effective recrystallization solvent system is a worthwhile investment.[4]
Q4: My palladium-catalyzed cross-coupling reaction is inconsistent at a larger scale. What should I investigate?
A4: Palladium-catalyzed reactions are powerful but sensitive to several factors that are exacerbated at scale.[3][7]
-
Oxygen Sensitivity: Many Pd(0) catalysts and phosphine ligands are sensitive to air. Incomplete degassing of solvents and reactors on a large scale can lead to catalyst oxidation and deactivation. Ensure robust nitrogen or argon sparging of the reaction mixture.
-
Catalyst Loading and Homogeneity: At very low catalyst loadings (common in modern cross-coupling), ensuring the catalyst is homogeneously distributed throughout the large reaction volume can be difficult. Consider pre-dissolving the catalyst and ligand in a portion of the degassed solvent before adding to the main reactor.
-
Substrate and Reagent Quality: Trace impurities in starting materials or solvents (e.g., water, other nucleophiles) that were negligible on a small scale can poison the catalyst in a large batch.
-
Ligand Selection: The choice of ligand is critical. For instance, in Buchwald-Hartwig aminations of halo-azaindoles, biarylphosphine ligands are often used, but inconsistencies in results have been noted upon scale-up.[8][9] Re-optimization of the catalyst/ligand system may be necessary.
Part 2: Troubleshooting Specific Synthetic Routes
Guide 1: Optimizing the Bartoli Synthesis for Scale-Up
Common Problem: Low yield (<30%) and formation of complex, inseparable byproducts.
Causality: The reaction is highly sensitive to the quality of the vinyl Grignard reagent and temperature control. Side reactions often stem from intermolecular reactions competing with the desired intramolecular cyclization.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Bartoli synthesis.
Experimental Protocol: Two-Step Bartoli Synthesis and Hydrogenolysis [4]
-
Step 1 (Bartoli Reaction):
-
Charge a suitable reactor with the substituted nitro-pyridine dissolved in anhydrous THF (e.g., 10-20 volumes).
-
Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add 3.5 equivalents of vinylmagnesium bromide solution over 1-2 hours, ensuring the internal temperature does not exceed -70 °C.
-
Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to -20 °C over 2 hours.
-
Carefully quench the reaction at -20 °C with a saturated aqueous solution of ammonium chloride.
-
Warm to room temperature and extract the product with a suitable solvent (e.g., ethyl acetate).
-
Purify the crude product (e.g., via a plug of deactivated silica) to isolate the chlorinated azaindole intermediate.
-
-
Step 2 (Hydrogenolysis):
-
Dissolve the intermediate from Step 1 in ethanol or ethyl acetate.
-
Add a palladium catalyst (e.g., 5-10 mol% Pd/C).
-
Pressurize the reactor with hydrogen gas (pressure will be substrate-dependent, start with 50-100 psi).
-
Heat and stir the reaction until complete conversion is observed (monitor by TLC or LC-MS).
-
Cool, carefully vent the hydrogen, and filter the catalyst through Celite.
-
Concentrate the filtrate to obtain the final azaindole product.
-
Guide 2: Scaling Palladium-Catalyzed Sonogashira/Cyclization
Common Problem: Incomplete conversion, catalyst deactivation, and/or formation of homocoupled alkyne (Glaser coupling) byproducts.
Causality: This cascade process relies on the delicate balance of two catalytic cycles (Sonogashira coupling and cyclization). Catalyst deactivation by oxygen is a major issue.[3][7] The conditions for the subsequent cyclization (often requiring a strong base or copper mediation) can also interfere with the initial coupling if not properly controlled.[3][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira/Cyclization reactions.
Part 3: Data Summaries & Protocols
Table 1: Comparison of Conditions for Azaindole Synthesis Routes
| Synthetic Route | Key Reagents & Conditions | Common Scale-Up Challenges | Typical Yield Range | Reference(s) |
| Bartoli Synthesis | Nitro-pyridine, Vinyl Grignard (3-4 eq.), THF, -78°C to -20°C | Strict temperature control, Grignard quality, exotherm management | 20-60% | [4] |
| Fischer Synthesis | Pyridylhydrazine, Ketone/Aldehyde, Strong Acid (PPA, H₂SO₄), High Temp. | Harsh conditions, low yields, limited substrate scope, decomposition | 15-50% (highly variable) | [4][6] |
| Sonogashira/Cyclization | Halo-aminopyridine, Alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Catalyst deactivation (O₂), homocoupling, incomplete cyclization | 60-90% | [3][5][10] |
| Larock Annulation | Halo-aminopyridine, Alkyne, Pd(OAc)₂, Base (e.g., KOAc) | Preparation of starting materials, moderate yields | 40-75% | [3][11] |
| Heck Reaction | Amino-o-halopyridine, Alkene, Pd catalyst, Base | Catalyst stability, regioselectivity issues | 50-80% | [7][11] |
Protocol: Scalable, Metal-Free Cycloisomerization for 5-Nitro-7-azaindole[5]
This protocol highlights a process developed for multi-kilogram scale that crucially avoids chromatographic purification.
-
Sonogashira Coupling:
-
Charge a reactor with 3-iodo-5-nitro-pyridin-2-ylamine (1.0 eq.), trimethylsilylacetylene (1.2 eq.), triethylamine (4.0 vol), and DMF (1.0 vol).
-
De-gas the mixture thoroughly with argon.
-
Add bis(triphenylphosphino)palladium(II) chloride (0.02 eq.) and CuI (0.02 eq.).
-
Stir at room temperature until the reaction is complete. The product, 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine, often precipitates and can be isolated by simple filtration, avoiding chromatography.
-
-
Metal-Free Cycloisomerization:
-
Charge a reactor with the silyl-protected intermediate from Step 1 (1.0 kg, 4.25 mol).
-
Add morpholine (3.7 kg, 42.5 mol) and water (230 mL, 12.75 mol).
-
Heat the mixture to 90 °C and stir for 24 hours.
-
Cool the mixture to room temperature and dilute with water (2.0 L).
-
The product, 5-nitro-7-azaindole, precipitates as a high-purity yellow solid.
-
Isolate the product by filtration, wash with water, and dry. This method consistently provides the product in ~88% yield and >97% purity by HPLC.[5]
-
References
- 1. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Addressing Regioselectivity Issues in the Functionalization of 7-Azaindole
<_>
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be a comprehensive resource for navigating the complexities of regioselective functionalization of the 7-azaindole scaffold. As a privileged heterocyclic motif in medicinal chemistry, precise control over substitution patterns is paramount for successful drug discovery programs.[1][2][3][4][5] This technical support center provides in-depth, field-proven insights into common challenges and their solutions, presented in a direct question-and-answer format.
Understanding the 7-Azaindole Ring System: A Game of Electronics and Sterics
The reactivity of the 7-azaindole core is governed by a delicate interplay of electronic and steric factors. The electron-rich pyrrole ring and the electron-deficient pyridine ring create a unique chemical environment, leading to distinct reactivity at each position.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of electrophilic attack on an unprotected 7-azaindole, and why?
The C3 position of the pyrrole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack under many conditions.[8][9] This is analogous to the reactivity of indole itself. However, the pyridine nitrogen can be protonated under strongly acidic conditions, which deactivates the entire ring system towards electrophilic substitution and can lead to a mixture of products or polymerization.
Q2: How does N-protection influence the regioselectivity of functionalization?
N-protection is a critical strategy to modulate the reactivity and solubility of the 7-azaindole core. The choice of protecting group can significantly influence the regioselectivity of subsequent reactions. For instance, bulky protecting groups at the N1 position can sterically hinder attack at C2, thereby favoring functionalization at other positions. Conversely, certain protecting groups can act as directing groups, facilitating metalation and subsequent functionalization at specific sites.[10][11]
Q3: What are "directing groups," and how are they employed in 7-azaindole chemistry?
Directed metalation groups (DMGs) are functionalities that can coordinate to a metal, typically lithium or magnesium, and direct deprotonation to an adjacent position.[2] This strategy allows for the functionalization of otherwise unreactive C-H bonds. In the context of 7-azaindole, DMGs can be strategically placed on either the N1 or N7 nitrogen to direct functionalization to the C2 and C6 positions, respectively.[2][12] A fascinating "DMG dance" has even been reported, where a carbamoyl group migrates from N7 to N1, allowing for sequential functionalization at both C6 and C2.[2][12]
Troubleshooting Guides for Common Functionalization Reactions
This section provides detailed troubleshooting advice for specific challenges you may encounter during the functionalization of 7-azaindole.
Issue 1: Poor or No Regioselectivity in Electrophilic Halogenation
Symptom: You are attempting to halogenate 7-azaindole and obtain a mixture of C3- and C5-halogenated products, or you observe significant amounts of di- and tri-halogenated species.
Causality: The high reactivity of the 7-azaindole ring towards electrophilic halogenating agents often leads to over-halogenation and poor regioselectivity. The choice of halogenating agent and reaction conditions is crucial.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting halogenation regioselectivity.
Detailed Protocol for Selective C3-Bromination: [13]
| Step | Procedure |
| 1. Reaction Setup | To a solution of 7-azaindole (1.0 eq) in acetonitrile, add copper(II) bromide (1.1 eq). |
| 2. Reaction | Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). |
| 3. Workup | Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). |
| 4. Purification | Purify the crude product by column chromatography on silica gel. |
Issue 2: Lack of C3-Selectivity in Friedel-Crafts and Related Reactions
Symptom: When performing a Friedel-Crafts acylation or alkylation, you observe significant amounts of N1-acylated/alkylated product, or the reaction fails to proceed at C3.
Causality: The N1-H of 7-azaindole is acidic and can compete with the C3 position for the electrophile, especially with highly reactive acylating or alkylating agents. Lewis acids used to activate the electrophile can also coordinate to the pyridine nitrogen, deactivating the ring system.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| N-Protection | Protect the N1 position with a suitable group (e.g., Boc, SEM).[10][11] | Prevents N1-functionalization and can improve solubility. |
| Lewis Acid | Use milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or perform the reaction under catalyst-free conditions if possible.[9] | Stronger Lewis acids (e.g., AlCl₃) can lead to complex formation and decomposition. |
| Solvent | Screen different solvents. Less polar solvents may favor C3-functionalization. | Solvent polarity can influence the reactivity of the electrophile and the stability of intermediates. |
Example Protocol for Catalyst-Free C3-Aminoalkylation: [9]
This protocol describes the coupling of 7-azaindole with a cyclic imine.
| Step | Procedure |
| 1. Reaction Setup | In a microwave vial, mix 7-azaindole (1.0 eq) and the cyclic imine (1.2 eq). |
| 2. Reaction | Heat the mixture under microwave irradiation at a specified temperature and time (e.g., 120 °C for 30 min). |
| 3. Purification | Directly purify the reaction mixture by column chromatography. |
Issue 3: Difficulty in Functionalizing the Pyridine Ring (C4, C5, C6)
Symptom: Attempts to directly functionalize the C4, C5, or C6 positions of the 7-azaindole core are unsuccessful, leading to either no reaction or reaction at the more nucleophilic C3 position.
Causality: The pyridine ring of 7-azaindole is electron-deficient and generally unreactive towards electrophilic substitution. Functionalization at these positions often requires more advanced strategies such as directed metalation or nucleophilic aromatic substitution (SNAr) on pre-functionalized substrates.
Strategies for Pyridine Ring Functionalization:
Caption: Strategic approaches for functionalizing the pyridine ring of 7-azaindole.
Example Protocol for N1-SEM Directed C4-Etherification via SNAr: [10][11]
| Step | Procedure |
| 1. Starting Material | Begin with N1-SEM protected 4-chloro-7-azaindole. |
| 2. Reaction Setup | In a suitable solvent like DMSO, dissolve the starting material and the desired alcohol (1.5 eq). Add a base such as potassium carbonate (2.0 eq). |
| 3. Reaction | Stir the reaction at room temperature or with gentle heating until the reaction is complete. |
| 4. Workup & Purification | Perform an aqueous workup and extract the product. Purify by column chromatography. |
| 5. Deprotection | Remove the SEM group under appropriate conditions (e.g., TBAF or acidic conditions) to yield the C4-functionalized 7-azaindole. |
Issue 4: Uncontrolled Nitration Leading to Multiple Isomers
Symptom: Direct nitration of 7-azaindole with standard nitrating agents (e.g., HNO₃/H₂SO₄) results in a complex mixture of C3-, C4-, and C5-nitro-7-azaindoles, along with significant decomposition.[14][15]
Causality: The harsh, acidic conditions of typical nitration reactions are often incompatible with the acid-sensitive 7-azaindole nucleus. Protonation of the pyridine nitrogen deactivates the ring, but the pyrrole moiety can still react, leading to poor selectivity and polymerization.[16]
Recommended Strategy for Selective Nitration:
| Target Position | Recommended Method | Key Considerations |
| C3-Nitro | Use milder nitrating agents like nitric acid in acetic anhydride or isoamyl nitrate.[15] | These conditions avoid strong acids and favor electrophilic attack at the most nucleophilic C3 position. |
| C4-Nitro | Form the 7-azaindole N-oxide first, then nitrate with HNO₃ in trifluoroacetic acid.[15] | The N-oxide directs nitration to the C4 position. |
| C5-Nitro | A multi-step synthesis starting from a pre-functionalized pyridine is often more reliable. For example, nitration of 7-azaindoline followed by oxidation.[14] | Direct nitration of 7-azaindole is not selective for the C5 position. |
Conclusion
Mastering the regioselective functionalization of 7-azaindole is a formidable but achievable challenge. By understanding the inherent reactivity of the ring system and strategically employing protecting groups, directing groups, and carefully optimized reaction conditions, researchers can unlock the full potential of this valuable scaffold. This guide provides a foundation for troubleshooting common issues, but we encourage continuous exploration of the literature for novel and improved methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions of Halo-7-Azaindoles
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center dedicated to the nuanced art of cross-coupling reactions on the halo-7-azaindole scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges posed by this important heterocyclic motif. As a privileged structure in drug discovery, mastering the functionalization of 7-azaindole is a critical skill. This document synthesizes field-proven insights and published data to provide a logical framework for catalyst selection and troubleshooting.
Section 1: The 7-Azaindole Challenge: Why Standard Conditions Often Fail
Before diving into troubleshooting, it is crucial to understand the inherent properties of the 7-azaindole core that complicate cross-coupling reactions. Unlike simple aryl halides, this scaffold presents a dual challenge.
-
Catalyst Inhibition via Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen (N7) can act as an excellent ligand for the palladium catalyst. This coordination can form stable, off-cycle complexes that sequester the active catalyst, leading to low or no conversion.[1][2] This is a primary reason why conditions optimized for indoles or other heterocycles may not be directly transferable.
-
The Acidic N-H Proton: The pyrrole N-H proton is acidic and can participate in undesirable side reactions. In the presence of a strong base, the resulting azaindolate anion can lead to competitive N-arylation or catalyst deactivation.[1][3] This creates a delicate balance where the base must be strong enough to facilitate the catalytic cycle but not so reactive as to promote side pathways with the unprotected substrate.
A logical approach to catalyst selection must therefore address both of these potential failure points from the outset.
Section 2: General Troubleshooting Guide
This section is structured to address the most common issues encountered during these reactions in a logical, question-and-answer format.
Problem Area: Low or No Conversion
Q: My reaction has stalled with significant starting material remaining. What is the most likely cause? A: The primary suspect is catalyst inhibition by the 7-azaindole substrate itself.[2] The palladium center can be "poisoned" by coordination to the pyridine nitrogen. Your first step should be to re-evaluate your ligand choice. Bulky, electron-rich biarylphosphine ligands are often required to overcome this inhibition. They create a sterically hindered environment around the palladium, which can disfavor unproductive chelation and promote the desired catalytic cycle.[1][4]
Q: I am using an unprotected halo-7-azaindole. Could the N-H group be the problem? A: Absolutely. The acidic N-H can interfere with the catalyst and reagents.[1] For C-N cross-couplings (Buchwald-Hartwig amination), a non-coordinating, strong base like lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be highly effective, whereas traditional bases like NaOt-Bu or Cs₂CO₃ can be ineffective for this specific substrate class.[1] If issues persist, N-protection is a robust strategy to eliminate N-H related side reactions entirely.[3][5]
Q: My palladium source is Pd(OAc)₂ or Pd₂(dba)₃. Could this be a factor? A: Yes. While these are common Pd(0) sources, their activation to the active, monoligated Pd(0) species can be inefficient in the presence of a chelating substrate like 7-azaindole. Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles (e.g., RuPhos-Pd-G3), are often superior.[1][2] These precatalysts are designed for the clean and rapid generation of the active catalyst, minimizing the opportunity for substrate-induced deactivation.[2]
Problem Area: Dominant Side Reactions
Q: I am observing significant amounts of the dehalogenated 7-azaindole. How can I suppress this? A: Dehalogenation is a common side reaction, particularly with electron-deficient heteroaryl halides.[6] It often arises from the formation of a palladium-hydride species which then undergoes reductive elimination.[7] To mitigate this, consider the following:
-
Switch to a weaker base: Strong bases, especially alkoxides, can sometimes be a source of hydrides. Switching from NaOt-Bu to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base may help.[6]
-
Use a bulkier ligand: Ligands like XPhos or SPhos can accelerate the rate of cross-coupling relative to dehalogenation.[6]
-
Ensure anhydrous conditions: While some water is often necessary for Suzuki reactions, excess water can be a proton source that facilitates dehalogenation.[6]
Q: My primary product is the N-arylated 7-azaindole instead of the desired C-C or C-N coupled product. What went wrong? A: This indicates that the deprotonated azaindole anion is successfully competing as the nucleophile. This is a common issue when using strong, sterically unhindered bases with unprotected azaindoles.[3] The solution is often to protect the N-H position with a suitable group (e.g., Boc, Benzyl) before attempting the cross-coupling reaction.[5] This physically blocks the nitrogen from reacting.
Section 3: Reaction-Specific FAQs
Buchwald-Hartwig Amination
Q: What is the best starting catalyst system for the amination of an unprotected 4-chloro-7-azaindole? A: Based on systematic studies, a combination of a RuPhos ligand and a RuPhos precatalyst with LiHMDS as the base in THF provides excellent results, often with rapid reaction times at moderate temperatures.[1] This system directly addresses the challenges of catalyst inhibition and N-H acidity.
Q: Can I use other bases like NaOt-Bu? A: For unprotected halo-7-azaindoles, NaOt-Bu and Cs₂CO₃ have been shown to be largely ineffective for C-N coupling, leading to little or no product formation where LiHMDS succeeds.[1]
Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki coupling on a bromo-7-azaindole. What's a reliable starting point? A: A robust starting point is Pd(dppf)Cl₂ as the catalyst with a base such as K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or DMF/water.[8][9] The dppf ligand is often effective at stabilizing the catalyst and promoting the reaction.
Q: My boronic acid is decomposing or forming a homocoupled byproduct. How can I prevent this? A: Homocoupling is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[7] Ensure your reaction is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[6] Using a well-defined Pd(0) precatalyst can also minimize the presence of extraneous Pd(II).
Sonogashira Coupling
Q: What is the standard catalyst system for Sonogashira reactions on halo-7-azaindoles? A: The classic system involves a palladium catalyst, such as PdCl₂(PPh₃)₂, in combination with a copper(I) co-catalyst, typically CuI.[10] An amine base like Et₃N or DIPA is used as both the base and often as a solvent component.[8] This method is frequently used as the first step in a two-step synthesis of 2-substituted 7-azaindoles.[11]
Section 4: Data & Visualization
Data Tables
The selection of ligand and base is paramount for successful C-N coupling of unprotected halo-7-azaindoles. The data below, adapted from literature, illustrates the critical nature of these choices.
Table 1: Ligand Screen for the Amination of 4-Chloro-7-azaindole [1] (Conditions: 4-chloroazaindole (0.5 mmol), N-methylpiperazine (0.6 mmol), Pd precatalyst (0.5-1 mol%), Ligand (0.5-1 mol%), LiHMDS (1.2 mmol), THF, 65 °C)
| Entry | Ligand | Pd Precatalyst | Time | Yield (%) |
| 1 | RuPhos | RuPhos-Pd-G3 | 30 min | 94 |
| 2 | SPhos | SPhos-Pd-G3 | 1 h | 89 |
| 3 | XPhos | XPhos-Pd-G3 | 1 h | 85 |
| 4 | PPh₃ | Pd(OAc)₂ | 16 h | <5 |
Table 2: Base and Solvent Screen for the Amination of 4-Chloro-7-azaindole [1] (Conditions: RuPhos/RuPhos-Pd-G3 catalyst system)
| Entry | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | LiHMDS | THF | 65 | 30 min | 94 |
| 2 | NaOt-Bu | Toluene | 110 | 16 h | 7 |
| 3 | Cs₂CO₃ | Toluene | 110 | 16 h | 0 |
| 4 | K₃PO₄ | Dioxane | 100 | 16 h | <5 |
Experimental Workflow & Troubleshooting Diagrams
Caption: Catalyst selection workflow for halo-7-azaindoles.
Caption: Troubleshooting decision tree for common reaction failures.
Section 5: Key Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of Unprotected 4-Chloro-7-azaindole
This protocol is adapted from Henderson et al. and represents a robust starting point.[1]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add 4-chloro-7-azaindole (1.0 equiv), RuPhos (0.02 equiv, 2 mol%), and the RuPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%).
-
Reagent Addition: Cap the vial with a septum. Evacuate and backfill with argon three times. Add the amine coupling partner (1.2 equiv) via syringe, followed by anhydrous THF to achieve a substrate concentration of ~0.2 M.
-
Initiation: Add LiHMDS (2.4 equiv, as a 1 M solution in THF) dropwise via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 65 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
Refinement of protocols for synthesizing 1,3,6-substituted 7-azaindoles
Welcome to the technical support center for the synthesis of 1,3,6-substituted 7-azaindoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these synthetic protocols. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its successful functionalization is critical for the development of novel therapeutics.[1][2][3] This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of 1,3,6-substituted 7-azaindoles.
Q1: What are the most common strategies for introducing substituents at the 1, 3, and 6-positions of the 7-azaindole core?
A1: The introduction of substituents at these positions is typically achieved through a combination of N-functionalization and cross-coupling reactions on a pre-functionalized 7-azaindole core. A common approach involves starting with a commercially available or synthesized 7-azaindole, followed by:
-
N-Substitution (Position 1): The nitrogen at position 1 can be functionalized using various alkylating or arylating agents, often under basic conditions. The choice of the substituent can also serve to protect the nitrogen during subsequent reactions.[4][5]
-
C3-Substitution: The C3 position is electron-rich and susceptible to electrophilic substitution.[5] However, for controlled arylation or other carbon-carbon bond formations, a common strategy is to first introduce a halogen (e.g., iodine) at the C3 position, followed by a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.[6][7]
-
C6-Substitution: The C6 position is typically functionalized via cross-coupling reactions. This requires a handle, such as a halogen (e.g., chlorine or bromine), to be present at this position. One-pot sequential Suzuki-Miyaura cross-coupling reactions have been developed for the synthesis of C3,C6-diaryl 7-azaindoles starting from a 6-chloro-3-iodo-7-azaindole precursor.[6][7]
Q2: Why is regioselectivity a major challenge in the functionalization of 7-azaindoles, and how can it be controlled?
A2: Regioselectivity is a significant challenge due to the electronic nature of the bicyclic system, which contains an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[8] This can lead to multiple reactive sites. Control of regioselectivity can be achieved through several strategies:
-
Directed Metalation: The use of directing groups can guide metalation to a specific position, which can then be quenched with an electrophile.[9][10]
-
Protecting Groups: The choice of protecting group on the indole nitrogen can influence the reactivity of the different positions. For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group can act as both a protecting and an activating group for nucleophilic aromatic substitution at the 4-position.[4][5]
-
Reaction Conditions: Careful selection of catalysts, ligands, bases, and solvents can favor substitution at a particular position. For example, in palladium-catalyzed arylations, the choice of phosphine ligand can significantly impact the regioselectivity.[6]
-
Stepwise Functionalization: A sequential approach, where one position is functionalized at a time, allows for precise control over the substitution pattern. This often involves the use of starting materials with pre-installed halogens at the desired positions for subsequent cross-coupling.[7][11][12]
Q3: What are the advantages of using palladium-catalyzed cross-coupling reactions for the synthesis of substituted 7-azaindoles?
A3: Palladium-catalyzed cross-coupling reactions are widely used due to their versatility, high efficiency, and tolerance of a wide range of functional groups.[1][13] Key advantages include:
-
Broad Substrate Scope: A wide variety of substituents (aryl, alkyl, etc.) can be introduced.[6][14]
-
Mild Reaction Conditions: These reactions often proceed under relatively mild conditions, which is beneficial for sensitive substrates.[8]
-
High Yields: When optimized, these methods can provide excellent yields of the desired products.[6][14]
-
Predictable Regioselectivity: By using pre-halogenated substrates, the position of the new substituent can be precisely controlled.[6][7]
Troubleshooting Guides
This section provides detailed troubleshooting for common problems encountered during the synthesis of 1,3,6-substituted 7-azaindoles.
Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Inactivation | 1. Ensure all reagents and solvents are anhydrous and deoxygenated. 2. Use fresh catalyst or a pre-catalyst that is activated in situ. 3. Consider using a more robust ligand that protects the palladium center. | The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and moisture. Catalyst deactivation can occur through oxidation or aggregation, leading to a loss of catalytic activity. Robust ligands can stabilize the catalytic species and prevent decomposition. |
| Poor Ligand Choice | 1. Screen different phosphine ligands (e.g., SPhos, XPhos). 2. Adjust the palladium-to-ligand ratio. | The ligand plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle. The electronic and steric properties of the ligand must be matched to the substrates to ensure efficient catalysis.[6] |
| Incorrect Base | 1. Screen different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄). 2. Ensure the base is finely powdered and dry. | The base is essential for the transmetalation step. Its strength, solubility, and counter-ion can significantly affect the reaction rate and yield. Insoluble bases with a large surface area are often more effective. |
| Low Reaction Temperature | 1. Gradually increase the reaction temperature. 2. Consider using a higher-boiling solvent or microwave heating. | Some cross-coupling reactions have a significant activation energy barrier. Increasing the temperature can provide the necessary energy to overcome this barrier and improve the reaction rate. Microwave heating can dramatically accelerate reactions.[15] |
Problem 2: Formation of Undesired Regioisomers
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Direct C-H Activation at Multiple Sites | 1. Switch to a cross-coupling strategy using a pre-halogenated 7-azaindole. 2. Use a directing group to favor activation at the desired position. | Direct C-H activation can be challenging to control on aza-heterocycles with multiple potential activation sites.[16][17][18] A pre-installed halogen provides a specific site for the cross-coupling reaction, ensuring high regioselectivity. |
| Isomerization of Starting Material or Product | 1. Analyze the purity of the starting material by NMR and LC-MS. 2. Lower the reaction temperature or shorten the reaction time. | Under certain conditions, especially at high temperatures or with strong bases, migration of substituents or isomerization of the heterocyclic core can occur. |
| Incorrect N-Protecting Group | 1. Choose a protecting group that sterically hinders undesired positions. 2. Consider a protecting group that electronically deactivates certain positions. | The size and electronic nature of the N-protecting group can significantly influence the accessibility and reactivity of the different C-H bonds on the 7-azaindole ring system.[4][5] |
Experimental Protocols
Below are detailed, step-by-step methodologies for key experiments in the synthesis of 1,3,6-substituted 7-azaindoles.
Protocol 1: One-Pot Sequential Suzuki-Miyaura Cross-Coupling for C3,C6-Diarylation[6][7]
This protocol describes a chemo-selective one-pot method for the synthesis of C3,C6-diaryl 7-azaindoles starting from a 6-chloro-3-iodo-N-protected 7-azaindole.
Materials:
-
6-chloro-3-iodo-N-protected 7-azaindole
-
Arylboronic acid for C3 substitution
-
Arylboronic acid for C6 substitution
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cs₂CO₃ (Cesium carbonate)
-
Toluene/Ethanol (1:1)
-
Anhydrous and deoxygenated solvents
Procedure:
-
C3-Arylation:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon), add the 6-chloro-3-iodo-N-protected 7-azaindole (1.0 equiv), the first arylboronic acid (1.1 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (5 mol%), and SPhos (5 mol%).
-
Add anhydrous and deoxygenated toluene/ethanol (1:1).
-
Stir the reaction mixture at 60 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
C6-Arylation (One-Pot):
-
To the same reaction mixture, add the second arylboronic acid (1.2 equiv), additional Pd₂(dba)₃ (10 mol%), and SPhos (20 mol%).
-
Increase the temperature to 110 °C and continue stirring.
-
Monitor the reaction for the formation of the diarylated product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-diaryl 7-azaindole.
-
Visualizations
Workflow for One-Pot Sequential Suzuki-Miyaura Cross-Coupling
Caption: One-pot sequential Suzuki-Miyaura cross-coupling workflow.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Azaindole synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 7-Azaindole Intermediates in Drug Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole intermediates. This guide is designed to provide in-depth, field-proven insights into the common stability challenges encountered with this privileged scaffold and to offer robust, actionable solutions. As a core structural motif in numerous therapeutic agents, including kinase inhibitors like Vemurafenib, the stability of 7-azaindole intermediates is paramount to successful synthesis, purification, and scale-up.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your compounds.
Section 1: Frequently Asked Questions - Understanding the Roots of Instability
This section addresses the fundamental chemical properties of the 7-azaindole nucleus that contribute to its reactivity and potential for degradation.
Q1: What makes the 7-azaindole core inherently susceptible to degradation?
The instability of the 7-azaindole scaffold arises from the unique electronic interplay between its two fused rings: the electron-rich pyrrole ring and the electron-deficient pyridine ring. The pyrrole nitrogen (N-1) lone pair contributes to the aromaticity, making the C-3 position particularly nucleophilic and susceptible to electrophilic attack. Conversely, the pyridine nitrogen (N-7) withdraws electron density, making the pyridine ring prone to nucleophilic attack and influencing the acidity of the N-1 proton. This electronic dichotomy creates multiple potential sites for undesired reactions.
Q2: What are the most common degradation pathways for 7-azaindole intermediates?
Researchers typically encounter three primary degradation pathways:
-
Oxidation: The electron-rich pyrrole moiety is susceptible to air oxidation, especially under light exposure or in the presence of trace metals. This can lead to the formation of complex, often colored, byproducts. Some synthetic protocols even require an air oxidation step, highlighting the molecule's sensitivity.[3]
-
Dimerization & Polymerization: Under strongly basic conditions, such as those employing lithium diisopropylamide (LDA), deprotonation can be followed by self-condensation or dimerization.[3] For example, a lithiated picoline precursor can undergo a 1,4-addition to a neutral picoline starting material, leading to complex byproducts and reduced yields of the desired azaindole.[3]
-
Acid-Mediated Decomposition: The 7-azaindole nucleus can be unstable in strongly acidic media, which can lead to protonation at multiple sites, disruption of aromaticity, and subsequent decomposition or polymerization.[4]
Section 2: Troubleshooting Guide - From Reaction Flask to Storage Vial
This section provides a structured, problem-solving approach to stability issues encountered during the key stages of a typical experimental workflow.
Part A: Issues During Synthesis & Reaction Setup
The choice of reagents and reaction conditions is the first and most critical line of defense against instability.
This is a classic issue when using strong, non-hindered bases or when reaction temperatures are not adequately controlled. The formation of byproducts often stems from competing reaction pathways.
Causality: Strong bases like LDA can react in multiple ways. Studies have shown that LDA can facilitate the dimerization of picoline starting materials or add directly to other reagents like benzonitrile, complicating the reaction coordinate.[3] The relative rates of these side reactions versus the desired cyclization are highly dependent on temperature, reagent stoichiometry, and the order of addition.
Solutions & Protocols:
-
Optimize Reagent Stoichiometry and Addition Order: Using an excess of base (e.g., >2 equivalents of LDA) can be crucial for driving the reaction to completion and preventing side reactions.[3] Reversing the order of addition—for instance, adding the picoline to a pre-formed mixture of LDA and the electrophile—can sometimes dramatically improve yields.[3]
-
Precise Temperature Control: Maintain stringent low-temperature conditions (e.g., -40 °C to -78 °C) throughout the addition of reagents to minimize the rate of side reactions.[3]
-
Select the Right Base: The choice of base and its counterion can dictate the reaction's outcome. For example, in certain tandem reactions, KN(SiMe3)2 favors the formation of 7-azaindoles, whereas LiN(SiMe3)2 can selectively produce the corresponding 7-azaindoline.[1]
-
To a solution of lithium diisopropylamide (LDA) (2.1 equivalents) in dry THF, cool the flask to -40 °C under a nitrogen atmosphere.
-
Slowly add a solution of the 2-fluoro-3-picoline derivative (1.0 equivalent) in THF, ensuring the internal temperature does not rise above -35 °C.
-
Stir the resulting deep red solution for 60 minutes at -40 °C.
-
Add benzonitrile (1.2 equivalents) dropwise.
-
Continue stirring at -40 °C for 2 hours.
-
Quench the reaction at low temperature with a saturated aqueous solution of NH4Cl.
-
Proceed with standard aqueous work-up.
The N-H proton of the 7-azaindole is acidic and nucleophilic, making it a prime site for unwanted alkylation, acylation, or other side reactions, particularly in the presence of bases and electrophiles.
Causality: The N-H bond can be readily deprotonated, and the resulting anion is a potent nucleophile. Furthermore, protecting this nitrogen can be essential for directing lithiation to other positions on the ring, such as C-2.[4]
Solutions & Protocols:
-
Employ N-Protecting Groups: The use of a temporary protecting group on the pyrrole nitrogen is a robust strategy to prevent N-H reactivity. Common and effective choices include tosyl (Ts) and benzenesulfonyl (Bs), which are stable to many reaction conditions but can be removed when needed.[5][6]
-
Dissolve the 7-azaindole intermediate (1.0 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile.
-
Add triethylamine (TEA) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tosyl chloride (TsCl) (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for utilizing N-protection to enhance stability during synthesis.
Part B: Issues During Work-up, Purification, and Storage
A successful reaction can be quickly compromised by decomposition during downstream processing and storage.
This is a frequent challenge, as standard silica gel is inherently acidic (pH ~4-5) and can catalyze the degradation of acid-labile compounds.
Causality: The acidic silanol groups on the surface of silica gel can protonate the 7-azaindole, particularly the basic pyridine nitrogen, leading to decomposition, streaking on the column, and poor recovery.
Solutions:
-
Neutralize the Silica Gel: Pre-treat the silica gel slurry with a small amount of a volatile base, such as triethylamine (~1% v/v) or ammonia, in the eluent. This neutralizes the acidic sites and significantly improves recovery.
-
Use Alternative Stationary Phases: If neutralization is insufficient, consider using less acidic or basic alternatives like neutral alumina, Florisil®, or C18-functionalized silica (for reverse-phase chromatography).
-
Minimize Contact Time: Perform flash chromatography as rapidly as possible to reduce the time the compound spends on the stationary phase.
This typically indicates oxidative or photolytic degradation. The 7-azaindol-1-yl anion, in particular, has been reported to be unstable towards air and moisture.[7]
Causality: Atmospheric oxygen can react with the electron-rich core, especially when initiated by light (photolysis) or trace metal contaminants.
Solutions & Best Practices:
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents interaction with atmospheric oxygen and moisture.[7] |
| Temperature | Store at low temperatures (-20 °C or -80 °C). | Reduces the rate of all chemical degradation pathways. |
| Light | Store in amber vials or protect from light with foil. | Prevents photolytic degradation. |
| Form | Store as a dry solid whenever possible. | Solids are generally more stable than solutions. |
| Additives | For solutions, consider adding an antioxidant (e.g., BHT). | Scavenges free radicals that can initiate oxidative chain reactions.[8][9] |
Part C: Analytical Assessment of Stability
To proactively manage stability, it is essential to quantify it. Forced degradation studies are a cornerstone of this process.
A forced degradation (or stress testing) study is the industry-standard method.[10] It involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps identify potential degradants and establish the specificity of analytical methods.[11][12]
-
Prepare Stock Solutions: Prepare a stock solution of your intermediate at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[10]
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H2O2 to a final concentration of 3-30%.[13]
-
Thermal: Heat the solution (e.g., at 60 °C) and a sample of the solid material.
-
Photolytic: Expose the solution and solid material to UV and visible light as per ICH Q1B guidelines.[12]
-
-
Incubate and Sample: Keep the vials under the specified conditions and draw samples at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.
-
Analyze: Analyze all samples, including a non-degraded control, by a stability-indicating HPLC-UV method. Aim for 5-20% degradation of the main peak for optimal results.[10]
-
Characterize Degradants: Use LC-MS/MS to obtain mass information on the degradation products to help propose their structures.[14]
Caption: Process flow for conducting a forced degradation study.
By understanding the inherent reactivity of 7-azaindole intermediates and implementing these proactive troubleshooting and analytical strategies, researchers can significantly improve experimental outcomes, ensuring the integrity and quality of these vital building blocks in the drug discovery pipeline.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. journals.najah.edu [journals.najah.edu]
Technical Support Center: Troubleshooting Fluorescence Quenching of 7-Azaindole Probes
Welcome to the technical support center for 7-azaindole fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 7-azaindole and its derivatives in biological systems. As a versatile fluorescent probe, 7-azaindole offers a unique window into molecular interactions and dynamics. However, its fluorescence is highly sensitive to its environment, which can sometimes lead to perplexing quenching phenomena.
This resource provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in the fundamental photophysics of the 7-azaindole scaffold. Here, you will find not just solutions, but also the scientific reasoning behind them, empowering you to diagnose and resolve issues in your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Quenching Issues
Question 1: My 7-azaindole probe's fluorescence is significantly weaker in my aqueous buffer (e.g., PBS, Tris) compared to the organic solvent it was dissolved in. Is this normal?
Answer:
Yes, this is a well-documented characteristic of 7-azaindole and is often referred to as "water-quenching".[1] The primary reason for this phenomenon is the probe's propensity to undergo Excited-State Proton Transfer (ESPT) in protic solvents like water.[2][3]
-
The Mechanism of Water-Induced Quenching: Upon excitation in an aqueous environment, the 7-azaindole molecule can form a complex with water molecules. This complex facilitates the transfer of a proton from the N1 position to the N7 position of the indole ring, leading to the formation of a tautomeric species.[1] This tautomer has a different electronic structure and often deactivates to the ground state through non-radiative pathways, thus quenching the fluorescence.[1] In contrast, in many aprotic organic solvents, this ESPT pathway is less favorable, resulting in higher fluorescence quantum yields.
-
What you can do:
-
Consider a 1-Methyl-7-azaindole Analog: If your experimental design allows, using a 1-methyl-7-azaindole derivative can circumvent this issue. The methylation at the N1 position blocks the proton transfer required for ESPT, leading to a significantly higher fluorescence quantum yield and a longer fluorescence lifetime in aqueous solutions.[1][3]
-
Optimize Your Measurement Conditions: While some quenching in water is unavoidable with unmodified 7-azaindole, ensure your instrument settings (e.g., gain, integration time) are optimized for detecting weaker signals.
-
Question 2: I'm observing a shift in the emission wavelength of my 7-azaindole probe. What could be the cause?
Answer:
A shift in the emission wavelength, also known as a spectral shift, is a strong indicator of a change in the local environment of your 7-azaindole probe. This is one of the properties that makes it a useful sensor. The primary causes for these shifts are changes in solvent polarity and the formation of the ESPT tautomer.
-
Solvent Polarity: 7-azaindole, like other indole derivatives, exhibits a significant dipole moment change upon excitation.[1] When the probe moves from a non-polar to a polar environment, the surrounding solvent molecules reorient themselves to stabilize the excited state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. Conversely, a move to a less polar environment can cause a blue-shift (a shift to shorter wavelengths).[4] For example, when 7-azaindole is incorporated into the hydrophobic core of a protein, its emission is often blue-shifted compared to its emission in water.[4][5]
-
Excited-State Proton Transfer (ESPT): In protic solvents like alcohols, 7-azaindole can exhibit a dual emission. The higher energy (shorter wavelength) band corresponds to the "normal" locally excited state, while the lower energy (longer wavelength, significantly red-shifted) band arises from the ESPT-generated tautomer.[3] The appearance of a new, red-shifted emission band can be a direct indication of ESPT.
-
Troubleshooting Steps:
-
Characterize Your Environment: Analyze the expected polarity of your probe's location. Is it binding to a hydrophobic pocket in a protein? Is it exposed to the aqueous buffer?
-
Control Experiments: Run control experiments with your 7-azaindole probe in solvents of known polarity (e.g., dioxane, acetonitrile, water) to create a reference for interpreting your spectral shifts.
-
Section 2: Quenching in Complex Biological Samples
Question 3: My 7-azaindole probe's fluorescence is quenched when I add it to my cell lysate or protein solution. How can I determine the cause?
Answer:
Fluorescence quenching in a complex biological sample can arise from several factors, including specific interactions with biomolecules, changes in the local environment, or the presence of quenching agents in your buffer. To systematically troubleshoot this, you need to distinguish between the different quenching mechanisms, primarily static and dynamic quenching.[6][7]
-
Static Quenching: This occurs when the 7-azaindole probe forms a non-fluorescent complex with another molecule (the quencher) in the ground state. This effectively reduces the concentration of fluorescent probes available for excitation.[6][7]
-
Dynamic (Collisional) Quenching: This happens when the excited 7-azaindole probe collides with a quencher molecule, which deactivates the excited state without the emission of a photon.[6][7]
To differentiate between these, a Stern-Volmer analysis is the gold standard.[8][9]
Experimental Protocol: Stern-Volmer Analysis to Differentiate Quenching Mechanisms
Objective: To determine whether the observed fluorescence quenching is static, dynamic, or a combination of both.
Materials:
-
Your 7-azaindole probe
-
A solution of your biological sample (e.g., purified protein, cell lysate) at various concentrations
-
A suitable buffer (e.g., PBS, Tris, HEPES)
-
A spectrofluorometer with temperature control
-
A time-resolved fluorometer (for lifetime measurements, if available)
Methodology:
-
Prepare a stock solution of your 7-azaindole probe in a suitable solvent.
-
Prepare a series of samples with a constant concentration of the 7-azaindole probe and increasing concentrations of your quencher (the biological sample). Ensure the final concentration of the probe is low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).
-
Measure the steady-state fluorescence intensity (F) of each sample at the emission maximum. Also, measure the fluorescence intensity of a sample containing only the probe (F₀).
-
Measure the fluorescence lifetime (τ) of each sample, if a time-resolved fluorometer is available. Measure the lifetime of the probe alone (τ₀).
-
Construct the Stern-Volmer plots:
-
Plot F₀/F versus the concentration of the quencher [Q].
-
Plot τ₀/τ versus the concentration of the quencher [Q].
-
Data Interpretation:
| Scenario | Stern-Volmer Plot (F₀/F vs. [Q]) | Lifetime Plot (τ₀/τ vs. [Q]) | Conclusion |
| 1 | Linear | Linear and superimposable with the intensity plot | Purely Dynamic Quenching[8] |
| 2 | Linear | No change (τ₀/τ = 1) | Purely Static Quenching[8] |
| 3 | Upward Curving | Linear | Combination of Static and Dynamic Quenching[8] |
Temperature Dependence as a Diagnostic Tool:
If a time-resolved fluorometer is not available, you can perform the steady-state measurements at different temperatures.
-
Dynamic quenching rates increase with temperature due to increased diffusion and collision frequency. Therefore, the Stern-Volmer constant (Ksv, the slope of the F₀/F plot) will be larger at higher temperatures.[6][10]
-
Static quenching typically involves the formation of a complex that is less stable at higher temperatures. Therefore, the Ksv will decrease with increasing temperature.[6][10]
Question 4: I suspect my buffer components are quenching the fluorescence of my 7-azaindole probe. Which common buffer components should I be aware of?
Answer:
Yes, certain buffer components can act as quenchers. It is crucial to test your probe's fluorescence in the final buffer composition before proceeding with your main experiment.
-
Heavy Metal Ions: Trace amounts of heavy metal ions (e.g., Cu²⁺, Ni²⁺) can be potent quenchers of fluorescence. Ensure you are using high-purity water and reagents for your buffers. The addition of a chelating agent like EDTA can sometimes mitigate this issue, but its compatibility with your biological system must be considered.
-
pH: The fluorescence of 7-azaindole is pH-dependent.[3][11] Protonation or deprotonation of the molecule can alter its electronic structure and fluorescence properties. Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout your experiment, especially if your experiment involves enzymatic reactions that might alter the pH.
-
Reducing Agents: Reagents like dithiothreitol (DTT) are commonly used to maintain a reducing environment for proteins. While some studies have used DTT with 7-azaindole-containing peptides without reporting significant quenching, it is always advisable to test for potential interactions.
-
High Ionic Strength: While generally having a minor effect, very high salt concentrations can influence the solvation shell around the probe and potentially alter its fluorescence.
Recommended Action:
Perform a "buffer screen" by measuring the fluorescence of your 7-azaindole probe in different common biological buffers to identify the optimal one for your experiment.
Table 1: Relative Fluorescence Quantum Yield of 7-Azaindole in Various Media (Illustrative)
| Solvent/Buffer | Relative Quantum Yield (ΦF) | Reference |
| Water (pH 7) | 0.023 | [4] |
| 1x TBE Buffer (pH 8.2) | Similar to water | [4] |
| Methanol | Bimodal emission | [3] |
| 1-Methyl-7-azaindole in Water | 0.55 | [3] |
Note: This table provides illustrative values. The absolute quantum yield can vary with experimental conditions. It is always recommended to perform your own characterization.
Section 3: Troubleshooting in Cellular Imaging
Question 5: I am using a 7-azaindole-based probe for live-cell imaging, but the signal is very weak and fades quickly. What can I do?
Answer:
Weak and fading signals in live-cell imaging are common challenges and can be attributed to low probe concentration, photobleaching, and cellular autofluorescence.
-
Probe Concentration and Aggregation:
-
Optimization: The optimal probe concentration needs to be determined empirically. Too low a concentration will result in a weak signal, while too high a concentration can lead to cytotoxicity and aggregation-caused quenching (ACQ), where the probes self-quench when in close proximity.[5][7] Perform a concentration titration to find the sweet spot that provides a good signal-to-noise ratio without inducing cellular stress.
-
Assessing Aggregation: Aggregation can be a significant issue for hydrophobic probes in aqueous environments. You can assess aggregation by looking for punctate staining patterns in your cells or by using techniques like dynamic light scattering (DLS) on your probe solution.
-
-
Photobleaching: This is the light-induced destruction of the fluorophore, leading to an irreversible loss of signal.[12][13]
-
Minimize Exposure: Use the lowest possible excitation light intensity and the shortest exposure times that still provide a detectable signal.[14][15]
-
Use Antifade Reagents: For live-cell imaging, you can use commercially available antifade reagents that can be added to the imaging medium.[16] These reagents work by scavenging reactive oxygen species that contribute to photobleaching.
-
Choose a More Photostable Probe: If photobleaching is a persistent issue, consider synthesizing or using a 7-azaindole derivative with improved photostability.
-
-
Autofluorescence: Cells naturally contain fluorescent molecules (e.g., NADH, flavins) that can contribute to background noise, especially when using UV or blue excitation light, which is common for 7-azaindole.[1][17][18]
-
Use a Control: Always image a sample of unstained cells under the same conditions to assess the level of autofluorescence.
-
Spectral Unmixing: If your imaging system has this capability, you can record the emission spectrum of the autofluorescence and subtract it from your experimental images.[19]
-
Choose Red-Shifted Probes: If possible, use a 7-azaindole derivative with excitation and emission wavelengths in the longer wavelength (green or red) region of the spectrum, where autofluorescence is typically lower.[17][20]
-
Optimize Your Imaging Medium: Phenol red and components of fetal bovine serum (FBS) in cell culture media can be fluorescent.[17][20] Consider using a phenol red-free medium and reducing the serum concentration during imaging.
-
Diagrams
Caption: Differentiating Static and Dynamic Quenching Mechanisms.
Caption: A logical workflow for troubleshooting 7-azaindole fluorescence quenching.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. One moment, please... [edinst.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. DSpace [dr.lib.iastate.edu]
- 12. fiveable.me [fiveable.me]
- 13. Controlled light-exposure microscopy reduces photobleaching and phototoxicity in fluorescence live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 16. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 19. researchgate.net [researchgate.net]
- 20. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
Comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers in biological assays
In the intricate world of medicinal chemistry, the azaindole scaffold has risen to prominence as a "privileged structure," a versatile framework that serves as the foundation for a multitude of therapeutic agents.[1][2] As bioisosteres of the naturally occurring indole, azaindoles offer a strategic advantage in drug design by modulating physicochemical properties and enhancing biological activity.[2][3] The simple yet profound substitution of a carbon atom with a nitrogen in the indole's benzene ring gives rise to four distinct isomers: 4-, 5-, 6-, and 7-azaindole. This seemingly subtle positional change of the nitrogen atom dramatically influences the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability, ultimately dictating its interaction with biological targets.[1][3]
This guide provides an in-depth comparative analysis of the 4-, 5-, 6-, and 7-azaindole isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective performance in biological assays. By exploring the causal relationships between isomeric structure and biological function, supported by experimental data, we aim to empower informed decisions in the rational design of next-generation therapeutics. While the 7-azaindole isomer is the most extensively studied, this guide will illuminate the unique potential held by all four isomers.[1][3]
The Structural Nuances: How Nitrogen Placement Dictates Physicochemical Properties
The defining feature of the azaindole isomers is the location of the sp² nitrogen atom within the six-membered ring. This seemingly minor alteration has a cascading effect on the molecule's fundamental properties, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.
-
Hydrogen Bonding: The pyridine nitrogen introduces an additional hydrogen bond acceptor site, a feature absent in the parent indole. The position of this nitrogen influences the vector and accessibility of this hydrogen bond, which can be pivotal for target engagement, particularly with the hinge region of protein kinases.[4][5]
-
pKa and Basicity: The position of the nitrogen atom significantly affects the basicity of the molecule. This, in turn, influences the compound's ionization state at physiological pH, impacting its solubility, cell permeability, and potential for off-target interactions.
-
Dipole Moment: The introduction of the electronegative nitrogen atom alters the molecule's dipole moment. This can affect its interaction with polar environments, including the active sites of enzymes and water, thereby influencing solubility and binding affinity.
-
Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism compared to a benzene ring. The position of the nitrogen can influence the metabolic fate of the molecule, potentially leading to improved half-life and reduced formation of reactive metabolites.[6]
Comparative Biological Activity: A Target-Dependent Landscape
Direct head-to-head comparisons of all four azaindole isomers in a single study are not abundant in the literature. However, by piecing together data from various studies, a clear picture emerges: the optimal azaindole scaffold is highly dependent on the specific biological target.
Kinase Inhibition: The Azaindole Stronghold
Azaindole derivatives have garnered significant attention as kinase inhibitors, largely due to their ability to mimic the adenine hinge-binding motif of ATP.[5][6]
A compelling example of isomer-specific activity is seen in the development of inhibitors for Cell Division Cycle 7 (Cdc7) kinase . One study discovered that derivatives of 5-azaindole demonstrated potent inhibitory activity. In stark contrast, the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower inhibitory activity and selectivity.[1][6] This suggests that the precise placement of the nitrogen in the 5-position is optimal for productive interactions within the Cdc7 active site.
Conversely, in the pursuit of inhibitors for the c-Met kinase , potent candidates were identified based on the 4-azaindole and 7-azaindole scaffolds, with IC50 values reaching the low nanomolar range.[1] This highlights how different kinase active sites can preferentially accommodate different isomers.
Furthermore, a study on DYRK1A inhibitors found that while 7-azaindole derivatives were active, the corresponding 6-azaindole series was considerably less potent.[6]
Visualizing the Mechanism: Azaindole Inhibition of the PI3K/AKT/mTOR Pathway
Many kinase inhibitors, including those built on azaindole scaffolds, target key signaling pathways implicated in cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in human cancers and a prime target for therapeutic intervention.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of an azaindole derivative.
Beyond Kinase Inhibition: A Spectrum of Biological Activities
The therapeutic potential of azaindole isomers extends beyond the realm of kinase inhibition.
-
HIV-1 Inhibition: In a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs), 4-azaindole and 7-azaindole analogs demonstrated superior efficacy compared to the parent indole compound. Conversely, the 5-azaindole and 6-azaindole derivatives showed diminished efficacy.[1]
-
Cannabinoid Receptor Modulation: An investigation into cannabinoid receptor 1 (CB1) allosteric modulators revealed that substituting the indole core with a 7-azaindole resulted in a loss of binding affinity.[1] In contrast, 6-azaindole-2-carboxamides retained some allosteric modulatory activity, despite reduced binding affinity compared to their indole counterparts.[7]
-
Anticancer Activity: A recent study synthesized a series of novel azaindoles, encompassing all four regioisomers, and evaluated their cytotoxic effects against the A2780 ovarian cancer cell line. The results indicated that derivatives of 5- and 6-azaindole (compounds 4b and 4c) were particularly effective at promoting a delay in the cell cycle.[8] Other research has also highlighted the anti-cancer and anti-angiogenic properties of various azaindole derivatives.[9]
Quantitative Comparison of Azaindole Isomers in Biological Assays
To provide a clearer perspective on the differential activities of the azaindole isomers, the following tables summarize key data from various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative Inhibitory Activity of Azaindole Derivatives Against Protein Kinases
| Compound/Isomer | Target Kinase | IC50 (nM) |
| 5-Azaindole Derivative | Cdc7 | Potent Inhibition |
| 4-, 6-, 7-Azaindole Derivatives | Cdc7 | Lower Inhibition |
| 4-Azaindole Derivative | c-Met | 70 |
| 7-Azaindole Derivative | c-Met | 20 |
| 7-Azaindole Derivative | VEGFR2 | 37 |
| 6-Azaindole Derivative | VEGFR2 | 48 |
| 7-Azaindole Derivative | JAK2 | 1 |
| 7-Azaindole Derivative | CDK1 | 7 |
| 7-Azaindole Derivative | CDK2 | 3 |
Data compiled from multiple sources.[1][6][10]
Table 2: Comparative Cytotoxic Activity of Azaindole Derivatives in Cancer Cell Lines
| Compound/Isomer | Cell Line | IC50 (µM) |
| N-isopropyl-7-azaindole | MCF-7 (Breast) | 15.2 |
| N-isopropyl-7-azaindole | HEPG2 (Liver) | 109.6 |
| 5-azaindole derivative (4b) | A2780 (Ovarian) | Cytotoxic |
| 6-azaindole derivative (4c) | A2780 (Ovarian) | Cytotoxic |
Data compiled from multiple sources.[8][11]
Experimental Protocols: A Guide to Assay Implementation
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of azaindole isomers.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.
Rationale: This assay format is highly sensitive, amenable to high-throughput screening, and directly measures the binding of the inhibitor to the kinase, providing a direct measure of potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azaindole isomer in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO, followed by a 1:100 dilution in Kinase Buffer A.
-
Prepare the Kinase-Tracer solution by mixing the appropriate kinase, Eu-anti-tag antibody, and Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted azaindole isomer solution to each well.
-
Add 5 µL of the Kinase-Tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic effects of the azaindole isomers on cancer cell lines.
Rationale: The MTT assay is a widely used, reliable, and relatively simple method for determining cell viability by measuring the metabolic activity of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azaindole isomers in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.[1]
-
General Experimental Workflow for Comparative Analysis
The systematic evaluation of azaindole isomers follows a logical progression from initial synthesis to lead optimization.
Caption: General experimental workflow for the evaluation of azaindole isomers.
Conclusion: The Strategic Choice of an Azaindole Isomer
The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers unequivocally demonstrates that the position of the nitrogen atom is a critical determinant of their biological activity.[1] While the 7-azaindole scaffold remains the most extensively explored, particularly in the realm of kinase inhibition, this guide has highlighted numerous instances where other isomers exhibit superior potency, selectivity, or entirely different pharmacological profiles.[1][3]
The choice of the optimal azaindole isomer is therefore not a matter of convention but a strategic decision that must be guided by the specific therapeutic target and the desired pharmacological outcome. As our understanding of structure-activity relationships deepens, the systematic exploration of all four azaindole isomers in drug discovery campaigns will be invaluable. Future head-to-head comparative studies against a wider array of biological targets will undoubtedly unlock the full potential of this versatile and powerful heterocyclic scaffold, paving the way for the rational design of innovative and more effective therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Azaindole Versus Indole Analogs in PAK1 Inhibition
In the landscape of kinase drug discovery, p21-activated kinase 1 (PAK1) has emerged as a critical therapeutic target. As a serine/threonine kinase, PAK1 is a central node in numerous signaling pathways that govern cell motility, survival, and proliferation.[1][2][3] Its dysregulation is intimately linked to the progression of several cancers and neurological disorders, making it a focal point for the development of targeted inhibitors.[1][4][5]
This guide provides an in-depth comparison of two prominent scaffolds used in the design of PAK1 inhibitors: the traditional indole core and the increasingly utilized azaindole framework, with a particular focus on 7-azaindole derivatives. We will delve into the structure-activity relationships (SAR), comparative performance data, and the experimental methodologies required to validate these inhibitors, offering a comprehensive resource for researchers in oncology and drug development.
The Rationale: Why Target PAK1?
The PAK family is divided into two subgroups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).[6] Group I PAKs, particularly PAK1, are activated by the Rho GTPases Rac1 and Cdc42 and are frequently overexpressed or hyperactivated in a variety of human tumors, including breast, lung, and ovarian cancers.[2][3] This activation triggers a cascade of downstream signaling, impacting critical cancer hallmarks such as sustained proliferation, evasion of apoptosis, and metastasis.[3][7] Therefore, the development of potent and selective small-molecule inhibitors of PAK1 offers a promising strategy to disrupt these oncogenic processes.
The Scaffolds: Indole vs. Azaindole in Kinase Inhibition
The indole ring is a classic pharmacophore in medicinal chemistry. However, its high lipophilicity can often lead to poor aqueous solubility and permeability, significant hurdles in drug development. The azaindole scaffold, a bioisostere of indole where a carbon atom in the benzene ring is replaced by a nitrogen atom, has gained prominence as a "privileged structure" for kinase inhibitors.[8][9] This single atomic substitution can profoundly influence the molecule's properties:
-
Improved Physicochemical Properties: The nitrogen atom in the azaindole ring can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility and permeability.[8][10]
-
Enhanced Target Binding: The 7-azaindole isomer, in particular, is an excellent "hinge-binder," capable of forming two crucial hydrogen bonds with the kinase hinge region of the ATP-binding pocket, a feature that contributes to high-affinity binding.[11]
This strategic shift from indole to azaindole frameworks represents a key optimization strategy in the pursuit of PAK1 inhibitors with more drug-like properties.
Head-to-Head Comparison: Performance and Physicochemical Properties
While direct comparisons of a specific 4-acetyl-7-azaindole are not extensively documented in publicly available literature, a broader analysis of the parent scaffolds reveals clear advantages for the azaindole core.
Structure-Activity Relationship (SAR) and Potency
Medicinal chemistry campaigns have extensively explored the SAR of 7-azaindole-based PAK1 inhibitors.[6][12] Key findings indicate that modifications at the C3 and C5 positions of the 7-azaindole ring are critical for modulating potency and selectivity. For instance, AstraZeneca disclosed a series of potent 7-azaindole inhibitors, where exploration of the "selectivity pocket" and "solvent tail" regions led to compounds with nanomolar efficacy.[5][13]
The table below summarizes publicly available data for representative indole and azaindole-based PAK1 inhibitors, illustrating the high potency achievable with the azaindole scaffold.
| Compound Class | Representative Compound | PAK1 IC50 | Key Characteristics & Source |
| Azaindole-Based | Compound 36 (AZ-PAK-36) | 16 nM (Cellular) | A 7-azaindole derivative with good cellular potency and improved kinase selectivity.[6][13] |
| Azaindole-Based | FRAX597 | 7.7 nM | A potent pyrido[2,3-d]pyrimidine-7-one (an azaindole isostere) inhibitor.[5] |
| Azaindole-Based | G-5555 | ~13 nM | A highly selective pyrido[2,3-d]pyrimidin-7-one inhibitor.[5] |
| Indole-Based | Enzastaurin | >1 µM (for PAK1) | An indole derivative primarily targeting PKC, showing weak PAK1 activity.[14] |
| Natural Product | Shikonin | 7.25 µM | A natural compound identified as a novel PAK1 inhibitor that binds to the ATP pocket.[15] |
Selectivity: The Achilles' Heel of Pan-Inhibition
A critical consideration in targeting PAK1 is selectivity, not only against other kinase families but also within the PAK family itself. While Group I PAKs are structurally similar, emerging evidence suggests that inhibiting PAK2 can lead to acute cardiovascular toxicity.[16] This finding underscores the necessity of developing PAK1-selective inhibitors over pan-Group I inhibitors. The design of allosteric inhibitors, which bind outside the highly conserved ATP-binding pocket, represents one strategy to achieve greater isoform selectivity. For example, NVS-PAK1-1 is a selective allosteric inhibitor with over 50-fold higher activity against PAK1 than PAK2.[17][18]
Physicochemical Advantages: A Case Study
A study directly comparing a 4-azaindole analog with its parent indole compound for PAK1 inhibition demonstrated the clear benefits of the bioisosteric replacement. The strategic shift to the 4-azaindole core resulted in significant improvements in both aqueous solubility and permeability, addressing the common liabilities of indole-based compounds.[10]
| Property | Indole Analog | 4-Azaindole Analog | Outcome |
| Aqueous Solubility | Lower | Higher | Improved bioavailability potential.[10] |
| Permeability (PAMPA) | Lower | Higher | Enhanced prediction of passive intestinal absorption.[10] |
Visualizing the Science
PAK1 Signaling Pathway in Cancer
The diagram below illustrates the central role of PAK1 in cancer signaling. Upstream activators like Rac/Cdc42 relieve its autoinhibition, allowing PAK1 to phosphorylate a multitude of downstream substrates that drive proliferation, survival, and metastasis.
Caption: Simplified PAK1 signaling cascade in cancer.
Experimental Workflow for Inhibitor Validation
A robust validation process is essential to characterize novel inhibitors. The workflow below outlines the key stages, from initial biochemical screening to cellular and permeability assays.
References
- 1. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations [en-cancer.fr]
- 5. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Compound Shikonin Is a Novel PAK1 Inhibitor and Enhances Efficacy of Chemotherapy against Pancreatic Cancer Cells | MDPI [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of the 4-Azaindole Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the pursuit of molecular scaffolds that confer superior potency, selectivity, and pharmacokinetic properties is a central theme in medicinal chemistry. In this landscape, the 4-azaindole core has distinguished itself as a "privileged" scaffold, particularly in the realm of kinase inhibition. This guide provides an in-depth, objective comparison of 4-azaindole derivatives against their indole counterparts and other alternatives, supported by experimental data, to illuminate the strategic advantages of this versatile heterocyclic system.
The 4-azaindole scaffold, a bioisostere of indole and purine, has become a cornerstone in modern drug discovery.[1][2] Its strategic advantage lies in the substitution of a carbon atom in the benzene ring of indole with a nitrogen atom at the 4-position.[3][4] This seemingly subtle modification has profound and beneficial impacts on the molecule's physicochemical and pharmacological properties.[2] The introduction of the nitrogen atom enhances hydrogen bonding capabilities, often leading to improved aqueous solubility and more favorable pharmacokinetic profiles compared to the parent indole.[1][2] These characteristics have propelled the development of numerous 4-azaindole-based compounds targeting a wide array of therapeutic targets.[1]
Comparative Performance: 4-Azaindole as a Superior Kinase Hinge-Binder
A primary application of the 4-azaindole scaffold is in the design of kinase inhibitors.[5][6] The pyridine nitrogen at the 4-position can act as a crucial hydrogen bond acceptor, mimicking the interaction of the adenine moiety of ATP with the hinge region of the kinase ATP-binding site.[1][7] This enhanced binding interaction often translates to superior potency.
Case Study: p21-Activated Kinase-1 (PAK1) Inhibitors
A compelling example of the strategic advantage of the 4-azaindole scaffold is in the development of p21-activated kinase-1 (PAK1) inhibitors. An initial indole-based inhibitor demonstrated good PAK1 affinity but was hampered by high lipophilicity (clogD=4.4).[8] As detailed in the table below, the bioisosteric replacement of the indole with a 4-azaindole resulted in a compound with equipotent PAK1 inhibition but a twofold improvement in cellular potency.[8] More significantly, the 4-azaindole analog exhibited enhanced permeability, improved aqueous solubility, and lower plasma protein binding. These superior physicochemical properties culminated in a remarkable 20-fold decrease in unbound clearance in mouse pharmacokinetic studies, underscoring the profound in vivo impact of this substitution.[2][8]
| Compound | Scaffold | PAK1 Kᵢ (nM) | Cell Potency (IC₅₀, µM) | clogD | Aqueous Solubility (µM) | Mouse Unbound Clearance (mL/min/kg) |
| 1 | Indole | 10 | 0.5 | 4.4 | < 0.1 | 100 |
| 5 | 4-Azaindole | 10 | 0.25 | 3.5 | 10 | 5 |
Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3518-24.[8]
Structure-Activity Relationship (SAR) Insights for Kinase Inhibition
The versatility of the 4-azaindole core allows for extensive functionalization at multiple positions, enabling the fine-tuning of potency and selectivity.[1]
-
N-1 Substitution: Substitution on the pyrrole nitrogen is a common strategy. For instance, in the development of c-Met kinase inhibitors, N-nitrobenzenesulfonyl-4-azaindole derivatives showed potent inhibition with IC₅₀ values in the nanomolar range.[4][5]
-
C-3 Position: The C-3 position is another key vector for modification. In the context of c-Met inhibitors, while C-3 sulfur and sulfoxide derivatives were explored, the N-1 substituted scaffold remained the more promising series.[4][5]
-
C-6 Position: Further optimization of N-1 substituted 4-azaindoles revealed that substitution at the C-6 position with a piperazine group yielded the best results for c-Met inhibition.[4][5]
The following diagram illustrates the general SAR principles for 4-azaindole-based kinase inhibitors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the 7-Azaindole Scaffold for Kinase Hinge-Binding
For Researchers, Scientists, and Drug Development Professionals
The strategic design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. A key interaction that governs the efficacy of many such inhibitors is the binding to the hinge region of the kinase ATP-binding pocket. The 7-azaindole scaffold has emerged as a "privileged" structure in this context, prized for its ability to form critical hydrogen bond interactions with the kinase hinge.[1][2] This guide provides a comprehensive framework for validating the 7-azaindole scaffold, comparing its performance with alternative hinge-binding motifs, and presenting the experimental data necessary to substantiate its utility.
The Central Role of the Kinase Hinge
Protein kinases, a family of over 500 enzymes in the human genome, are central regulators of cellular signaling.[3] Their dysregulation is a common driver of numerous diseases. Most kinase inhibitors function as ATP competitors, binding to the ATP pocket and preventing the phosphorylation of substrate proteins.[1][4] The hinge region, a flexible loop connecting the N- and C-terminal lobes of the kinase domain, is a critical anchoring point for these inhibitors.[5] A successful hinge-binder typically forms one to three hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.[5]
The 7-azaindole scaffold is particularly adept at this interaction. Its fused bicyclic structure, containing a pyridine nitrogen and a pyrrole NH group, can act as both a hydrogen bond acceptor and donor, respectively, forming two stable hydrogen bonds with the kinase hinge.[2][4] This bidentate interaction provides a strong anchor for the inhibitor, contributing significantly to its binding affinity. The success of vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, underscores the therapeutic potential of 7-azaindole-based drugs.[1][4]
A Rigorous Workflow for Scaffold Validation
Validating a new hinge-binding scaffold requires a multi-faceted experimental approach to move from initial biochemical activity to cellular and structural confirmation. This workflow ensures a thorough understanding of the scaffold's potency, selectivity, and mechanism of action.
Caption: Experimental workflow for kinase inhibitor validation.
The initial step is to quantify the direct interaction between the 7-azaindole-containing compound and its target kinase.
1. Biochemical Assays for Potency Determination (IC50)
Biochemical assays are essential for determining a compound's inhibitory activity, potency, and selectivity.[3] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods, each with its own advantages and disadvantages.[3][6] Radiometric assays, while highly sensitive, involve the use of radioactive materials.[7] Fluorescence and luminescence-based assays, such as TR-FRET and ADP-Glo, offer safer and more high-throughput alternatives.[6][8]
Detailed Protocol: TR-FRET Kinase Activity Assay
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of the fluorescently labeled substrate peptide and ATP in the reaction buffer.
-
Serially dilute the 7-azaindole compound and control inhibitors in DMSO, followed by a final dilution in the reaction buffer.
-
-
Assay Procedure:
-
Add the diluted compounds to a 384-well assay plate.
-
Add the diluted kinase solution to each well.
-
Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a fluorescently tagged streptavidin).
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
-
Data Analysis:
-
Measure the TR-FRET signal using a plate reader.
-
Calculate the ratio of the acceptor and donor fluorescence intensities.
-
Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Biophysical Assays for Binding Affinity
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity (KD) and kinetics of the inhibitor-kinase interaction.[3]
3. X-ray Crystallography for Structural Validation
Obtaining a co-crystal structure of the 7-azaindole compound bound to the kinase active site is the gold standard for validating its hinge-binding mode.[9][10] This provides unequivocal evidence of the hydrogen bonding interactions with the hinge residues and can reveal other important interactions within the ATP pocket.[4] It is important to note that 7-azaindole-based inhibitors can adopt different binding modes, such as "normal," "flipped," and "non-hinge," which can be influenced by subtle changes in the inhibitor's structure.[2][4] Therefore, crystallographic analysis is crucial for confirming the intended binding orientation.[4]
Phase 2: Cellular and Functional Validation
After confirming direct biochemical and structural engagement, the next critical step is to evaluate the inhibitor's performance in a more physiologically relevant cellular context.[3]
1. Cell-Based Target Engagement and Phosphorylation Assays
Cell-based assays are crucial for understanding how a potential kinase inhibitor affects its target within a living cell.[11] These assays can measure the compound's ability to engage the target kinase and inhibit its downstream signaling.[12]
Detailed Protocol: Cellular Phosphorylation Assay (ELISA-based)
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinase.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the 7-azaindole compound or control inhibitors for a specific duration (e.g., 2 hours).
-
If the kinase is activated by a specific stimulus, treat the cells with the appropriate agonist for a short period before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a standard method like the BCA assay.
-
-
ELISA Procedure:
-
Coat a high-binding 96-well plate with a capture antibody specific for the target kinase.
-
Block the plate with a suitable blocking buffer.
-
Add equal amounts of protein lysate to each well and incubate to allow the kinase to bind to the capture antibody.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the kinase or its direct substrate. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the plate again.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to the total protein concentration.
-
Plot the normalized signal against the inhibitor concentration and determine the IC50 value for the inhibition of cellular phosphorylation.
-
2. Kinome Profiling for Selectivity Assessment
A critical aspect of kinase inhibitor development is ensuring selectivity, as off-target effects can lead to toxicity.[13] Kinome profiling techniques allow for the simultaneous assessment of an inhibitor's activity against a broad panel of kinases.[14][15] Methods like multiplexed inhibitor beads (MIBs) or peptide arrays can provide a comprehensive view of the compound's selectivity profile.[15][16][17]
Caption: Kinome selectivity profiling logic.
Comparative Performance of Hinge-Binding Scaffolds
The 7-azaindole scaffold is not the only privileged structure for kinase hinge binding. Other heterocyclic systems, such as quinazolines, quinolines, and indazoles, are also frequently employed.[13][18] A thorough validation of the 7-azaindole scaffold should include a head-to-head comparison with these alternatives against a panel of representative kinases.
| Scaffold | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Fold Selectivity (vs. Kinase Y) | Reference |
| 7-Azaindole | AXL | 15 | 50 | >100 | [19][20] |
| B-RAF (V600E) | 31 | 100 | >50 | [21] | |
| PDK1 | 1100 | 2300 | - | [22] | |
| Quinazoline | CAMKK2 | 12 | - | - | [13] |
| EGFR | 5 | 20 | >100 | [23] | |
| Quinoline | CAMKK2 | 13 | - | - | [13] |
| Indazole | c-Src | 50 | 150 | >30 | [9] |
Note: The data in this table is illustrative and compiled from various sources. Direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.[7] It is recommended to perform side-by-side comparisons under identical experimental conditions for the most accurate assessment.
Conclusion
The 7-azaindole scaffold represents a highly versatile and effective starting point for the design of potent and selective kinase inhibitors.[1][4] Its ability to form robust bidentate hydrogen bonds with the kinase hinge provides a strong foundation for achieving high binding affinity.[2] However, as with any privileged scaffold, rigorous experimental validation is paramount. By following a systematic workflow that encompasses biochemical, biophysical, structural, and cellular assays, researchers can confidently establish the utility of the 7-azaindole scaffold for their specific kinase target. Furthermore, comparative analysis against alternative hinge-binding motifs provides crucial context and justification for its selection in drug discovery programs. The insights gained from such comprehensive validation efforts will undoubtedly accelerate the development of the next generation of targeted kinase inhibitors.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. reactionbiology.com [reactionbiology.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - HU [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 17. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovering novel 7-azaindole-based series as potent AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 22. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
A Tale of Two Scaffolds: A Comparative Guide to the Efficacy of 7-Azaindole and Purine Bioisosteres in Drug Discovery
In the intricate world of medicinal chemistry, the strategic selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the privileged heterocyclic structures, 7-azaindole and purine have emerged as highly versatile and successful bioisosteres, particularly in the realm of kinase inhibition. While both can effectively mimic the hydrogen bonding pattern of the adenine hinge-binding motif of ATP, their subtle yet significant differences in physicochemical and electronic properties can lead to dramatic divergences in biological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of 7-azaindole and purine bioisosteres, supported by experimental data, to empower researchers in making informed decisions for their next generation of therapeutics.
The Rationale for Bioisosteric Replacement: A Foundational Overview
Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shapes and volumes, is a cornerstone of modern drug design.[1] The goal is to modulate the properties of a lead compound to enhance its efficacy, selectivity, and drug-like characteristics.[2] Both 7-azaindole and purine are frequently employed as bioisosteres for each other and for the endogenous kinase ligand, adenine, due to their ability to present a similar hydrogen bond donor-acceptor pattern to the kinase hinge region.[3][4]
The core principle lies in the bidentate hydrogen bonding interaction with the backbone of the kinase hinge region. As illustrated in the diagram below, both scaffolds can mimic the N1 and N6 amine of adenine, forming crucial hydrogen bonds that anchor the inhibitor in the ATP binding pocket.[5][6]
Caption: Bioisosteric mimicry of adenine's hinge binding by 7-azaindole and purine.
However, the introduction of a nitrogen atom at the 7-position in 7-azaindole, replacing a carbon atom in the purine's imidazole ring, fundamentally alters the electronic landscape and physicochemical properties of the scaffold. These differences form the basis of our comparative analysis.
Physicochemical Properties: A Head-to-Head Comparison
The choice between a 7-azaindole and a purine core can significantly impact a molecule's drug-like properties. The following table summarizes key physicochemical parameters for the parent scaffolds.
| Property | 7-Azaindole | Purine | Rationale for Impact |
| Molecular Weight | 118.14 g/mol | 120.11 g/mol | Minimal difference, generally not a deciding factor. |
| pKa (Pyrrolic NH) | ~16-17 | N/A (Imidazole NH) | The pyrrolic NH of 7-azaindole is significantly less acidic than the imidazole NH of purine. |
| pKa (Pyridinic N) | 4.59[7] | 2.39 (N1), 8.93 (N7/N9) | The pyridinic nitrogen in 7-azaindole is more basic than the corresponding nitrogens in purine, which can influence salt formation and solubility. |
| Calculated LogP | 1.3 - 1.5 | -0.97 | 7-Azaindole is significantly more lipophilic than purine, which can affect cell permeability and off-target interactions. |
| Aqueous Solubility | Lower | Higher | The higher polarity of purine generally leads to better aqueous solubility. |
| Dipole Moment | ~2.0 - 2.5 D | ~4.3 D | The larger dipole moment of purine suggests a more polarized molecule, which can influence interactions with polar residues in the binding site. |
| Hydrogen Bond Donors | 1 (Pyrrolic NH) | 1 (Imidazole NH) | Both have one primary hydrogen bond donor for hinge interaction. |
| Hydrogen Bond Acceptors | 1 (Pyridinic N) | 3 (N1, N3, N7) | Purine offers more potential hydrogen bond acceptor sites, which can be advantageous or lead to off-target binding. |
Note: The provided LogP and dipole moment values are calculated estimates and can vary depending on the software and method used. Experimental values for derivatives will differ.
The key takeaway from this comparison is that 7-azaindole offers a more lipophilic and less polar scaffold compared to purine. This can be advantageous for cell permeability but may require optimization to maintain aqueous solubility. Conversely, the inherent polarity of the purine core can aid in achieving good solubility but may present challenges in traversing cellular membranes.
Electronic Properties and Their Influence on Kinase Binding
The substitution of a carbon with a nitrogen atom in the six-membered ring of 7-azaindole compared to the purine scaffold has a profound effect on the electronic distribution within the aromatic system. This alteration in the molecular electrostatic potential (MEP) can significantly influence the nature and strength of interactions with the kinase active site.
The nitrogen atom in the 7-position of 7-azaindole is electron-withdrawing, which modulates the electron density of the entire ring system. This can lead to:
-
Altered Hydrogen Bonding Geometry: The change in electron distribution can subtly alter the preferred geometry and strength of the hydrogen bonds with the kinase hinge region.
-
Modified π-π Stacking Interactions: The electronic character of the aromatic rings influences their ability to engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) often found in the ATP binding site.
-
Differential Interactions with Water Molecules: The change in polarity can affect the displacement of ordered water molecules from the active site, a factor that can contribute significantly to binding affinity.
X-ray crystallography provides invaluable insights into how these electronic differences manifest in the binding pocket. While a direct comparison of both scaffolds in the same kinase is rare in the literature, analysis of various 7-azaindole and purine-based inhibitors reveals distinct binding modes.[5] 7-azaindole derivatives often exhibit a "normal" binding mode, forming the canonical bidentate hydrogen bonds.[5] However, "flipped" and "non-hinge" binding orientations have also been observed, highlighting the scaffold's versatility and the subtle interplay of electronics and sterics.[5]
Comparative Efficacy: A Case Study in JAK Kinase Inhibition
A direct, head-to-head comparison of the efficacy of 7-azaindole and purine bioisosteres provides the most compelling evidence for their differential performance. A study on the discovery of Janus kinase (JAK) inhibitors offers an excellent example.[3] In this work, both a C-3 aryl-7-azaindole derivative and an aryl purine derivative were synthesized and evaluated for their inhibitory activity against JAK2.[3]
| Compound | Scaffold | Target Kinase | IC50 (nM) |
| Derivative 94 | C-3 aryl-7-azaindole | JAK2 | 260 |
| Derivative 95 | Aryl purine | JAK2 | 496 |
The results demonstrate that in this particular chemical series and for this specific target, the 7-azaindole scaffold led to a nearly two-fold increase in potency compared to the purine analog.[3] This difference in efficacy can be attributed to a combination of factors, including a more optimal fit in the binding pocket, more favorable electronic interactions, and potentially better desolvation energetics upon binding. This case study underscores the importance of empirically testing both scaffolds in a lead optimization program, as the superior choice is often target-dependent.
Synthetic Accessibility: A Practical Consideration
The feasibility and efficiency of synthesizing diverse libraries of analogs are critical considerations in any drug discovery project. Both 7-azaindole and purine scaffolds are readily accessible, with a wealth of established synthetic methodologies.
Representative Synthesis of a 7-Azaindole Kinase Inhibitor
The synthesis of 7-azaindole derivatives often involves building upon a pre-functionalized 7-azaindole core. A common strategy involves Suzuki or Sonogashira cross-coupling reactions to introduce substituents at various positions. The following diagram outlines a general synthetic workflow.
Caption: General synthetic workflow for 7-azaindole-based kinase inhibitors.
A more detailed experimental protocol for the synthesis of a 5-bromo-7-azaindole, a key intermediate, is described below.[8]
Experimental Protocol: Synthesis of 5-bromo-7-azaindole [8]
-
Reaction Setup: To a 200L reaction vessel, add 150 kg of dimethylformamide (DMF) and 70 kg of potassium tert-butoxide.
-
Heating and Addition: Stir the mixture and heat to 60-70 °C. Slowly add 50 kg of 5-bromo-3-alkynyl-2-aminopyridine, ensuring the temperature does not exceed 80 °C.
-
Reaction: After the addition is complete, maintain the temperature at 80-85 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up. The crude product is then purified by recrystallization from ethyl acetate to yield the 5-bromo-7-azaindole product.
Representative Synthesis of a Purine-Based Kinase Inhibitor
The synthesis of purine analogs often starts from commercially available, substituted purines, such as 2,6-dichloropurine. Sequential nucleophilic aromatic substitution reactions are commonly employed to introduce diversity.
Caption: General synthetic workflow for purine-based kinase inhibitors.
Experimental Protocol: Synthesis of a 2,6,9-Trisubstituted Purine Derivative
-
N9-Alkylation: Dissolve 2,6-dichloropurine (1 equivalent) in DMF. Add anhydrous potassium carbonate (1-3 equivalents) and the desired alkylating agent (e.g., an alkyl halide, 1-3 equivalents). Stir the reaction at room temperature and monitor by TLC. After completion, perform an aqueous work-up and purify by column chromatography.
-
Selective C6 Substitution: Dissolve the 9-alkyl-2,6-dichloropurine (1 equivalent) in a suitable solvent like ethanol. Add the first nucleophile (e.g., an amine, 1.1 equivalents). Reflux the mixture until the reaction is complete as monitored by TLC. Remove the solvent under reduced pressure and purify the product.
-
C2 Substitution: Dissolve the 6-substituted-2-chloro-9-alkylpurine (1 equivalent) in a suitable solvent. Add the second nucleophile and a suitable base. Heat the reaction as required and monitor by TLC. Upon completion, perform a standard work-up and purify the final product by column chromatography or recrystallization.
Metabolic Stability: A Critical Determinant of In Vivo Success
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. The inherent chemical nature of the scaffold can significantly impact its susceptibility to metabolism by cytochrome P450 (CYP450) enzymes.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol provides a general framework for assessing the metabolic stability of test compounds.
-
Incubation Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension.
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Caption: Workflow for in vitro metabolic stability assay.
Conclusion: A Strategic Choice for Optimal Drug Design
The decision to employ a 7-azaindole or a purine scaffold is a nuanced one, with the optimal choice being highly dependent on the specific therapeutic target and the desired pharmacological profile. This guide has illuminated the key differences between these two powerful bioisosteres, providing a framework for rational drug design.
7-Azaindole offers a more lipophilic and often more metabolically stable core, which can be advantageous for achieving good cell permeability and in vivo exposure. However, its lower polarity may necessitate careful optimization to ensure adequate aqueous solubility.
Purine , on the other hand, provides a more polar and often more soluble scaffold, but its increased number of hydrogen bond acceptors can sometimes lead to off-target interactions, and its inherent polarity may pose a challenge for cell penetration.
Ultimately, the most effective strategy is often to synthesize and evaluate analogs of both scaffolds in parallel during the early stages of a lead optimization campaign. The experimental data gathered from such a comparative approach will provide the clearest path forward in the quest to develop novel, safe, and effective medicines.
References
- 1. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 2. fiveable.me [fiveable.me]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
In-Vitro Evaluation of Novel 3- and 4-Substituted 7-Azaindole Derivatives: A Comparative Guide
This guide provides an in-depth comparative analysis of novel 3- and 4-substituted 7-azaindole derivatives, focusing on their in-vitro performance as potential anticancer agents. We will explore the rationale behind their design, present head-to-head experimental data against a known inhibitor, and provide detailed protocols for key validation assays.
Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its structure is a bioisostere of indole and purine, allowing it to mimic these crucial biological building blocks while offering distinct physicochemical properties. A key feature of the 7-azaindole moiety is its ability to act as both a hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine N7), making it an exceptional "hinge-binding" motif for ATP-competitive kinase inhibitors.[3][4][5] This has led to its incorporation into numerous drug candidates and approved drugs, such as the BRAF kinase inhibitor Vemurafenib.[3]
This guide focuses on the in-vitro evaluation of two novel, hypothetical derivatives:
-
AZD-301: A 3-substituted 7-azaindole derivative.
-
AZD-401: A 4-substituted 7-azaindole derivative.
Our objective is to characterize their anticancer potential by assessing their inhibitory effects on a critical oncogenic pathway and their cytotoxicity against relevant cancer cell lines.
Rationale for Evaluation: Targeting the PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositide 3-kinase (PI3K)–AKT–mammalian target of rapamycin (mTOR) pathway is a central regulator of cell metabolism, survival, and proliferation.[6] Its frequent deregulation in a wide range of human cancers makes it a prime target for therapeutic intervention.[6] 7-Azaindole derivatives have shown potent activity as PI3K inhibitors, demonstrating their promise in this area.[6] Our evaluation will therefore focus on the ability of AZD-301 and AZD-401 to inhibit PI3K kinase activity and suppress the proliferation of cancer cells driven by this pathway.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Azaindole Scaffold: A Privileged Motif for Precision Kinase Inhibition
A Comparative Analysis of BRAF, Aurora, and JAK Kinase Inhibitors for Researchers and Drug Development Professionals
The 7-azaindole core has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique structure, featuring a pyrrole fused to a pyridine ring, serves as an excellent "hinge-binding" motif. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group donates a hydrogen bond, allowing for a bidentate interaction with the kinase hinge region—a critical component of the ATP-binding pocket.[1][2] This robust interaction provides a stable anchor for further chemical modifications, enabling the development of inhibitors with high affinity and specificity for a diverse range of kinases. The commercial success of Vemurafenib, a 7-azaindole-based inhibitor of BRAF kinase for the treatment of melanoma, has solidified the importance of this scaffold in oncology drug discovery.[2]
This guide provides a cross-study comparison of three exemplary 7-azaindole-based kinase inhibitors: Vemurafenib (targeting BRAF), GSK1070916 (targeting Aurora B), and Decernotinib (targeting JAK3). We will delve into their mechanisms of action, comparative selectivity profiles, and the experimental methodologies used to characterize their activity.
Comparative Analysis of 7-Azaindole-Based Kinase Inhibitors
The versatility of the 7-azaindole scaffold is evident in its application across different kinase families. By modifying the substituents on the core ring structure, medicinal chemists can fine-tune the inhibitor's interaction with the target kinase, leading to distinct selectivity profiles.
| Inhibitor | Primary Target(s) | FDA Approved | Key Therapeutic Area |
| Vemurafenib | BRAFV600E, c-RAF | Yes | Melanoma |
| GSK1070916 | Aurora B, Aurora C | No (Clinical Trials) | Oncology |
| Decernotinib | JAK3 | No (Clinical Trials) | Autoimmune Diseases |
Vemurafenib: A Paradigm of Structure-Based Design in BRAF Inhibition
Vemurafenib (PLX4032) is a potent inhibitor of the BRAF kinase, specifically targeting the V600E mutant, which is prevalent in a significant portion of melanomas.[3] The development of Vemurafenib is a classic example of structure-based drug design, where the 7-azaindole core was elaborated to achieve high affinity and selectivity for the mutated kinase.
The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation leads to constitutive activation of this pathway, driving uncontrolled cell growth.[4] Vemurafenib inhibits the kinase activity of BRAFV600E, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[3]
BRAF/MAPK Signaling Pathway
Caption: Simplified BRAF/MAPK signaling pathway and the inhibitory action of Vemurafenib.
Vemurafenib Kinase Selectivity Profile
While highly potent against BRAFV600E, Vemurafenib also exhibits activity against other kinases, which can contribute to both its therapeutic efficacy and potential off-target effects. Understanding this selectivity profile is crucial for predicting its clinical performance.
| Kinase Target | IC50 (nM) | Reference |
| BRAFV600E | 31 | [4] |
| c-RAF-1 | 48 | [4] |
| Wild-type BRAF | 100 | [4] |
| ACK1 | 18 | [4] |
| KHS1 | 51 | [4] |
| SRMS | 18 | [4] |
GSK1070916: Targeting Mitotic Progression through Aurora Kinase Inhibition
GSK1070916 is a potent and selective inhibitor of Aurora B and Aurora C kinases.[5] Aurora kinases are essential regulators of mitosis, playing critical roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[6] Aurora B, as part of the chromosomal passenger complex, is particularly important for ensuring correct kinetochore-microtubule attachments and activating the spindle assembly checkpoint.[7] Inhibition of Aurora B leads to defects in cell division, resulting in polyploidy and subsequent apoptosis, making it an attractive target for cancer therapy.[8]
Aurora B Signaling in Mitosis
Caption: Role of Aurora B kinase in mitotic progression and its inhibition by GSK1070916.
GSK1070916 Kinase Selectivity Profile
GSK1070916 demonstrates high selectivity for Aurora B and C over the closely related Aurora A, a key feature for minimizing off-target effects.
| Kinase Target | IC50 (nM) | Ki (nM) | Reference |
| Aurora B | 3.5 | 0.38 | [5][9] |
| Aurora C | 6.5 | 1.5 | [5][9] |
| Aurora A | >1000 | 492 | [5][9] |
| FLT1 | 42 | - | [9] |
| TIE2 | 59 | - | [9] |
| SIK | 70 | - | [9] |
| FLT4 | 74 | - | [9] |
| FGFR1 | 78 | - | [9] |
Decernotinib: Modulating the Immune Response through JAK3 Inhibition
Decernotinib (VX-509) is a potent and selective inhibitor of Janus kinase 3 (JAK3).[10] The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in the immune system.[11][12] JAK3 is predominantly expressed in hematopoietic cells and is essential for the signaling of cytokines that use the common gamma chain receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6] By selectively inhibiting JAK3, Decernotinib can modulate T-cell and B-cell function, making it a promising therapeutic agent for autoimmune diseases like rheumatoid arthritis.[10]
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling cascade and the inhibitory mechanism of Decernotinib.
Decernotinib Kinase Selectivity Profile
Decernotinib exhibits selectivity for JAK3 over other JAK family members, which is hypothesized to provide a more targeted immunomodulatory effect with a potentially improved safety profile.
| Kinase Target | Ki (nM) | Reference |
| JAK3 | 2.5 | [10] |
| JAK1 | 11 | [10] |
| JAK2 | 13 | [10] |
| TYK2 | 11 | [13] |
Experimental Protocols
The characterization of kinase inhibitors relies on robust and reproducible experimental methods. Below are representative protocols for a biochemical assay to determine inhibitor potency and a cell-based assay to assess target engagement and downstream signaling effects.
Protocol 1: Biochemical Kinase Assay (LanthaScreen® TR-FRET)
This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity in a high-throughput format. It measures the binding of an inhibitor to the kinase of interest.
Objective: To determine the IC50 value of a 7-azaindole-based inhibitor against its target kinase.
Materials:
-
Kinase of interest (e.g., recombinant human BRAF, Aurora B, or JAK3)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[14]
-
Test inhibitor (serially diluted in DMSO)
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase/antibody mixture in Kinase Buffer A. The final concentration of the kinase and antibody will depend on the specific assay conditions and should be optimized beforehand.[1]
-
Prepare a 4X tracer solution in Kinase Buffer A.[1]
-
Prepare a 4X serial dilution of the test inhibitor in Kinase Buffer A.
-
-
Assay Assembly:
-
Incubation:
-
Cover the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[14]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.
Objective: To determine the effect of a 7-azaindole-based inhibitor on the phosphorylation of a target kinase's substrate in cultured cells.
Materials:
-
Cell line expressing the target kinase (e.g., A375 melanoma cells for BRAF, HeLa cells for Aurora B, or NK-92 cells for JAK3)
-
Complete cell culture medium
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated substrate and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[2]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK, anti-phospho-Histone H3, or anti-phospho-STAT3) overnight at 4°C.[2]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Conclusion
The 7-azaindole scaffold represents a highly successful platform for the development of targeted kinase inhibitors. The examples of Vemurafenib, GSK1070916, and Decernotinib highlight the chemical tractability of this core structure, allowing for the generation of inhibitors with distinct selectivity profiles against diverse kinase targets. The continued exploration of the chemical space around the 7-azaindole nucleus, guided by robust biochemical and cellular assays, promises to deliver the next generation of precision medicines for a wide range of diseases.
References
- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. phos-tag.com [phos-tag.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
The Ascendancy of 4-Acetyl-7-Azaindole: A Comparative Guide for the Modern Medicinal Chemist
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 7-azaindole scaffold has secured its position as a "privileged" fragment. Its bioisosteric relationship with adenine allows for potent and selective interactions with the ATP-binding sites of numerous kinases, a feature famously exploited in the development of the BRAF inhibitor, Vemurafenib.[1] While the parent 7-azaindole core is a powerful hinge-binder, strategic functionalization of this heterocycle is paramount for modulating pharmacokinetic properties, achieving target selectivity, and unlocking novel biological activities. This guide provides an in-depth validation of 4-acetyl-7-azaindole as a versatile and strategic chemical intermediate, offering a comparative analysis against alternative building blocks and furnishing detailed experimental insights for its application.
The Strategic Imperative for the 4-Acetyl Moiety
The introduction of an acetyl group at the C4 position of the 7-azaindole nucleus is not a trivial modification. It serves several critical functions that enhance its utility as a chemical intermediate:
-
Modulation of Physicochemical Properties: The acetyl group, with its carbonyl moiety, can act as a hydrogen bond acceptor, altering the solubility and ADME (absorption, distribution, metabolism, and excretion) profile of derivative compounds.
-
A Versatile Synthetic Handle: The ketone functionality of the acetyl group is a gateway to a plethora of chemical transformations. It can be readily converted into amines, alcohols, alkenes, and various heterocyclic systems, providing a robust platform for library synthesis and lead optimization.
-
Direction of Subsequent Reactions: The electronic nature of the acetyl group can influence the regioselectivity of further electrophilic or nucleophilic substitutions on the azaindole ring system.
This guide will now delve into the practical synthesis of this compound, its characterization, and a comparative analysis of its performance against other relevant intermediates.
Synthesis and Characterization of this compound
While several methods can be envisaged for the synthesis of this compound, a common and effective approach is the Friedel-Crafts acylation of the parent 7-azaindole. The regioselectivity of this reaction on the indole nucleus is typically directed to the C3 position. However, with appropriate choice of Lewis acid and reaction conditions, acylation at the C4 position of 7-azaindole can be achieved, particularly if the more nucleophilic C3 position is sterically hindered or electronically deactivated.
Alternatively, a more controlled synthesis can be achieved from 4-halo-7-azaindole precursors, which can be prepared via the N-oxidation of 7-azaindole followed by reaction with a phosphorus oxyhalide.[2] The subsequent introduction of the acetyl group can be accomplished through a palladium-catalyzed cross-coupling reaction with an appropriate acetylating agent.
Experimental Protocol: Friedel-Crafts Acylation of 7-Azaindole
This protocol describes a plausible method for the synthesis of this compound via a Friedel-Crafts acylation.
Materials:
-
7-Azaindole
-
Acetyl chloride or Acetic anhydride
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend 7-azaindole (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add aluminum chloride (2.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the mixture to stir at 0 °C for 15-20 minutes.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
dot
Caption: Synthetic workflow for this compound.
Characterization Data
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine and pyrrole rings, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the acetyl group, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, and aromatic C-H and C=C stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₉H₈N₂O, MW: 160.17). |
Comparative Analysis with Alternative Intermediates
The utility of this compound as a chemical intermediate is best understood when compared to other commonly used building blocks in medicinal chemistry.
This compound vs. 3-Acetylindole
| Feature | This compound | 3-Acetylindole |
| Bioisosterism | Bioisostere of adenine, often leading to potent kinase inhibition.[1] | Lacks the pyridine nitrogen, reducing its ability to form the crucial bidentate hydrogen bonds with the kinase hinge region. |
| Reactivity | The pyridine nitrogen can influence the reactivity of the acetyl group and the aromatic ring. | Well-established reactivity, but lacks the modulation offered by the pyridine nitrogen. |
| Solubility | The pyridine nitrogen generally increases aqueous solubility compared to the indole analogue. | Generally more lipophilic and less soluble in aqueous media. |
| Synthetic Access | Synthesis can be more challenging due to potential regioselectivity issues in Friedel-Crafts acylation. | Readily accessible through well-established Friedel-Crafts acylation of indole. |
dot
Caption: Comparison of key attributes for drug development.
This compound vs. Other Functionalized 7-Azaindoles
While other functional groups can be installed at the C4 position of 7-azaindole (e.g., halogens, amines, ethers), the acetyl group offers a unique combination of electronic modulation and synthetic versatility. For instance, a 4-bromo-7-azaindole is an excellent precursor for cross-coupling reactions, but it does not offer the immediate potential for transformations like reductive amination or aldol condensation that the acetyl group provides.
Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors
The true value of this compound lies in its potential as a precursor to a diverse array of bioactive molecules. The acetyl group can be elaborated into more complex side chains that can interact with regions of the kinase active site beyond the hinge, leading to increased potency and selectivity. For example, the ketone can be reduced to an alcohol, which can then be etherified or esterified. Alternatively, it can undergo reductive amination to introduce a variety of amine-containing substituents.
The synthesis of analogues of Vemurafenib, a potent BRAF V600E inhibitor, often starts from a functionalized 7-azaindole core.[1] While the original synthesis of Vemurafenib does not directly use this compound, this intermediate provides a valuable platform for creating novel analogues with modified side chains at the C4 position, potentially leading to improved efficacy or the ability to overcome drug resistance.
Conclusion
This compound stands as a highly valuable and versatile chemical intermediate for researchers in drug discovery. Its strategic combination of the privileged 7-azaindole scaffold with a synthetically tractable acetyl group provides a powerful tool for the synthesis of novel kinase inhibitors and other biologically active molecules. While its synthesis may require more careful optimization compared to simpler indole analogues, the potential rewards in terms of improved biological activity and physicochemical properties make it a compelling choice for any modern medicinal chemistry program. This guide has provided a framework for its synthesis, characterization, and comparative utility, empowering researchers to confidently incorporate this potent building block into their discovery workflows.
References
Comparative Docking Analysis of Novel 7-Azaindole Analogs for PARP Inhibition: A Guide for Drug Discovery Professionals
<
This guide provides a comprehensive, in-depth analysis of the potential of 7-azaindole analogs as inhibitors of Poly (ADP-ribose) polymerase (PARP). It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry. We will explore the critical role of PARP in cellular processes, the rationale for its inhibition in cancer therapy, and present a detailed, step-by-step computational workflow for evaluating novel 7-azaindole-based inhibitors.
The Critical Role of PARP in DNA Repair and Cancer Therapy
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular functions, most notably the DNA damage response (DDR).[1][2] PARP1, the most abundant and well-studied member, acts as a primary sensor for DNA single-strand breaks (SSBs).[2][3] Upon detecting DNA damage, PARP1 catalyzes the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to itself and other acceptor proteins, forming long, branched poly (ADP-ribose) (PAR) chains.[3][4] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[2][3]
The inhibition of PARP has emerged as a groundbreaking strategy in cancer treatment, particularly for tumors with deficiencies in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs).[5][6][7] This concept is rooted in the principle of "synthetic lethality," where the simultaneous loss of two parallel DNA repair pathways is catastrophic for the cell.[5][8] In cancer cells with mutations in genes like BRCA1 or BRCA2, which are essential for HR, the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs.[5][9] During DNA replication, these SSBs are converted into toxic DSBs, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to genomic instability and cell death.[5][8]
Several PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, have received FDA approval for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[9][10][11][12][13] These inhibitors primarily act by competing with NAD+ at the catalytic site of PARP, preventing PARylation.[14] A key mechanism of action for many potent PARP inhibitors is "PARP trapping," where the inhibitor not only blocks catalytic activity but also stabilizes the PARP-DNA complex, further impeding DNA repair and replication.[3][14][15]
The 7-Azaindole Scaffold: A Privileged Motif in Kinase and PARP Inhibition
The 7-azaindole scaffold has gained significant attention in medicinal chemistry as a "privileged structure" due to its ability to form key hydrogen bond interactions with the hinge region of many protein kinases.[16][17][18] Its bicyclic structure, containing a pyridine nitrogen and a pyrrole NH group, can act as both a hydrogen bond acceptor and donor, respectively.[16] This feature has been successfully exploited in the development of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[16]
Given the structural similarities between the ATP-binding pocket of kinases and the NAD+-binding site of PARP, the 7-azaindole scaffold presents a promising starting point for the design of novel PARP inhibitors.[19][20] The ability to form bidentate hydrogen bonds can anchor the molecule within the active site, allowing for the exploration of various substituents to optimize potency and selectivity.
In Silico Investigation: A Comparative Docking Study of Novel 7-Azaindole Analogs
To explore the potential of the 7-azaindole scaffold for PARP inhibition, we designed a hypothetical series of analogs with varying substitutions at key positions. A comparative molecular docking study was then conducted to predict their binding modes and affinities within the catalytic domain of PARP1.
Experimental Protocol: Molecular Docking Workflow
The following protocol outlines the step-by-step methodology for our in-silico analysis. This self-validating system ensures reproducibility and provides a clear rationale for each experimental choice.
Step 1: Protein Preparation
-
Objective: To prepare the PARP1 crystal structure for docking by removing non-essential molecules and adding necessary parameters.
-
Procedure:
-
The X-ray crystal structure of the PARP1 catalytic domain in complex with a known inhibitor was obtained from the RCSB Protein Data Bank.
-
All water molecules and heteroatoms not involved in the binding interaction were removed.
-
Polar hydrogens and Kollman charges were added to the protein structure using AutoDockTools.[21] The resulting file was saved in the PDBQT format, which contains atomic coordinates and partial charges.
-
Step 2: Ligand Preparation
-
Objective: To generate 3D structures of the 7-azaindole analogs and prepare them for docking.
-
Procedure:
-
2D structures of the designed 7-azaindole analogs were sketched.
-
These 2D structures were converted to 3D structures and their geometries were optimized using a suitable computational chemistry software.
-
The optimized 3D structures were then converted to the PDBQT format using OpenBabel, with the assignment of Gasteiger charges.[21]
-
Step 3: Grid Generation
-
Objective: To define the search space for the docking simulation within the PARP1 active site.
-
Procedure:
-
The prepared PARP1 structure was loaded into AutoDockTools.
-
A grid box was centered on the co-crystallized ligand to define the binding pocket. The dimensions of the grid box were set to encompass the entire active site, providing sufficient space for the ligand to move and rotate freely.
-
Step 4: Molecular Docking Simulation
-
Objective: To predict the binding conformation and affinity of each 7-azaindole analog within the PARP1 active site.
-
Procedure:
-
The molecular docking was performed using AutoDock Vina.[22]
-
The prepared PARP1 PDBQT file was set as the rigid macromolecule, and the PDBQT file for each 7-azaindole analog was used as the flexible ligand.
-
The Lamarckian Genetic Algorithm was employed as the search algorithm to explore the conformational space of the ligand.[23]
-
The docking process generated multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Step 5: Analysis of Docking Results
-
Objective: To evaluate and compare the docking results of the 7-azaindole analogs.
-
Procedure:
-
The docking output files were analyzed to identify the lowest energy binding pose for each analog.
-
The binding interactions, including hydrogen bonds and hydrophobic interactions with key active site residues, were visualized and analyzed using PyMOL or Discovery Studio.
-
The predicted binding affinities and inhibitory constants (Ki) were calculated and tabulated for comparison.
-
Visualizing the Methodologies
To further clarify the experimental and biological frameworks, the following diagrams illustrate the PARP signaling pathway and the computational docking workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 6. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. FDA Approves Olaparib, Rucaparib to Treat Prostate Cancer - NCI [cancer.gov]
- 10. facingourrisk.org [facingourrisk.org]
- 11. aacr.org [aacr.org]
- 12. aacr.org [aacr.org]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 14. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
A Head-to-Head Comparison of Synthetic Routes to 7-Azaindoles: A Guide for Researchers
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, revered for its ability to act as a bioisostere of indole.[1] Its unique electronic properties, arising from the fusion of a pyridine and a pyrrole ring, allow it to engage in hydrogen bonding both as a donor and an acceptor, a feature that has been exploited in the design of numerous therapeutic agents.[1] From kinase inhibitors in oncology to treatments for a range of other diseases, the demand for efficient and versatile methods to synthesize substituted 7-azaindoles is ever-present.[2]
This guide provides a head-to-head comparison of the most prominent synthetic routes to the 7-azaindole core. We will delve into the classical Fischer indole synthesis, explore the versatility of palladium-catalyzed cross-coupling strategies, and examine the elegance of modern rhodium-catalyzed C-H activation approaches. For each route, we will dissect the mechanism, provide a detailed experimental protocol, and present a critical evaluation of its strengths and weaknesses, supported by comparative data on yields and substrate scope.
The Classical Approach: Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry and one of the earliest methods adapted for the synthesis of 7-azaindoles.[3][4] The reaction involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, which is typically formed in situ from the condensation of 2-pyridylhydrazine and a suitable aldehyde or ketone.[3]
Mechanism of Action
The currently accepted mechanism for the Fischer indole synthesis proceeds through several key steps:[5]
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of 2-hydrazinopyridine with an aldehyde or ketone to form the corresponding 2-pyridylhydrazone.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets the stage for the subsequent sigmatropic rearrangement.
-
[6][6]-Sigmatropic Rearrangement: The protonated enamine undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step, leading to the formation of a di-imine intermediate. This rearrangement disrupts the aromaticity of the pyridine ring.
-
Rearomatization and Cyclization: The di-imine intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the aromatic 7-azaindole ring system.
Figure 1: Simplified workflow of the Fischer indole synthesis for 7-azaindoles.
Experimental Protocol: Synthesis of 2,3-Disubstituted 7-Azaindoles
The following protocol is a representative example of a Fischer indole synthesis for the preparation of 2,3-disubstituted 7-azaindoles using polyphosphoric acid (PPA) as the catalyst.
Materials:
-
2-Hydrazinopyridine
-
Appropriate ketone (e.g., cyclohexanone, diethyl ketone)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 eq.) in ethanol.
-
Add the corresponding ketone (1.1 eq.) to the solution.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting hydrazine.
-
The resulting hydrazone can be isolated by removing the solvent under reduced pressure or used directly in the next step.
-
-
Cyclization:
-
Preheat polyphosphoric acid (PPA) to 120-140 °C in a separate flask equipped with a mechanical stirrer.
-
Carefully add the prepared 2-pyridylhydrazone to the hot PPA in portions.
-
Stir the reaction mixture vigorously at this temperature for 30-60 minutes. The progress of the reaction should be monitored by TLC.
-
After completion, allow the mixture to cool to approximately 80-90 °C.
-
-
Work-up and Purification:
-
Carefully pour the cooled reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 7-azaindole by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Advantages and Limitations
Advantages:
-
Cost-Effective: The starting materials, 2-hydrazinopyridine and various simple ketones or aldehydes, are generally inexpensive and readily available.[7]
-
One-Pot Potential: The formation of the hydrazone and the subsequent cyclization can often be performed in a one-pot fashion, simplifying the experimental procedure.
-
Access to Diverse Substitutions: A wide variety of aldehydes and ketones can be used, allowing for the synthesis of a broad range of 2- and 3-substituted 7-azaindoles.
Limitations:
-
Harsh Reaction Conditions: The use of strong acids like PPA, sulfuric acid, or Lewis acids, often at high temperatures, can limit the functional group tolerance of the reaction.[8] Substrates with acid-labile groups may not be suitable.
-
Low Yields for Certain Substrates: The electron-deficient nature of the pyridine ring can make the cyclization step less efficient compared to the synthesis of indoles, sometimes resulting in lower yields.[1]
-
Regioselectivity Issues: When unsymmetrical ketones are used, the formation of two regioisomeric products is possible, which can complicate purification.
-
Limited Scope for Pyridine Ring Substitution: The starting 2-hydrazinopyridine is the most common precursor, limiting the ease of introducing substituents on the pyridine ring of the final product.
Modern Approaches: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 7-azaindoles are no exception. Palladium- and rhodium-catalyzed reactions, in particular, offer milder reaction conditions, broader functional group tolerance, and often higher yields compared to the classical Fischer synthesis.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
A powerful and widely used strategy for the synthesis of 2-substituted 7-azaindoles involves a two-step sequence: a palladium-catalyzed Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by a base- or catalyst-mediated cyclization.[6][9]
Mechanism of Action
-
Sonogashira Coupling: This step follows the well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the halo-aminopyridine, followed by transmetalation with the copper(I)-acetylide and reductive elimination to furnish the 2-amino-3-alkynylpyridine intermediate.
-
Cyclization: The subsequent cyclization can proceed through different pathways depending on the reaction conditions. A common method involves the use of a strong base, such as potassium tert-butoxide, to deprotonate the amino group, which then undergoes an intramolecular nucleophilic attack on the alkyne (a 5-endo-dig cyclization) to form the 7-azaindole ring after protonation.[6]
Figure 2: General workflow for the synthesis of 7-azaindoles via Sonogashira coupling and cyclization.
Experimental Protocol: Synthesis of 2-Substituted 7-Azaindoles
The following is a representative two-step protocol starting from 2-amino-3-iodopyridine.[6]
Materials:
-
2-Amino-3-iodopyridine
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene or DMF
-
Potassium tert-butoxide (t-BuOK)
-
18-Crown-6 (optional, but can improve yields)[6]
-
Standard work-up and purification reagents.
Procedure:
-
Sonogashira Coupling:
-
To a solution of 2-amino-3-iodopyridine (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent like triethylamine or a mixture of toluene and triethylamine, add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (1-3 mol%).
-
Degas the reaction mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude 2-amino-3-alkynylpyridine intermediate by column chromatography.
-
-
Cyclization:
-
Dissolve the purified 2-amino-3-alkynylpyridine (1.0 eq.) in dry toluene.
-
Add potassium tert-butoxide (1.2-1.5 eq.) and a catalytic amount of 18-crown-6 (5-10 mol%).[6]
-
Heat the mixture to 65-80 °C and stir for 1-3 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the final 2-substituted 7-azaindole by column chromatography.
-
Advantages and Limitations
Advantages:
-
Mild Reaction Conditions: The use of palladium catalysis allows for significantly milder conditions compared to the Fischer synthesis, which enhances functional group tolerance.[6]
-
High Yields: This method often provides good to excellent yields for a wide range of substrates.[6]
-
Excellent Regiocontrol: The position of the alkyne and therefore the substituent at the 2-position is unambiguously defined by the starting materials.
-
Broad Substrate Scope: A diverse array of terminal alkynes, including alkyl, aryl, and cycloalkyl substituted ones, can be successfully employed.[6]
Limitations:
-
Cost and Availability of Starting Materials: Substituted halo-aminopyridines can be more expensive than the starting materials for the Fischer synthesis. The palladium catalyst also adds to the cost.
-
Two-Step Process: While highly effective, this is a two-step process which can be less atom- and step-economical than a one-pot synthesis.
-
Potential for Metal Contamination: As with any transition-metal-catalyzed reaction, there is a risk of metal contamination in the final product, which is a concern for pharmaceutical applications and may require additional purification steps.
Rhodium(III)-Catalyzed C-H Activation/Annulation
A more recent and highly efficient approach to constructing the 7-azaindole scaffold involves the rhodium(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes.[10][11] This method offers a direct and atom-economical route to diversely substituted 7-azaindoles.
Mechanism of Action
The catalytic cycle is believed to proceed as follows:[12][13]
-
C-H Activation: The active Rh(III) catalyst coordinates to the aminopyridine and directs the cleavage of the C-H bond at the ortho-position to the amino group, forming a five-membered rhodacycle intermediate. This step is often the rate-determining step.
-
Alkyne Insertion: The alkyne coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle.
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-N bond of the pyrrole ring, furnishing the 7-azaindole product and regenerating a Rh(I) species.
-
Oxidation: An oxidant, typically a silver salt like Ag₂CO₃ or AgSbF₆, is required to regenerate the active Rh(III) catalyst from the Rh(I) species, thus closing the catalytic cycle.[12]
Figure 3: Catalytic cycle for the Rh(III)-catalyzed synthesis of 7-azaindoles.
Experimental Protocol: Synthesis of 2,3-Disubstituted 7-Azaindoles
The following is a general procedure for the Rh(III)-catalyzed synthesis of 7-azaindoles.[10]
Materials:
-
N-substituted 2-aminopyridine (e.g., N-pivaloyl-2-aminopyridine)
-
Internal alkyne (e.g., diphenylacetylene, 3-hexyne)
-
[RhCp*Cl₂]₂ (catalyst)
-
Silver hexafluoroantimonate (AgSbF₆) (co-catalyst/oxidant)
-
Silver carbonate (Ag₂CO₃) (oxidant)
-
1,2-Dichloroethane (DCE) or another suitable solvent
-
Standard work-up and purification reagents.
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk tube, combine the N-substituted 2-aminopyridine (1.0 eq.), the internal alkyne (1.5 eq.), [RhCp*Cl₂]₂ (2.5-5 mol%), AgSbF₆ (10-20 mol%), and Ag₂CO₃ (1.5 eq.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add the anhydrous solvent (e.g., 1,2-dichloroethane) via syringe.
-
-
Reaction Execution:
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of celite to remove insoluble silver salts.
-
Wash the celite pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2,3-disubstituted 7-azaindole.
-
Advantages and Limitations
Advantages:
-
High Atom Economy: This method constructs the 7-azaindole ring in a single step from readily available starting materials, making it highly atom-economical.
-
Direct C-H Functionalization: It avoids the need for pre-functionalized starting materials like halo-pyridines, which can streamline the synthesis.
-
Excellent Functional Group Tolerance: The reaction conditions are generally mild enough to be compatible with a wide range of functional groups.[10]
-
High Regioselectivity: The directing group on the aminopyridine ensures high regioselectivity in the C-H activation step.
Limitations:
-
Cost of Catalyst and Oxidant: Rhodium catalysts are expensive, and the use of stoichiometric silver oxidants adds to the cost and generates metallic waste.
-
Directing Group Requirement: A directing group on the amino functionality is often necessary for efficient C-H activation, which may require additional steps for its installation and removal.
-
Substrate Scope: While generally broad, the reaction can be sensitive to the electronic and steric properties of both the aminopyridine and the alkyne.
Head-to-Head Comparison
To facilitate a direct comparison, the following table summarizes the key features of the three synthetic routes discussed.
| Feature | Fischer Indole Synthesis | Pd-Catalyzed Sonogashira Coupling & Cyclization | Rh(III)-Catalyzed C-H Activation/Annulation |
| Starting Materials | 2-Hydrazinopyridine, Aldehydes/Ketones | Halo-aminopyridines, Terminal Alkynes | N-Substituted Aminopyridines, Internal Alkynes |
| Key Transformation | [6][6]-Sigmatropic Rearrangement | Sonogashira Coupling, Intramolecular Cyclization | Directed C-H Activation, Annulation |
| Typical Yields | Moderate to Good (can be low) | Good to Excellent[6] | Good to Excellent[10] |
| Reaction Conditions | Harsh (strong acid, high temp.) | Mild to Moderate | Mild to Moderate |
| Functional Group Tolerance | Limited | Good | Excellent[10] |
| Atom Economy | Moderate | Moderate | High |
| Regiocontrol | Can be an issue with unsymmetrical ketones | Excellent | Excellent |
| Cost | Low | Moderate (Pd catalyst) | High (Rh catalyst, Ag oxidant) |
| Scalability | Established, but harsh conditions can be problematic | Scalable, but metal removal is a concern | Less established for large scale, cost is a factor |
Conclusion
The synthesis of 7-azaindoles has evolved significantly from the classical Fischer indole synthesis to modern transition-metal-catalyzed methods. The choice of the most appropriate synthetic route depends on several factors, including the desired substitution pattern, the scale of the synthesis, the available starting materials, and the tolerance for cost and harsh reaction conditions.
-
The Fischer indole synthesis remains a viable option for the synthesis of certain 2,3-disubstituted 7-azaindoles, especially when cost is a primary concern and the substrates lack sensitive functional groups.
-
Palladium-catalyzed Sonogashira coupling followed by cyclization offers a robust and versatile route to 2-substituted 7-azaindoles with good yields and functional group tolerance. It is a workhorse in medicinal chemistry for accessing this class of compounds.
-
Rhodium-catalyzed C-H activation/annulation represents the state-of-the-art in terms of efficiency and atom economy for the synthesis of 2,3-disubstituted 7-azaindoles. While the cost of the catalyst is a consideration, its ability to bypass pre-functionalization makes it a very attractive option for complex molecule synthesis.
As the field of organic synthesis continues to advance, we can anticipate the development of even more efficient, sustainable, and cost-effective methods for the construction of the medicinally important 7-azaindole scaffold.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Rh(iii)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes. | Semantic Scholar [semanticscholar.org]
- 12. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 4-ACETYL-7-AZAINDOLE: A Comprehensive Guide to Personal Protective Equipment
For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals
The prudent handling of chemical reagents is the cornerstone of laboratory safety and research integrity. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 4-ACETYL-7-AZAINDOLE. As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven insights that empower you to work safely and effectively.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is a heterocyclic compound whose hazard profile necessitates careful mitigation of exposure risks. While comprehensive toxicological data for this specific molecule is not extensively published, the known hazards of related azaindole derivatives provide a strong basis for a cautious approach.[1][2] The primary risks associated with compounds in this class include:
-
Skin and Eye Irritation: Direct contact can lead to irritation.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory discomfort.[3][5]
Given these potential hazards, a multi-layered PPE strategy is not just recommended, but essential for ensuring personal safety.
Core PPE Requirements: A Head-to-Toe Protocol
The following table summarizes the essential PPE for handling this compound. The rationale behind each selection is grounded in established safety principles and data from analogous compounds.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[7][8] | Protects eyes from splashes of the chemical or solvents. A face shield offers an additional layer of protection for the entire face. |
| Skin and Body Protection | A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin.[1] | Prevents accidental skin contact with the chemical. Natural fiber clothing is recommended over synthetic fabrics. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory.[9][10] It is critical to inspect gloves for any signs of degradation before use and to employ proper removal techniques to avoid contaminating the skin. For tasks with a higher risk of exposure, consider double gloving. | Protects hands from direct contact with the chemical. The choice of glove material should be based on the specific solvents being used in conjunction with this compound. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls, such as a fume hood, are insufficient or during the cleanup of a significant spill.[1] | Minimizes the risk of inhaling airborne particles of the compound. |
Operational Plan: From Receipt to Disposal
A robust safety protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
1. Engineering Controls are Your First Line of Defense: Always handle this compound within a certified chemical fume hood to minimize the inhalation of dust or vapors.[9] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[7][11]
2. Prudent Handling Practices:
-
Use the smallest quantity of the chemical necessary for your experiment to minimize waste and potential exposure.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Keep your workspace clean and organized to prevent spills.[1]
3. Step-by-Step Guide for Donning and Doffing PPE:
Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.
Disposal Plan: Ensuring a Safe Conclusion
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
1. Waste Segregation and Collection:
-
All solid waste, including unused or contaminated this compound, must be collected in a designated, clearly labeled hazardous waste container.[8]
-
Any materials that have come into contact with the chemical, such as filter paper, pipette tips, and gloves, are to be treated as chemical waste and collected in a sealed, labeled container.[8]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound Waste," and any relevant hazard symbols.[8]
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][12]
3. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[13]
-
Do not dispose of this compound down the drain or in the regular trash.[8]
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Azaindole | C7H6N2 | CID 9226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | 915415-16-6 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. hsa.ie [hsa.ie]
- 11. fishersci.com [fishersci.com]
- 12. 7-Azaindole - Safety Data Sheet [chemicalbook.com]
- 13. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
